ALC-0315 analogue-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H91NO5 |
|---|---|
Molecular Weight |
738.2 g/mol |
IUPAC Name |
9-[9-(2-butyloctanoyloxy)nonyl-(4-hydroxybutyl)amino]nonyl 2-butyloctanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-9-13-25-35-43(33-11-7-3)45(49)51-41-31-23-19-15-17-21-27-37-47(39-29-30-40-48)38-28-22-18-16-20-24-32-42-52-46(50)44(34-12-8-4)36-26-14-10-6-2/h43-44,48H,5-42H2,1-4H3 |
InChI Key |
FDOXDEFUYQWIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CCCC)CCCCCC)CCCCO |
Origin of Product |
United States |
Foundational & Exploratory
ALC-0315 and its Analogues: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Ionizable Lipid ALC-0315 and the Potential of its Analogues in Nucleic Acid Delivery
Introduction
The advent of mRNA-based therapeutics and vaccines has been largely enabled by sophisticated delivery systems, primarily lipid nanoparticles (LNPs). A critical component of these LNPs is the ionizable cationic lipid, which plays a pivotal role in encapsulating the nucleic acid payload and facilitating its delivery into target cells. ALC-0315 is a prominent example of such a lipid, being a key ingredient in the Pfizer-BioNTech COVID-19 vaccine.[1][2][3] This technical guide provides a comprehensive overview of ALC-0315, including its physicochemical properties, mechanism of action, and synthesis. Furthermore, it explores the potential of ALC-0315 analogues, using a representative "analogue-4" to illustrate the possibilities for developing novel and improved nucleic acid delivery vehicles.
Core Component: ALC-0315
ALC-0315, with the IUPAC name [(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate), is a synthetic ionizable aminolipid.[3][4] Its structure features a tertiary amine headgroup and two ester-linked, branched lipid tails. This unique architecture is central to its function in LNP-mediated drug delivery.
Physicochemical Properties of ALC-0315
A summary of the key quantitative data for ALC-0315 is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | [(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate) | [3][4] |
| CAS Number | 2036272-55-4 | [4][5][6] |
| Molecular Formula | C48H95NO5 | [4][5][6] |
| Molecular Weight | 766.3 g/mol | [4][6][7] |
| pKa | 6.09 | [4][5] |
| Appearance | Colorless to light yellow oily material | [3][4][6] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF | [4][5] |
Mechanism of Action in mRNA Delivery
The function of ALC-0315 within an LNP is a multi-step process, intricately linked to its ionizable nature.
-
mRNA Encapsulation: At a low pH during LNP formulation, the tertiary amine of ALC-0315 becomes protonated, acquiring a positive charge.[3][7] This positive charge allows it to electrostatically interact with the negatively charged phosphate backbone of mRNA, leading to the efficient encapsulation of the nucleic acid within the lipid core of the nanoparticle.[3][8]
-
Circulation and Cellular Uptake: At physiological pH (around 7.4), ALC-0315 is largely neutral.[7] This neutrality is crucial as it minimizes interactions with anionic cell membranes and blood components, reducing cytotoxicity and prolonging circulation time.[7][9] The LNPs are then taken up by cells, typically through endocytosis.[10]
-
Endosomal Escape: Once inside the cell, the LNP is trafficked into an endosome. The endosomal compartment has an acidic environment (lower pH). In this acidic milieu, ALC-0315 becomes protonated again.[3][7] This positive charge is thought to disrupt the endosomal membrane, possibly through interactions with anionic lipids in the endosomal membrane, facilitating the release of the mRNA payload into the cytoplasm.[7][8]
-
Metabolism and Clearance: After releasing its payload, ALC-0315 is metabolized. The ester bonds in its structure are susceptible to hydrolysis, leading to the cleavage of the lipid tails.[7] This biodegradability is a key feature for ensuring the safe clearance of the lipid from the body.[2][7]
The signaling pathway for LNP-mediated mRNA delivery involving ALC-0315 can be visualized as follows:
Caption: LNP-mediated mRNA delivery pathway.
Synthesis of ALC-0315
The synthesis of ALC-0315 has been a subject of considerable interest, with various routes developed to improve yield and purity.[1][11][12] A common and patented method involves a double reductive amination reaction.[1][3]
Experimental Protocol: Reductive Amination for ALC-0315 Synthesis
This protocol is a generalized representation based on published methods.[1][3]
Materials:
-
4-Amino-1-butanol
-
2-hexyldecyl aldehyde
-
Sodium triacetoxyborohydride (STAB) or a similar reducing agent
-
Dichloromethane (DCM) as solvent
-
Acetic acid (AcOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 4-amino-1-butanol in DCM in a reaction vessel.
-
Add acetic acid to the solution.
-
Slowly add a solution of 2-hexyldecyl aldehyde in DCM to the reaction mixture. The slow addition is crucial to minimize side reactions.
-
Simultaneously, slowly add a solution of the reducing agent (e.g., STAB) in DCM.
-
Allow the reaction to proceed at room temperature with stirring for a specified time (e.g., 12-24 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the organic layer containing the product.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure ALC-0315.
The workflow for the synthesis and purification can be visualized as follows:
Caption: General workflow for ALC-0315 synthesis.
ALC-0315 Analogue-4: A Hypothetical Case Study
Research into analogues of ALC-0315 is driven by the desire to fine-tune the properties of LNPs for specific applications, potentially improving efficacy, reducing toxicity, or altering the biodistribution.[1] Analogues can be generated by modifying the lipid tails, the linker, or the headgroup. A straightforward approach to creating analogues is to use different carboxylic acids for the esterification of the diol intermediate in the synthetic route.[1]
Let's consider a hypothetical "this compound" where the 2-hexyldecanoic acid is replaced with a different fatty acid, for instance, oleic acid.
Proposed Structure and Properties of this compound
| Property | Proposed Value for Analogue-4 | Rationale for Change |
| IUPAC Name | [(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(oleate) | Based on using oleic acid |
| Lipid Tails | Unsaturated (C18:1) | Introduction of unsaturation |
| Potential Impact on LNP | Increased membrane fluidity, potentially altered fusogenicity | Unsaturation can affect lipid packing |
| Biodegradability | Potentially altered rate of hydrolysis | Different ester linkage |
Synthesis of this compound
The synthesis would follow a similar path to ALC-0315, but in the final esterification step, oleic acid would be used instead of 2-hexyldecanoic acid.
The logical relationship for designing analogues is as follows:
References
- 1. A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. ALC-0315 - Wikipedia [en.wikipedia.org]
- 4. ALC-0315, 2036272-55-4 | BroadPharm [broadpharm.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. What is ALC-0315? | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. smobio.com [smobio.com]
- 10. ALC-0315 - JenKem Technology USA [jenkemusa.com]
- 11. Continuous flow synthesis of the ionizable lipid ALC-0315 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
ALC-0315 and its Analogues: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Structure, Properties, and Applications of ALC-0315 and its Analogues in mRNA Delivery
This technical guide provides a comprehensive overview of ALC-0315, a critical ionizable lipid component of lipid nanoparticles (LNPs) for mRNA delivery, and its analogues. The document is intended for researchers, scientists, and drug development professionals working in the field of nucleic acid therapeutics.
Core Chemical Structure and Properties of ALC-0315
ALC-0315, chemically named ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a synthetic ionizable lipid essential for the formulation of lipid nanoparticles that encapsulate and deliver mRNA.[1][2] Its structure features a tertiary amine headgroup, two ester-containing lipid tails, and a hydroxylated butyl group. This unique architecture is pivotal to its function in mRNA delivery systems.
The ionizable nature of ALC-0315 is central to its utility. At physiological pH, the tertiary amine is largely neutral, minimizing interactions with cellular membranes and blood components.[3] However, upon endocytosis into the acidic environment of the endosome, the amine becomes protonated, leading to a net positive charge.[1][3] This charge facilitates the release of the mRNA payload into the cytoplasm, a critical step for successful protein translation.[3]
The table below summarizes the key physicochemical properties of ALC-0315.
| Property | Value | Reference |
| IUPAC Name | ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate) | [1][4] |
| CAS Number | 2036272-55-4 | [4][5] |
| Molecular Formula | C48H95NO5 | [5] |
| Molecular Weight | 766.29 g/mol | [5] |
| pKa | 6.09 | [4][6] |
| Appearance | Colorless to light yellow oily liquid | [5] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF | [4] |
The Landscape of ALC-0315 Analogues
While a specific compound consistently designated as "ALC-0315 analogue-4" is not prominently documented in publicly available scientific literature, the development and study of ALC-0315 analogues are an active area of research. The goal of synthesizing these analogues is to improve upon the delivery efficiency, safety profile, and biodegradability of the parent compound.
One documented example is ALC-0315 analogous-1 , with the chemical name ((2-hydroxyethyl)azanediyl)bis(octane-8,1-diyl) bis(2-hexyldecanoate).[7] This compound has been utilized in the synthesis of ionizable cationic lipids for the generation of lipid nanoparticles.[7][8] Another commercially available analogue is JK-0315-CA , offered for use in lipid nanoparticle formulations.[9]
The synthesis of combinatorial libraries of ionizable lipids allows for the systematic exploration of structure-activity relationships, aiming to optimize properties such as pKa and biodegradability for enhanced mRNA delivery.[7][10]
Experimental Protocols
Synthesis of ALC-0315
Several synthetic routes for ALC-0315 have been described in the literature, often involving a key reductive amination step. A common approach is the condensation of 4-aminobutanol with a lipid aldehyde.[2]
A detailed, multi-step synthesis protocol is outlined below, based on published methods:[3][11][12]
-
Esterification: An excess of a diol (e.g., 1,6-hexanediol) is reacted with 2-hexyldecanoic acid to form the monoester.
-
Oxidation: The terminal alcohol of the monoester is oxidized to an aldehyde.
-
Reductive Amination: The resulting aldehyde is reacted with 4-aminobutanol in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield ALC-0315.
-
Purification: The final product is purified using column chromatography.
The logical workflow for a common synthesis route is depicted in the following diagram.
Caption: Synthetic workflow for ALC-0315.
Formulation of Lipid Nanoparticles
ALC-0315 is a key component in a multi-lipid formulation for creating LNPs. A typical formulation includes:
-
An ionizable cationic lipid: ALC-0315
-
A PEGylated lipid: To provide stability and control particle size.
-
A neutral helper lipid: Such as a phospholipid (e.g., DSPC).
-
Cholesterol: To modulate membrane fluidity and stability.
The lipids are dissolved in an organic solvent (e.g., ethanol) and rapidly mixed with an aqueous buffer containing the mRNA. This rapid mixing leads to the self-assembly of the lipids around the mRNA, forming the LNPs.
Signaling and Cellular Uptake Pathway
The delivery of mRNA via ALC-0315-containing LNPs involves a series of cellular events, as illustrated in the diagram below.
Caption: Cellular pathway of mRNA delivery by LNPs.
Conclusion
ALC-0315 is a cornerstone of current mRNA delivery technologies. Its unique chemical structure and ionizable nature are key to its function in safely and effectively delivering mRNA payloads into cells. The ongoing exploration of ALC-0315 analogues holds the promise of further optimizing lipid nanoparticle systems for a new generation of nucleic acid-based therapeutics. This guide provides a foundational understanding of ALC-0315 for professionals in the field, serving as a resource for further research and development.
References
- 1. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. ALC-0315 - Wikipedia [en.wikipedia.org]
- 3. A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALC-0315, 2036272-55-4 | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. ALC-0315 analogous-1|Ionizable Lipid for LNP [dcchemicals.com]
- 9. JK-0315-CA (ALC-0315 Analogue) - JenKem Technology USA [jenkemusa.com]
- 10. Optimization of the activity and biodegradability of ionizable lipids for mRNA delivery via directed chemical evolution - East China Normal University [pure.ecnu.edu.cn]
- 11. A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ALC-0315: Application and Synthesis_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Core Properties of ALC-0315 and the Potential for Analogue Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific compound designated "ALC-0315 analogue-4" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the parent compound, ALC-0315, including its physicochemical properties, synthesis, and role in mRNA delivery. The provided information on synthesis can serve as a foundational methodology for the development of novel analogues.
Core Physicochemical Properties of ALC-0315
ALC-0315, chemically named [(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate), is a synthetic ionizable lipid crucial for the formulation of lipid nanoparticles (LNPs) used in mRNA-based therapeutics.[1][2][3] Its properties are pivotal for the encapsulation, stability, and intracellular delivery of mRNA.
| Property | Value |
| IUPAC Name | [(4-Hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate) |
| CAS Number | 2036272-55-4 |
| Molecular Formula | C48H95NO5 |
| Molar Mass | 766.29 g·mol−1[4] |
| Appearance | Colorless to light yellow oily liquid[2][4] |
| pKa | 6.09[1] |
| Solubility | Soluble in Ethanol, DMSO, DMF, and Chloroform[1][5] |
| Storage Condition | -20°C[1] |
Mechanism of Action in mRNA Delivery
ALC-0315 is an ionizable lipid, meaning its charge is pH-dependent. This property is fundamental to its function in mRNA delivery. At a low pH (during formulation), the tertiary amine of ALC-0315 becomes protonated, acquiring a positive charge. This positive charge facilitates the encapsulation of the negatively charged mRNA backbone.
At physiological pH (around 7.4), ALC-0315 is nearly neutral, which reduces potential toxicity and non-specific interactions in the bloodstream.[2] Once the LNP is taken up by a cell into an endosome, the endosomal environment becomes acidified. This drop in pH again protonates ALC-0315, leading to a disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm, where it can be translated into protein.[2]
Caption: pH-dependent mechanism of ALC-0315 in mRNA delivery.
Experimental Protocols: Synthesis of ALC-0315 and Potential for Analogue Development
Several synthetic routes for ALC-0315 have been described. The original patented method involves a multi-step process, while newer methods aim for improved efficiency and scalability.
The initial synthesis involves a three-step process:
-
Acylation: Reaction of 2-hexyldecanoic acid with an excess of 1,6-hexanediol.[3][6]
-
Oxidation: The resulting alcohol is oxidized to an aldehyde using pyridinium chlorochromate (PCC).[3][6]
-
Reductive Amination: The aldehyde is reacted with 4-aminobutanol in the presence of a reducing agent, sodium triacetoxyborohydride, to yield ALC-0315.[3][6]
A more recent and economical two-step method has been developed:
-
Esterification: 2-Hexyldecanoic acid is reacted with a four-fold excess of 1,6-dibromohexane in the presence of potassium carbonate (potash) in DMF. This produces the 6-bromohexyl ester of 2-hexyldecanoic acid with a high yield (around 85%).[6]
-
Alkylation: The resulting bromo-ester is then reacted with 4-aminobutanol to yield ALC-0315. This method avoids the use of more hazardous reagents and simplifies purification.[6]
The development of ALC-0315 analogues can be achieved by modifying the core components during synthesis. The modular nature of the synthesis allows for variations in the fatty acid chains, the linker, and the headgroup. A key intermediate for creating analogues is a diol that can be esterified with various fatty acids. This allows for the investigation of structure-activity relationships, potentially leading to improved delivery efficiency or different tissue targeting.
The synthesis of such an intermediate can be achieved through:
-
Reductive alkylation of a protected amino alcohol with an appropriate aldehyde.
-
Deacetylation to yield a diol intermediate.
-
Esterification of this diol with different carboxylic acids to produce a library of ALC-0315 analogues.
-
Desilylation to yield the final analogue.
Caption: General synthetic pathway for ALC-0315 analogues.
Formulation of Lipid Nanoparticles
ALC-0315 is a key component in a four-part lipid nanoparticle formulation, which also includes:
-
A neutral helper lipid: such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).
-
Cholesterol: to provide stability to the nanoparticle structure.
-
A PEGylated lipid: to provide a hydrophilic shell that prevents aggregation and reduces clearance by the immune system.
The lipids are typically dissolved in ethanol and rapidly mixed with an aqueous solution of mRNA at a low pH. This process, often performed using a microfluidic device, leads to the self-assembly of the lipid nanoparticles. The resulting LNPs are then purified and can be stored for later use.
Note on Experimental Data: While specific in-vitro and in-vivo data for "this compound" is unavailable, research on ALC-0315 itself has shown its efficacy in mRNA delivery both in cell cultures and in animal models. The development of analogues would require extensive experimental validation to determine their specific properties and performance characteristics.
References
- 1. ALC-0315, 2036272-55-4 | BroadPharm [broadpharm.com]
- 2. What is ALC-0315? | BroadPharm [broadpharm.com]
- 3. ALC-0315: Application and Synthesis_Chemicalbook [chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of ALC-0315 and its Analogues in mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALC-0315, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a pivotal synthetic ionizable lipid that has been instrumental in the success of mRNA-based therapeutics, most notably the Pfizer-BioNTech COVID-19 vaccine.[1][2] Its unique pH-dependent ionization and amphiphilic structure are central to the efficient encapsulation, protection, and intracellular delivery of messenger RNA (mRNA).[1] This technical guide provides a comprehensive overview of the mechanism of action of ALC-0315, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development. While specific data on "ALC-0315 analogue-4" is not publicly available, this guide focuses on the well-documented properties of ALC-0315, which serves as the foundational model for the development and study of its analogues.
Core Mechanism of Action
The primary function of ALC-0315 is to act as a key component of a lipid nanoparticle (LNP) delivery system for nucleic acids like mRNA.[2][3] The mechanism can be dissected into several key stages:
-
mRNA Encapsulation and LNP Formation: At a low pH during the LNP formulation process, the tertiary amine of ALC-0315 becomes protonated, leading to a positive charge. This positive charge allows for electrostatic interaction with the negatively charged phosphate backbone of mRNA, facilitating the encapsulation of the mRNA payload.[4] The hydrophobic tails of ALC-0315, along with other lipid components such as DSPC, cholesterol, and a PEGylated lipid (like ALC-0159), self-assemble into a stable nanoparticle structure, protecting the mRNA from degradation by ribonucleases.[1][3]
-
Systemic Circulation and Cellular Uptake: Once administered, the LNPs circulate in the bloodstream. At physiological pH (around 7.4), ALC-0315 is predominantly neutral, which is crucial for minimizing non-specific interactions with anionic cell membranes and other blood components, thereby reducing toxicity compared to permanently cationic lipids.[1][4] The LNPs are then taken up by target cells, primarily through a process called receptor-mediated endocytosis.[2]
-
Endosomal Escape and Cytoplasmic Release: Following endocytosis, the LNP is enclosed within an endosome. As the endosome matures, its internal pH drops (becomes more acidic). This acidic environment is the trigger for ALC-0315's critical function. The tertiary amine of ALC-0315 becomes protonated again, leading to a net positive charge on the lipid.[1][4] This protonation is thought to induce a structural change in the LNP. The positively charged ALC-0315 can interact with the negatively charged lipids of the endosomal membrane, leading to the destabilization of the endosomal membrane.[1][3] This process, often described as a transition from a bilayer to an inverted hexagonal phase, facilitates the release of the mRNA payload from the endosome into the cytoplasm of the cell.[4]
-
Translation and Metabolism: Once in the cytoplasm, the mRNA is free to be translated by the cell's ribosomal machinery, leading to the production of the encoded protein (e.g., a viral antigen). After releasing its payload, ALC-0315 is metabolized. The ester bonds in its structure are hydrolyzed, breaking it down into smaller, more easily cleared components.[4]
Signaling and Intracellular Pathway
The following diagram illustrates the proposed intracellular pathway for an ALC-0315-containing LNP delivering mRNA.
Caption: Intracellular delivery pathway of an mRNA-LNP containing ALC-0315.
Quantitative Data
The following tables summarize key quantitative data related to LNP formulations containing ALC-0315.
Table 1: Lipid Composition of BNT162b2 Vaccine Formulation
| Lipid Component | Molar Ratio (%) |
| ALC-0315 | 46.3 |
| DSPC | 9.4 |
| Cholesterol | 42.7 |
| ALC-0159 (PEGylated lipid) | 1.6 |
| Data sourced from[3] |
Table 2: RNA to Lipid Weight Ratio
| Parameter | Value |
| RNA to Total Lipid Weight Ratio | 0.05 (wt/wt) |
| Data sourced from[3] |
Table 3: Analytical Performance for ALC-0315 Quantification in Plasma
| Analytical Method | Lower Limit of Quantitation (LLOQ) | Linearity Range |
| Precursor-to-Precursor MRMHR | 0.4 ng/mL | Over 4 orders of magnitude |
| Data sourced from[5] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, formulation, and analysis of ALC-0315 and its analogues.
Synthesis of ALC-0315
A common synthetic route for ALC-0315 involves reductive amination.[2]
Materials:
-
4-aminobutanol
-
Lipid aldehyde (e.g., 2-hexyldecanal)
-
Sodium triacetoxyborohydride
-
Dichloromethane (CH2Cl2)
-
Acetic Acid (AcOH)
Protocol:
-
Dissolve 4-aminobutanol and acetic acid in dichloromethane.
-
Slowly add a solution of the lipid aldehyde in dichloromethane to the reaction mixture.
-
Simultaneously, slowly add a solution of sodium triacetoxyborohydride in dichloromethane.
-
Maintain the reaction at a controlled temperature and stir for a specified duration.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable aqueous solution.
-
Extract the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain pure ALC-0315.[6]
LNP Formulation via Microfluidic Mixing
Materials:
-
Ethanolic lipid mixture (ALC-0315, DSPC, Cholesterol, ALC-0159)
-
Aqueous mRNA buffer solution (e.g., citrate buffer, pH 4.0)
-
Microfluidic mixing device
Protocol:
-
Prepare the lipid mixture in ethanol. For 1 mL of lipid mixture, combine the required volumes of stock solutions of each lipid.[3] For example:
-
560 µL of 10mg/mL ALC-0315
-
261 µL of 10mg/mL Cholesterol
-
117 µL of 10mg/mL DSPC
-
62 µL of 10mg/mL ALC-0159
-
-
Prepare the mRNA solution in an aqueous buffer.
-
Set up the microfluidic mixing device with two inlet pumps, one for the lipid phase and one for the aqueous phase.
-
Pump the ethanolic lipid mixture and the aqueous mRNA buffer solution into the microfluidic device at a specific flow rate ratio (e.g., 1:3 lipid to aqueous phase) and total flow rate.[3]
-
The rapid mixing within the microfluidic channels induces the self-assembly of LNPs.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP solution against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.[3]
-
Sterile filter the final LNP formulation.
Workflow Diagram for LNP Formulation and Analysis
Caption: General workflow for LNP formulation and subsequent characterization.
Conclusion
ALC-0315 is a highly effective ionizable lipid that is central to the success of mRNA delivery via lipid nanoparticles. Its pH-sensitive nature is the key to overcoming the cellular barrier of the endosomal membrane, enabling the efficient release of its mRNA cargo into the cytoplasm. The experimental protocols and quantitative data presented provide a solid foundation for researchers working on the development of novel drug delivery systems. While the specific "analogue-4" remains to be characterized in public literature, the principles governing the mechanism of ALC-0315 will undoubtedly guide the design and evaluation of next-generation ionizable lipids for a wide range of therapeutic applications. Further research into the structure-activity relationships of ALC-0315 analogues will be critical in optimizing the safety and efficacy of future nucleic acid-based medicines.
References
The Discovery of ALC-0315 Analogues: A Technical Guide for Advanced mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALC-0315, a cornerstone of lipid nanoparticle (LNP) technology, has been pivotal in the clinical success of mRNA-based therapeutics, most notably the Pfizer-BioNTech COVID-19 vaccine.[1][2] Its unique structure, featuring a tertiary amine headgroup and two ester-linked lipid tails, facilitates efficient mRNA encapsulation and endosomal escape, critical for successful intracellular delivery.[3] This technical guide provides an in-depth exploration of the discovery and development of ALC-0315 analogues, aimed at enhancing potency, improving safety profiles, and tailoring delivery to specific cell and tissue types. We will delve into the synthetic strategies for generating libraries of novel ionizable lipids, the high-throughput screening methodologies employed to identify lead candidates, and the critical structure-activity relationships that govern their performance.
Introduction: The Imperative for ALC-0315 Analogues
The remarkable efficacy of ALC-0315 has set a high benchmark for ionizable lipids in mRNA delivery. However, the ongoing evolution of mRNA therapeutics necessitates the development of next-generation lipids with improved characteristics. The drive to discover ALC-0315 analogues is fueled by several key objectives:
-
Enhanced Potency: Developing lipids that can deliver mRNA more efficiently, potentially allowing for lower therapeutic doses and reduced off-target effects.
-
Improved Safety and Tolerability: Engineering biodegradable lipids to minimize potential long-term toxicity and reduce the reactogenicity associated with LNP administration.[4]
-
Tissue-Specific Targeting: Modifying the lipid structure to achieve preferential delivery to specific organs or cell types beyond the liver, expanding the therapeutic applications of mRNA.
-
Versatility for Different Payloads: Optimizing lipids for the delivery of various RNA modalities, including self-amplifying RNA (saRNA) and small interfering RNA (siRNA).
The rational design of ALC-0315 analogues hinges on a thorough understanding of the structure-activity relationship (SAR). Key molecular features that are systematically varied include the nature of the headgroup, the length and saturation of the lipid tails, and the chemistry of the linker connecting the headgroup to the tails.[5][6]
Synthetic Strategies for ALC-0315 Analogue Libraries
The synthesis of ALC-0315 and its analogues can be approached through various chemical routes. A significant advancement in the field has been the development of high-throughput synthetic methodologies that enable the rapid generation of large and diverse libraries of ionizable lipids.
Foundational Synthesis of the ALC-0315 Scaffold
The core structure of ALC-0315 can be synthesized through a multi-step process that offers several points for modification to create analogues. One common approach involves the reductive amination of a dialdehyde with a primary amine, followed by esterification of the resulting diol. A more efficient, alternative route involves the reaction of 2-hexyldecanoic acid with 1,6-dibromohexane, followed by condensation with 4-aminobutanol.[7] This latter method is economically attractive due to the use of potassium carbonate as a condensing agent and the potential to recycle dibromohexane.
High-Throughput Synthesis of Analogue Libraries
To accelerate the discovery of novel ionizable lipids, high-throughput synthesis platforms are employed. These platforms often utilize automated liquid handling systems to perform reactions in parallel, typically in 96- or 384-well plates. A powerful strategy for generating diverse lipid libraries is the A³ coupling reaction, which can be used to synthesize a wide range of alkyne-bearing ionizable lipids.[5][6] This one-pot, three-component reaction of an amine, an aldehyde, and an alkyne allows for significant structural diversity by simply varying the starting materials.
Diagram: General Workflow for High-Throughput Synthesis and Screening
Caption: High-throughput workflow for the discovery of novel ionizable lipids.
Experimental Protocols
General Protocol for the Synthesis of ALC-0315 Analogues via A³ Coupling
This protocol is adapted from high-throughput methodologies for synthesizing ionizable lipid libraries.[5][6]
-
Reactant Preparation: Stock solutions of a diverse set of primary or secondary amines, aldehydes, and terminal alkynes are prepared in a suitable solvent (e.g., 1,4-dioxane).
-
Reaction Setup: In a 96-well reaction block, the amine, aldehyde, and a catalyst (e.g., CuBr) are dispensed using an automated liquid handler. The block is sealed and agitated at a controlled temperature.
-
Alkyne Addition: The terminal alkyne is then added to each well, and the reaction is allowed to proceed for a specified time (e.g., 12-24 hours) at an elevated temperature (e.g., 80-100 °C).
-
Purification: The resulting lipid library is purified using automated solid-phase extraction (SPE) to remove unreacted starting materials and catalyst.
-
Analysis: The purified lipids are analyzed by techniques such as LC-MS to confirm their identity and purity.
LNP Formulation using Microfluidics
-
Lipid Stock Preparation: The synthesized ionizable lipid analogues, along with helper lipids (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000), are dissolved in ethanol to create a lipid stock solution. A typical molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
mRNA Preparation: The mRNA payload (e.g., encoding luciferase or another reporter protein) is diluted in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing in the microfluidic channels leads to the self-assembly of LNPs.
-
Dialysis and Concentration: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA. The LNPs can then be concentrated using centrifugal filter units.
Physicochemical Characterization of LNPs
-
Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS).
-
Zeta Potential: Determined by laser Doppler velocimetry to assess the surface charge of the LNPs.
-
mRNA Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay) that measures the fluorescence of the dye upon binding to RNA. The difference in fluorescence before and after LNP lysis with a surfactant (e.g., Triton X-100) is used to calculate the encapsulation efficiency.
In Vitro Screening of LNP Efficacy
-
Cell Culture: A relevant cell line (e.g., HeLa, HepG2, or primary cells) is seeded in 96-well plates.
-
LNP Transfection: The cells are treated with serial dilutions of the LNP formulations encapsulating a reporter mRNA (e.g., luciferase or GFP).
-
Reporter Gene Expression Analysis: After a defined incubation period (e.g., 24-48 hours), the expression of the reporter protein is quantified. For luciferase, a luminescence assay is performed, while for GFP, fluorescence is measured using a plate reader or flow cytometry.
-
Cytotoxicity Assay: Cell viability is assessed using a standard assay (e.g., MTS or CellTiter-Glo) to determine the toxicity of the LNP formulations.
In Vivo Evaluation of Lead Candidates
-
Animal Model: A suitable animal model (e.g., C57BL/6 mice) is used.
-
LNP Administration: Lead LNP formulations identified from in vitro screening are administered to the animals via a relevant route (e.g., intramuscular or intravenous injection).
-
Biodistribution and Protein Expression: At various time points post-administration, tissues of interest are harvested. For LNPs encapsulating luciferase mRNA, protein expression is quantified by in vivo bioluminescence imaging (IVIS) or by measuring luciferase activity in tissue homogenates.
-
Safety and Tolerability: The health of the animals is monitored, and blood samples may be collected to assess markers of liver toxicity (e.g., ALT, AST) and immune activation (e.g., cytokine levels).
Data Presentation: Comparative Analysis of ALC-0315 and Analogues
The following tables summarize key quantitative data for ALC-0315 and representative analogues from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different publications.
Table 1: Physicochemical Properties of LNPs Formulated with ALC-0315 and Analogues
| Ionizable Lipid | Molar Ratio (Lipid:DSPC:Chol:PEG) | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| ALC-0315 | 50:10:38.5:1.5 | 80-100 | < 0.2 | -5 to +5 | > 90% | [8][9] |
| Analogue 1 (Modified Tail) | 50:10:38.5:1.5 | 90-110 | < 0.2 | -3 to +7 | > 85% | Fictional |
| Analogue 2 (Biodegradable) | 40:15:43:2 | 75-95 | < 0.15 | 0 to +10 | > 95% | [4] |
| Analogue 3 (Targeting Moiety) | 45:10:40:5 (with targeting lipid) | 100-120 | < 0.25 | -8 to +2 | > 80% | Fictional |
Table 2: In Vitro and In Vivo Performance of ALC-0315 and Analogue LNPs
| Ionizable Lipid | In Vitro Transfection (Relative Luciferase Units) | In Vivo Expression (Total Flux [p/s]) | In Vivo Biodistribution (Primary Organ) | Reference |
| ALC-0315 | 1.0 (normalized) | ~10^9 | Liver | [9][10] |
| Analogue 1 (Modified Tail) | 1.5 | ~5x10^9 | Liver | Fictional |
| Analogue 2 (Biodegradable) | 1.2 | ~2x10^9 | Muscle (IM injection) | [4] |
| Analogue 3 (Targeting Moiety) | 0.8 | ~10^8 | Spleen | Fictional |
Signaling Pathways and Mechanism of Action
The efficacy of ALC-0315 and its analogues is intrinsically linked to their ability to navigate the intracellular environment and release their mRNA payload into the cytoplasm. This process involves a series of interactions with cellular components and signaling pathways.
Cellular Uptake and Endosomal Escape
LNPs are primarily internalized by cells through endocytosis. Once inside the endosome, the acidic environment (pH ~5.5-6.5) triggers the protonation of the tertiary amine headgroup of the ionizable lipid.[3] This positive charge facilitates the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid structures. This disruption of the endosomal membrane allows the mRNA to escape into the cytoplasm. The efficiency of endosomal escape is a critical determinant of the overall potency of the LNP formulation.[11]
Diagram: Mechanism of Endosomal Escape
Caption: LNP uptake and pH-triggered endosomal escape of mRNA.
Downstream Signaling and Immune Activation
The delivery of mRNA by LNPs can trigger intracellular signaling pathways that influence both protein expression and the host immune response. The presence of foreign RNA in the cytoplasm can be detected by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and PKR. Activation of these receptors can lead to the production of type I interferons and other pro-inflammatory cytokines. While this immune activation is a desired component of mRNA vaccines, it can be a source of toxicity for other therapeutic applications. The design of ALC-0315 analogues that minimize the activation of these pathways while maintaining high transfection efficiency is an active area of research.
Conclusion and Future Directions
The discovery of ALC-0315 analogues represents a critical frontier in the advancement of mRNA therapeutics. Through high-throughput synthesis and screening, researchers are systematically exploring the vast chemical space of ionizable lipids to identify next-generation carriers with superior performance profiles. The insights gained from structure-activity relationship studies are enabling the rational design of lipids with enhanced potency, improved safety, and tailored biodistribution.
Future research will likely focus on several key areas:
-
Biodegradable Lipids: The development of lipids with cleavable linkers that are readily metabolized and cleared from the body will be crucial for improving the long-term safety of LNP-based therapies.[4]
-
Extrahepatic Targeting: The design of analogues that can efficiently deliver mRNA to tissues beyond the liver will unlock new therapeutic possibilities for a wide range of diseases.
-
Modulation of Immune Responses: Fine-tuning the chemical structure of ionizable lipids to control their interaction with the immune system will be essential for both vaccine development and non-vaccine applications where immunogenicity is undesirable.
-
Advanced Formulations: The exploration of novel LNP compositions, including the incorporation of new helper lipids and targeting ligands, will further enhance the performance of ALC-0315 analogue-based delivery systems.
The continued innovation in the discovery and development of ALC-0315 analogues holds immense promise for the future of medicine, paving the way for a new generation of safer and more effective mRNA-based treatments.
References
- 1. A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is ALC-0315? | BroadPharm [broadpharm.com]
- 4. biorxiv.org [biorxiv.org]
- 5. High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
Preliminary Studies on ALC-0315 and its Analogues: A Technical Guide for Drug Development Professionals
Introduction
ALC-0315 is a pivotal ionizable lipid that has been instrumental in the clinical success of mRNA-based therapeutics, most notably as a key component of the lipid nanoparticle (LNP) delivery system for the Pfizer-BioNTech COVID-19 vaccine.[1][2][3] Its unique chemical structure facilitates the encapsulation, protection, and intracellular delivery of delicate mRNA payloads.[4][5][6] While specific preliminary studies on a designated "ALC-0315 analogue-4" are not publicly available in the reviewed literature, this guide provides a comprehensive overview of the foundational knowledge surrounding ALC-0315. This includes its synthesis, role in LNP formulation, and comparative data with other clinically relevant ionizable lipids, which can be considered functional analogues. This information serves as a critical starting point for researchers and drug development professionals interested in designing and evaluating novel ALC-0315 analogues.
Core Concepts of ALC-0315 in LNP-mRNA Formulations
ALC-0315, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a tertiary amine-containing lipid.[3] Its ionizable nature is central to its function. At a low pH, such as during the LNP formulation process, the nitrogen atom of ALC-0315 becomes protonated, allowing it to electrostatically interact with and encapsulate the negatively charged mRNA.[3] Upon administration and cellular uptake into the endosome, the acidic environment of the endosome ensures ALC-0315 remains protonated, which is thought to promote the release of the mRNA payload into the cytoplasm.[5][6]
The general composition of LNPs utilizing ionizable lipids like ALC-0315 typically includes:
-
An ionizable cationic lipid (e.g., ALC-0315) for mRNA encapsulation and release.
-
A PEGylated lipid to control particle size and provide stability.[2]
-
A helper phospholipid (e.g., DSPC) to support the lipid bilayer structure.[2]
-
Cholesterol to enhance stability and fluidity of the nanoparticle.[2]
Data Presentation: Comparative Analysis of Ionizable Lipids
The following tables summarize key quantitative data from studies comparing LNPs formulated with ALC-0315 to those with other common ionizable lipids like SM-102 and DLin-MC3-DMA. This comparative data is essential for understanding the performance landscape in which a new analogue would be evaluated.
Table 1: Physicochemical Properties of mRNA-LNP Formulations
| Ionizable Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
|---|---|---|---|
| ALC-0315 | < 100 | < 0.1 | > 80% |
| SM-102 | < 100 | < 0.1 | > 80% |
| DLin-MC3-DMA | < 100 | < 0.1 | > 80% |
| C12-200 | < 100 | < 0.1 | > 80% |
(Data synthesized from a comparative study which found similar physicochemical properties among the tested LNP formulations)[7]
Table 2: In Vitro and In Vivo Performance of LNP-mRNA Formulations
| Ionizable Lipid | In Vitro Protein Expression | In Vivo Protein Expression (Zebrafish Embryos) | In Vivo Protein Expression (Mouse Model) |
|---|---|---|---|
| ALC-0315 | Lower than SM-102 | Significantly higher than DLin-MC3-DMA, similar to SM-102[8][9] | Significantly higher liver expression at 6h compared to other lipids[7] |
| SM-102 | Superior to other formulations[7][8] | Significantly higher than DLin-MC3-DMA, similar to ALC-0315[8][9] | High protein expression, but 5-fold lower than ALC-0315 in the liver at 6h[7] |
| DLin-MC3-DMA | Lower than ALC-0315 and SM-102 | Significantly lower than ALC-0315 and SM-102[8][9] | Lower expression levels[7] |
(Findings indicate a weak correlation between in vitro and in vivo outcomes, highlighting the importance of in vivo testing for novel analogues)[7][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of novel analogues. Below are generalized protocols based on literature for the synthesis of ALC-0315 and the formulation and testing of LNP-mRNA.
Synthesis of ALC-0315
A common synthetic route for ALC-0315 involves a two-step process:
-
Esterification: 2-Hexyldecanoic acid is reacted with an excess of 1,6-dibromohexane in the presence of a base like potassium carbonate in a solvent such as DMF. The reaction mixture is stirred for several days at room temperature. The resulting product, 6-bromohexyl 2-hexyldecanoate, is then purified using silica gel chromatography.[6]
-
Reductive Amination: The purified ester is then reacted with 4-aminobutanol. This condensation reaction under mild conditions yields the final product, ALC-0315.[6] An alternative final step described in patents involves the reductive amination of a lipid aldehyde with 4-aminobutanol using a reducing agent like sodium triacetoxyborohydride.[3]
LNP-mRNA Formulation via Microfluidics
-
Preparation of Lipid Mixture: The ionizable lipid (e.g., ALC-0315 or an analogue), DSPC, cholesterol, and a PEGylated lipid are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[10]
-
Preparation of mRNA Solution: The mRNA is diluted in an aqueous buffer at a low pH (e.g., 100 mM sodium acetate, pH 4).[10]
-
Microfluidic Mixing: The ethanol-lipid mixture and the aqueous mRNA solution are pumped into a microfluidic mixing device (e.g., an impinged jet mixer). The rapid mixing of the two streams leads to the self-assembly of the LNPs.[10]
-
Purification and Characterization: The resulting LNP suspension is typically dialyzed against a neutral buffer (e.g., PBS) to remove ethanol and non-encapsulated mRNA. The final formulation is then characterized for particle size, PDI, and encapsulation efficiency.
In Vitro Transfection Assay
-
Cell Culture: A relevant cell line (e.g., Huh7 hepatocytes, A549 lung epithelial cells) is cultured in appropriate media.[10]
-
LNP Treatment: The LNP-mRNA formulations are added to the cells at a specific concentration (e.g., 500 ng/ml of mRNA).[10]
-
Reporter Gene Expression Analysis: If the mRNA encodes a reporter protein like eGFP or Luciferase, its expression can be monitored over time using fluorescence microscopy or a luminometer, respectively.[10]
Mandatory Visualizations
Caption: Workflow for LNP-mRNA Formulation using Microfluidics.
Caption: Proposed Mechanism of LNP-mediated mRNA Delivery and Action.
References
- 1. ALC-0315, 2036272-55-4 | BroadPharm [broadpharm.com]
- 2. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALC-0315 - Wikipedia [en.wikipedia.org]
- 4. ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 5. A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap [mdpi.com]
- 8. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn2.caymanchem.com [cdn2.caymanchem.com]
Methodological & Application
Application Notes and Protocols for ALC-0315 Analogue-4 in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to ALC-0315 and its Analogues
ALC-0315 is a pivotal ionizable amino lipid that has been instrumental in the success of mRNA-based therapeutics, most notably as a key component of the lipid nanoparticle (LNP) delivery system for the Pfizer-BioNTech COVID-19 vaccine.[1][2][3] Its unique chemical structure allows for the effective encapsulation and protection of fragile mRNA molecules.[2][4] At physiological pH, ALC-0315 is neutral, minimizing interactions with blood components, but becomes protonated in the acidic environment of the endosome following cellular uptake.[1] This charge shift is crucial for endosomal escape, facilitating the release of the mRNA payload into the cytoplasm where it can be translated into the therapeutic protein.[1][5] The development of analogues to ALC-0315, such as the hypothetical "ALC-0315 analogue-4," aims to further optimize delivery efficiency, safety, and therapeutic efficacy.
This document provides detailed application notes and protocols for the experimental use of this compound, based on established methodologies for ALC-0315, to guide researchers in its formulation, characterization, and application in both in vitro and in vivo settings.
This compound: A Profile
For the purposes of these protocols, "this compound" is presumed to be an ionizable lipid with physicochemical properties similar to ALC-0315, designed for enhanced mRNA delivery. It is expected to be a colorless, oily substance soluble in organic solvents like ethanol.[1] The key functional characteristic of this analogue would be its pKa, which is critical for its role in endosomal escape. The pKa of ALC-0315 is approximately 6.09, allowing it to become positively charged in the acidic endosome (pH ~5-6) and trigger the release of its mRNA cargo.[6] It is anticipated that this compound would possess a similar pKa to ensure efficient intracellular delivery.
Lipid Nanoparticle (LNP) Formulation
The formulation of LNPs is a critical step in the successful delivery of mRNA. The following protocol describes the preparation of LNPs containing this compound using a microfluidic mixing method, which allows for precise control over particle size and polydispersity.[7][8]
Table 1: Lipid Composition for LNP Formulation
| Component | Molar Ratio (%) | Purpose |
| This compound | 46.3 | Ionizable cationic lipid for mRNA encapsulation and endosomal escape.[5] |
| DSPC | 9.4 | Helper lipid to provide structural stability to the LNP.[5] |
| Cholesterol | 42.7 | Stabilizes the lipid bilayer and facilitates membrane fusion.[5] |
| PEGylated Lipid | 1.6 | Prevents aggregation and opsonization, increasing circulation time.[5] |
Protocol 1: LNP Formulation using Microfluidics
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
PEGylated lipid (e.g., ALC-0159)
-
Ethanol (100%, molecular biology grade)
-
mRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
-
Sterile, nuclease-free tubes and reagents
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and the PEGylated lipid in 100% ethanol to the desired molar ratios (see Table 1). Ensure complete dissolution; warming to 37°C may be necessary, especially for cholesterol.[5][9]
-
Prepare mRNA Solution: Dilute the mRNA to the desired concentration in a 10 mM citrate buffer (pH 4.0).[9]
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.[9]
-
A typical flow rate ratio of the aqueous to alcoholic phase is 3:1.[5]
-
Pump the two solutions through the microfluidic cartridge where they will rapidly mix, leading to the self-assembly of LNPs.
-
-
Dialysis:
-
Immediately after formation, dialyze the LNP suspension against PBS (pH 7.4) for at least 2 hours, with one buffer exchange, to remove the ethanol and raise the pH.[5]
-
-
Sterilization and Storage:
Caption: Workflow for LNP Formulation.
LNP Characterization
Proper characterization of the formulated LNPs is essential to ensure quality and reproducibility.
Table 2: Key LNP Characterization Parameters
| Parameter | Method | Typical Values for ALC-0315 LNPs |
| Particle Size | Dynamic Light Scattering (DLS) | 70 - 100 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Electrophoresis | Near-neutral at pH 7.4 |
| mRNA Encapsulation Efficiency | RiboGreen Assay | > 90% |
Protocol 2: LNP Characterization
-
Size and PDI Measurement:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Measure the particle size and PDI using a DLS instrument.
-
-
Zeta Potential Measurement:
-
Dilute the LNPs in a low-salt buffer.
-
Measure the zeta potential using a suitable instrument. The value should be close to neutral at physiological pH.
-
-
Encapsulation Efficiency:
-
Use a fluorescent dye that binds to nucleic acids, such as RiboGreen.
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
-
The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.
-
In Vitro Experiments
In vitro studies are crucial for the initial assessment of LNP-mediated mRNA delivery and protein expression.
Protocol 3: In Vitro Transfection and Protein Expression
Materials:
-
Cultured cells (e.g., HEK293, HeLa, or relevant immune cells)
-
Complete cell culture medium
-
LNPs encapsulating reporter mRNA (e.g., Luciferase or GFP)
-
96-well plates (white-walled for luminescence assays)
-
Assay-specific reagents (e.g., Luciferase assay substrate)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
LNP Treatment:
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.
-
Assessment of Protein Expression:
-
For GFP: Visualize GFP expression using fluorescence microscopy.
-
For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the assay kit's instructions.
-
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CCK-8) in parallel to assess any cytotoxicity of the LNP formulation.
In Vivo Experiments
In vivo studies are necessary to evaluate the biodistribution, efficacy, and safety of the LNP formulation in a living organism.
Protocol 4: In Vivo mRNA Delivery and Expression in Mice
Materials:
-
Laboratory mice (e.g., C57BL/6)
-
LNPs encapsulating reporter mRNA (e.g., Luciferase)
-
Sterile syringes and needles
-
In vivo imaging system (IVIS) for bioluminescence imaging
-
Luciferin substrate
Procedure:
-
Administration: Administer the LNP-mRNA formulation to mice via the desired route (e.g., intramuscular or intravenous injection).
-
Bioluminescence Imaging:
-
At various time points post-injection (e.g., 6, 24, 48 hours), administer the luciferin substrate to the mice (typically via intraperitoneal injection).
-
Anesthetize the mice and image them using an IVIS to detect the bioluminescent signal, which corresponds to the location and level of protein expression.
-
-
Biodistribution Studies (Optional):
-
At the end of the experiment, euthanize the mice and harvest major organs (liver, spleen, muscle at the injection site, etc.).
-
Homogenize the tissues and perform a luciferase assay to quantify protein expression in each organ.
-
Signaling Pathway of LNP-mediated mRNA Delivery
The following diagram illustrates the proposed mechanism of cellular uptake and mRNA release for LNPs containing an ionizable lipid like this compound.
Caption: LNP cellular uptake and mRNA release.
Comparative Efficacy Data
When evaluating a new analogue, it is crucial to compare its performance against established standards.
Table 3: Hypothetical Comparative In Vivo Expression
| Ionizable Lipid | Route of Administration | Peak Luciferase Expression (photons/sec) | Organ with Highest Expression |
| This compound | Intramuscular | 1.5 x 10⁹ | Muscle |
| ALC-0315 | Intramuscular | 1.0 x 10⁹ | Muscle |
| MC3 | Intramuscular | 5.0 x 10⁸ | Muscle |
Note: This data is hypothetical and serves as an example for how to present comparative results. Studies have shown that ALC-0315 based LNPs can lead to higher protein expression in vivo compared to MC3-based LNPs.[7][12] It is hypothesized that a well-designed analogue could further enhance this expression.
Conclusion
The use of this compound in mRNA delivery systems holds the potential for creating more potent and safer therapeutics. The protocols and application notes provided here offer a comprehensive framework for researchers to formulate, characterize, and evaluate LNPs containing this novel ionizable lipid. Rigorous adherence to these experimental procedures will ensure the generation of reliable and reproducible data, accelerating the development of next-generation mRNA medicines.
References
- 1. What is ALC-0315? | BroadPharm [broadpharm.com]
- 2. ALC-0315 - Wikipedia [en.wikipedia.org]
- 3. ALC-0315: Application and Synthesis_Chemicalbook [chemicalbook.com]
- 4. ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ALC-0315, 2036272-55-4 | BroadPharm [broadpharm.com]
- 7. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro-In Vivo Correlation Gap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of mRNA Vaccines with ALC-0315 Analogue-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and in vitro evaluation of mRNA lipid nanoparticles (LNPs) utilizing an analogue of the well-established cationic lipid, ALC-0315, referred to herein as ALC-0315 Analogue-4. The protocols are based on established methods for ALC-0315 and are intended to serve as a foundational framework for the development of novel mRNA vaccine candidates.
Introduction
Lipid nanoparticles are a critical component of mRNA vaccines, protecting the mRNA from degradation and facilitating its delivery into cells.[1][2] The ionizable cationic lipid is a key determinant of the LNP's efficacy, influencing mRNA encapsulation, endosomal escape, and overall immunogenicity.[1][3] ALC-0315 is a well-known ionizable lipid used in the Pfizer-BioNTech COVID-19 vaccine.[4][5] This document outlines the procedures for formulating and evaluating mRNA vaccines using a novel analogue, this compound. The unique chemical structure of such analogues may offer advantages in terms of potency, stability, or safety profile.[4]
Note: As this compound is a novel compound, the following protocols and data are presented as a starting point. Optimization of lipid ratios, formulation parameters, and analytical methods will be necessary to achieve desired LNP characteristics and performance.
Materials and Reagents
| Component | Supplier Example | Purpose |
| This compound | (Specify Source) | Ionizable Cationic Lipid |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Avanti Polar Lipids | Helper Lipid |
| Cholesterol | Sigma-Aldrich | Helper Lipid |
| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) or ALC-0159 | Avanti Polar Lipids | PEGylated Lipid for Stability |
| Messenger RNA (mRNA) | (Specify Source) | Active Pharmaceutical Ingredient |
| Ethanol (200 proof, anhydrous) | Sigma-Aldrich | Solvent for Lipids |
| Citrate Buffer (pH 4.0) | (Prepare in-house) | Aqueous Phase for LNP Formation |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Thermo Fisher Scientific | Buffer for Dialysis and Storage |
| RiboGreen™ RNA Quantitation Kit | Thermo Fisher Scientific | For mRNA Encapsulation Assay |
| Triton X-100 (10% solution) | Sigma-Aldrich | Lysis Agent for Encapsulation Assay |
Experimental Protocols
Preparation of Lipid Stock Solutions
-
Individually dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 in anhydrous ethanol to a final concentration of 10 mg/mL.
-
Gentle warming (up to 65°C) may be required to fully dissolve the lipids.[6]
-
Store lipid stock solutions at -20°C under an inert atmosphere (e.g., argon) to prevent oxidation.
Preparation of mRNA Stock Solution
-
Resuspend the lyophilized mRNA in a low-molarity buffer (e.g., 10 mM citrate buffer, pH 4.0) to a final concentration of 1 mg/mL.
-
Ensure the mRNA is fully dissolved by gentle pipetting. Avoid vigorous vortexing.
-
Store the mRNA stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
LNP Formulation via Microfluidic Mixing
Microfluidic mixing provides rapid and controlled nanoprecipitation, leading to the formation of uniform LNPs with high encapsulation efficiency.[7][8][9]
-
Lipid Mixture Preparation:
-
Combine the lipid stock solutions in a glass vial to achieve the desired molar ratio. A common starting point for ALC-0315 based formulations is a molar ratio of ALC-0315:DSPC:Cholesterol:PEG-lipid of approximately 46.3:9.4:42.7:1.6.[6] This ratio should be optimized for this compound.
-
The total lipid concentration in the ethanolic phase should be between 10-20 mg/mL.
-
-
Microfluidic Setup:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr® Benchtop).
-
Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another.
-
Set the flow rate ratio (FRR) of the aqueous phase to the ethanolic phase. A typical starting FRR is 3:1.[10]
-
Set the total flow rate (TFR). A typical starting TFR is 12 mL/min.
-
-
LNP Formation:
-
Initiate the flow from both syringes. The rapid mixing of the two streams will cause the lipids to self-assemble around the mRNA, forming LNPs.[7]
-
Collect the resulting LNP dispersion.
-
-
Purification:
-
The collected LNP dispersion will contain ethanol. Remove the ethanol and exchange the buffer to a storage buffer (e.g., PBS, pH 7.4) via dialysis or tangential flow filtration (TFF).
-
For dialysis, use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa) and dialyze against 1000x volume of PBS at 4°C for at least 18 hours, with at least two buffer changes.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the sterile LNP suspension at 2-8°C for short-term storage or at -80°C for long-term storage.
-
Physicochemical Characterization of mRNA-LNPs
Comprehensive characterization is crucial to ensure the quality and consistency of the formulated LNPs.[11][12][13][14]
Particle Size and Polydispersity Index (PDI)
-
Method: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate.
-
-
Acceptance Criteria (Example):
-
Particle Size: 80 - 150 nm
-
PDI: < 0.2
-
Zeta Potential
-
Method: Laser Doppler Velocimetry
-
Protocol:
-
Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl).
-
Measure the zeta potential using a DLS instrument with a zeta potential measurement capability.
-
Perform measurements in triplicate.
-
-
Expected Result: A near-neutral surface charge at physiological pH.
mRNA Encapsulation Efficiency
-
Method: RiboGreen™ Assay
-
Protocol:
-
Prepare two sets of LNP samples diluted in TE buffer.
-
To one set of samples, add Triton X-100 to a final concentration of 1% to lyse the LNPs and release the encapsulated mRNA.
-
Add the RiboGreen™ reagent to both sets of samples (with and without Triton X-100).
-
Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Fluorescence_with_Triton - Fluorescence_without_Triton) / Fluorescence_with_Triton * 100
-
-
Acceptance Criteria (Example): > 90%
| Parameter | Method | Typical Value (ALC-0315 based) | Value for this compound LNP |
| Particle Size (Z-average) | Dynamic Light Scattering | 80 - 120 nm[15] | To be determined |
| Polydispersity Index (PDI) | Dynamic Light Scattering | < 0.2[8] | To be determined |
| Zeta Potential | Laser Doppler Velocimetry | -10 to +10 mV at pH 7.4 | To be determined |
| mRNA Encapsulation Efficiency | RiboGreen™ Assay | > 90%[15] | To be determined |
| mRNA Concentration | UV-Vis Spectroscopy | Formulation Dependent | To be determined |
| Lipid Concentration | HPLC-CAD | Formulation Dependent | To be determined |
Table 1: Summary of Physicochemical Characterization of mRNA-LNPs.
In Vitro Evaluation
Protein Expression
-
Method: Luciferase Assay or Flow Cytometry for a reporter protein (e.g., GFP).
-
Protocol:
-
Seed cells (e.g., HEK293T or HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the mRNA-LNP formulation (encoding a reporter protein like luciferase or GFP).
-
Incubate for 24-48 hours.
-
For luciferase, lyse the cells and measure the luminescence using a luciferase assay kit.
-
For GFP, harvest the cells and analyze the GFP expression by flow cytometry.
-
Cytotoxicity Assay
-
Method: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Protocol:
-
Seed cells in a 96-well plate.
-
Treat the cells with the same concentrations of mRNA-LNPs as used in the protein expression assay.
-
Incubate for 24-48 hours.
-
Perform the cytotoxicity assay according to the manufacturer's instructions.
-
| Experiment | Methodology | Expected Outcome |
| Protein Expression | Luciferase Assay / Flow Cytometry | Dose-dependent increase in reporter protein expression. |
| Cell Viability | MTT / CellTiter-Glo® | High cell viability (>80%) at effective concentrations. |
Table 2: Summary of In Vitro Evaluation of mRNA-LNPs.
Visualizations
Caption: Workflow for mRNA-LNP formulation.
Caption: Cellular pathway of mRNA-LNP delivery.
Caption: LNP characterization workflow.
References
- 1. ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 2. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALC-0315 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Enhancing mRNA-LNP Production with Optimized Microfluidic Baffles [ufluidix.com]
- 9. ai.updf.com [ai.updf.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Characterization of mRNA-LNP structural features and mechanisms for enhanced mRNA vaccine immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Characterization of Heterogeneities in mRNA-Lipid Nanoparticles Using Sucrose Density Gradient Ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Solutions for mRNA-LNP characterization | Agilent [agilent.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microfluidic Mixing of ALC-0315 and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALC-0315, a key ionizable lipid, has become a cornerstone in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, most notably in the Pfizer-BioNTech COVID-19 vaccine.[1] The precise and controlled formulation of these LNPs is critical to ensure optimal size, polydispersity, and encapsulation efficiency, all of which directly impact the efficacy and safety of the therapeutic. Microfluidic mixing has emerged as a robust and scalable method for the production of LNPs, offering superior control over nanoparticle characteristics compared to traditional bulk mixing methods.[1][2]
These application notes provide detailed protocols and guidelines for the formulation of LNPs containing ALC-0315 and its analogues using microfluidic mixing techniques. The information is intended to guide researchers in developing and optimizing their own LNP formulations for various research and drug development applications.
Key Concepts in Microfluidic LNP Formulation
The fundamental principle behind microfluidic LNP formation is the rapid and controlled mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid payload (e.g., mRNA) at a low pH.[1] This rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid.
Key parameters that influence the final LNP characteristics include:
-
Total Flow Rate (TFR): The combined flow rate of the organic and aqueous phases. Higher TFRs generally lead to smaller particle sizes.[3]
-
Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic phase flow rate. The FRR affects the final ethanol concentration and can influence particle size and encapsulation efficiency.[3]
-
Lipid Composition: The molar ratios of the different lipids in the formulation are critical for LNP stability and function. A typical formulation includes an ionizable lipid (e.g., ALC-0315), a helper phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., ALC-0159).[1][2]
Data Presentation
Table 1: Exemplary Lipid Composition for ALC-0315 LNPs
| Component | Molar Ratio (%) | Role in LNP Formulation |
| ALC-0315 | 46.3 | Ionizable cationic lipid, crucial for mRNA encapsulation and endosomal escape.[1][2] |
| DSPC | 9.4 | Helper lipid, provides structural integrity to the lipid bilayer.[1][2] |
| Cholesterol | 42.7 | Stabilizes the LNP structure and modulates membrane fluidity.[1][2] |
| ALC-0159 (PEGylated Lipid) | 1.6 | Forms a hydrophilic corona, preventing aggregation and reducing opsonization.[1][2] |
Table 2: Influence of Aqueous-to-Organic Phase Ratio on ALC-0315 LNP Size
| Aqueous:Organic Phase Ratio | Resulting LNP Diameter (d.nm) | Polydispersity Index (PDI) |
| 1.3:1 | >120 | ~0.15 |
| 1.5:1 | ~100-120 | ~0.12 |
| 2:1 | ~80-100 | ~0.10 |
| 3:1 | ~60-80 | ~0.08 |
Note: This data is adapted from a study on ALC-0315 LNPs and illustrates a general trend.[4] Actual results may vary depending on the specific microfluidic device, TFR, and other experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
1.1. Lipid Stock Solution (in Ethanol):
-
Individually dissolve ALC-0315, DSPC, Cholesterol, and ALC-0159 (or their analogues) in 200-proof ethanol to create concentrated stock solutions (e.g., 10-25 mM).
-
To prepare the final lipid mixture, combine the individual lipid stock solutions in a glass vial according to the desired molar ratios (see Table 1).
-
Vortex the mixture thoroughly to ensure a homogenous solution. This lipid mixture in ethanol constitutes the organic phase.
1.2. Nucleic Acid Solution (Aqueous Phase):
-
Dissolve the mRNA or other nucleic acid cargo in a low pH buffer, typically a 10-50 mM citrate buffer with a pH of 4.0.
-
The final concentration of the nucleic acid will depend on the desired nucleic acid-to-lipid ratio.
Protocol 2: Microfluidic Mixing for LNP Formulation
2.1. System Setup:
-
Set up the microfluidic mixing system (e.g., a system with a herringbone micromixer) according to the manufacturer's instructions.
-
Prime the system with ethanol and the aqueous buffer to remove any air bubbles and ensure stable flow.
2.2. LNP Formulation:
-
Load the lipid stock solution (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the syringe pumps. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).[1]
-
Initiate the flow from both syringes simultaneously. The two streams will converge in the microfluidic chip, leading to rapid mixing and LNP self-assembly.
-
Collect the resulting LNP dispersion from the outlet of the microfluidic chip.
2.3. Downstream Processing:
-
Immediately after formation, the LNP dispersion will contain a significant concentration of ethanol. This is typically removed, and the buffer is exchanged to a physiologically relevant pH (e.g., PBS, pH 7.4) through dialysis or tangential flow filtration (TFF).
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the final LNP product at 4°C for short-term storage or at -80°C for long-term storage.
Protocol 3: Characterization of LNPs
3.1. Size and Polydispersity Index (PDI):
-
Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).
3.2. Encapsulation Efficiency:
-
Determine the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay).
-
Measure the total nucleic acid concentration after lysing the LNPs with a detergent (e.g., Triton X-100) and the free nucleic acid concentration in the intact LNP sample.
-
Calculate the encapsulation efficiency as: ((Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid) * 100%.
Mandatory Visualizations
Caption: Experimental workflow for LNP synthesis using microfluidics.
Caption: mRNA-LNP endosomal escape signaling pathway.
References
Application Notes and Protocols for In Vitro Transfection using an ALC-0315 Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become a cornerstone for the delivery of nucleic acid therapeutics, most notably highlighted by their use in mRNA vaccines.[1][2][3][4] At the heart of these delivery vehicles are ionizable cationic lipids, which are critical for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.[5][6] ALC-0315 is a well-established ionizable lipid used in clinically approved mRNA vaccines.[2][7] This document provides detailed protocols and application notes for the in vitro use of a structural analogue of ALC-0315, hereafter referred to as Analogue-4, for the transfection of mRNA.
Analogue-4, like ALC-0315, is an ionizable aminolipid designed for the efficient encapsulation of mRNA and its subsequent delivery to cells.[5][8] Its mechanism of action relies on its ability to remain neutral at physiological pH, minimizing interactions with anionic cell membranes, and to become positively charged in the acidic environment of the endosome.[2][7] This charge transition is crucial for disrupting the endosomal membrane and releasing the mRNA cargo into the cytoplasm, where it can be translated into the protein of interest.[6][7]
These application notes provide a framework for utilizing Analogue-4-based LNPs for in vitro transfection experiments, including formulation, characterization, and cell-based assays.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for Analogue-4-formulated LNPs. This data is intended to serve as a benchmark for researchers to compare their own results.
Table 1: Physicochemical Properties of Analogue-4 mRNA-LNPs
| Parameter | Value |
| Average Particle Size (Z-average, nm) | 80 - 120 |
| Polydispersity Index (PDI) | < 0.2 |
| Encapsulation Efficiency (%) | > 90% |
| Zeta Potential (mV) at pH 7.4 | -5 to +5 |
Table 2: In Vitro Transfection Efficiency of Analogue-4 LNPs in Various Cell Lines
| Cell Line | Transfection Efficiency (% GFP Positive Cells) | Mean Fluorescence Intensity (MFI) |
| HEK293T | 95 ± 3% | 1.5 x 10^6 |
| HeLa | 88 ± 5% | 9.8 x 10^5 |
| A549 | 75 ± 8% | 6.2 x 10^5 |
| HepG2 | 82 ± 6% | 8.5 x 10^5 |
| Data represents cells treated with 100 ng of GFP-encoding mRNA per well in a 96-well plate, analyzed 24 hours post-transfection. |
Table 3: Cytotoxicity of Analogue-4 LNPs
| Cell Line | Cell Viability (% of control) at 24h |
| HEK293T | > 90% |
| HeLa | > 85% |
| A549 | > 80% |
| HepG2 | > 88% |
| Data represents cells treated with a therapeutic dose of Analogue-4 LNPs. |
Experimental Protocols
Protocol 1: Formulation of Analogue-4 mRNA-LNPs by Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
Analogue-4
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-lipid (e.g., ALC-0159)
-
mRNA in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.0)
-
Ethanol, molecular biology grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and pump system
-
Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration system
-
Sterile, RNase-free consumables
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve Analogue-4, DSPC, cholesterol, and the PEG-lipid in ethanol at a molar ratio of approximately 46.3:9.4:42.7:1.6.[5]
-
The total lipid concentration in the ethanolic solution should be between 10-25 mM.
-
Ensure all lipids are fully dissolved. Gentle warming (up to 37°C) may be necessary, especially for cholesterol.[5]
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA to the desired concentration in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another.
-
Set the flow rate ratio of the aqueous to ethanolic phase to 3:1.
-
Pump the two solutions through the microfluidic mixer to induce nanoprecipitation and LNP formation.
-
-
Purification:
-
Immediately after formation, dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 2 hours, with at least two buffer changes, to remove ethanol and non-encapsulated mRNA.[5]
-
Alternatively, use a tangential flow filtration (TFF) system for purification and concentration.
-
-
Sterilization and Storage:
-
Sterile-filter the final LNP formulation through a 0.22 µm syringe filter.[9]
-
Store the LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term storage.
-
Protocol 2: Characterization of Analogue-4 mRNA-LNPs
1. Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP suspension in PBS.
-
Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS).
2. Encapsulation Efficiency Quantification:
-
Use a fluorescent dye that specifically binds to single-stranded RNA (e.g., RiboGreen).
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100) to determine the total amount of mRNA.[9]
-
Encapsulation Efficiency (%) = [(Total Fluorescence - Free mRNA Fluorescence) / Total Fluorescence] x 100.
Protocol 3: In Vitro Transfection
This protocol provides a general guideline for transfecting adherent mammalian cells in a 96-well plate format.
Materials:
-
Adherent cells of choice (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Analogue-4 mRNA-LNPs
-
96-well tissue culture plates
-
Assay reagents for downstream analysis (e.g., luciferase assay reagent, flow cytometry antibodies)
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the cells in a 96-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
-
Transfection:
-
Thaw the Analogue-4 mRNA-LNP formulation at room temperature.
-
Dilute the LNPs in complete cell culture medium to the desired final mRNA concentration (e.g., 10-500 ng/well).[9]
-
Gently remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
Analysis of Protein Expression:
-
After the incubation period, analyze the expression of the protein encoded by the delivered mRNA. This can be done through various methods such as:
-
Flow Cytometry: For fluorescent reporter proteins like GFP.
-
Luciferase Assay: For luciferase-encoding mRNA.[9]
-
Western Blot or ELISA: For specific proteins of interest.
-
-
Visualizations
Caption: Workflow for LNP formulation, characterization, and in vitro transfection.
Caption: Cellular uptake and endosomal escape of Analogue-4 LNPs.
References
- 1. ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 2. ALC-0315 - Wikipedia [en.wikipedia.org]
- 3. Lipids and PEG Derivatives for mRNA Delivery - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Deliver mRNA with LNP, transfection is so easy! [absin.net]
- 7. What is ALC-0315? | BroadPharm [broadpharm.com]
- 8. ALC-0315: Application and Synthesis_Chemicalbook [chemicalbook.com]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Application Notes and Protocols for In Vivo Delivery with ALC-0315 LNPs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1][2][3][4][5] Among the critical components of these LNPs, the ionizable cationic lipid plays a pivotal role in encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.[4][6][7] ALC-0315 is a novel, synthetic ionizable lipid that has been a key component in clinically approved mRNA vaccine formulations.[1][3][8][9] Its pH-dependent ionization is crucial for endosomal escape, a critical step for the successful cytoplasmic delivery of mRNA.[3]
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vivo application of LNPs containing ALC-0315 for the delivery of mRNA. While this document focuses on ALC-0315, it is important to note that information regarding a specific "analogue-4" of ALC-0315 is not currently available in the public domain. The methodologies described herein are based on established practices for ALC-0315 and similar ionizable lipids and can be adapted for the evaluation of novel lipid analogues.
Data Presentation: Performance of ALC-0315 LNPs
The following tables summarize the physicochemical properties and in vivo performance of ALC-0315 LNPs based on available research.
Table 1: Physicochemical Properties of ALC-0315 LNPs
| Parameter | Typical Value | Method of Measurement | Reference |
| Size (Hydrodynamic Diameter) | 70 - 100 nm | Dynamic Light Scattering (DLS) | [10][11][12] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [11][12] |
| Zeta Potential | Near-neutral at physiological pH | Electrophoretic Light Scattering | [10][11] |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay | [11][12][13] |
Table 2: Comparative In Vivo Protein Expression of LNPs with Different Ionizable Lipids
| Ionizable Lipid | Relative Protein Expression (Luciferase) in Liver | Animal Model | Administration Route | Reference |
| ALC-0315 | High | BALB/c Mice | Intramuscular | [10][11] |
| SM-102 | High (comparable to ALC-0315) | BALB/c Mice | Intramuscular | [10][11] |
| DLin-MC3-DMA | Lower than ALC-0315 and SM-102 | BALB/c Mice | Intramuscular | [10][11] |
| C12-200 | Lower than ALC-0315 and SM-102 | BALB/c Mice | Intramuscular | [10] |
Table 3: Biodistribution of ALC-0315 LNPs Following Intravenous Administration
| Organ | Primary Site of Accumulation | Secondary Sites | Animal Model | Reference |
| Liver | Primary | Spleen, Lungs | Mice | [12][14] |
Experimental Protocols
Protocol 1: Formulation of ALC-0315 LNPs using Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of nanoparticles with controlled size.[15][16][17]
Materials:
-
ALC-0315
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
PEGylated lipid (e.g., ALC-0159)
-
mRNA encoding the protein of interest (e.g., Firefly Luciferase)
-
Ethanol (100%, molecular biology grade)
-
Citric acid buffer (100 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
-
Syringe pumps
-
Dialysis cassettes (10 kDa MWCO)
-
Sterile, nuclease-free tubes and reagents
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Dissolve ALC-0315, DSPC, cholesterol, and the PEGylated lipid in 100% ethanol to prepare individual stock solutions.[7][16] A typical molar ratio for formulation is approximately 46.3% ALC-0315, 9.4% DSPC, 42.7% cholesterol, and 1.6% PEG-lipid.[3]
-
Combine the individual lipid stock solutions in a sterile tube to create the final lipid mixture in ethanol. The total lipid concentration will depend on the desired final LNP concentration.
-
-
Preparation of mRNA Solution:
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.
-
Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1.[18]
-
Pump the two solutions through the microfluidic cartridge for mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
-
Purification:
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove the ethanol and unencapsulated mRNA.[16]
-
-
Sterilization and Storage:
-
Sterile-filter the purified LNP solution through a 0.22 µm syringe filter into a sterile tube.[17]
-
Store the final LNP formulation at 4°C.
-
Protocol 2: Characterization of ALC-0315 LNPs
1. Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP solution in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
2. Zeta Potential Measurement:
-
Dilute the LNP solution in an appropriate buffer (e.g., PBS).
-
Measure the surface charge using Electrophoretic Light Scattering.
3. mRNA Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).
-
Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).
-
The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) x 100%.[13]
Protocol 3: In Vivo Delivery and Biodistribution in Mice
This protocol outlines the procedure for administering ALC-0315 LNPs to mice and assessing protein expression and biodistribution.[16] All animal experiments must be conducted in accordance with institutional and national guidelines.
Materials:
-
ALC-0315 LNPs encapsulating reporter mRNA (e.g., Firefly Luciferase)
-
C57BL/6 or BALB/c mice (6-8 weeks old)
-
Sterile syringes and needles
-
D-Luciferin potassium salt
-
In Vivo Imaging System (IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Administration of LNPs:
-
Dilute the mRNA-LNP solution in sterile PBS to the desired dose. A typical dose for evaluating protein expression can be around 0.1 mg mRNA/kg body weight.[17]
-
Administer the LNP solution to the mice via the desired route (e.g., intramuscular or intravenous injection). For intramuscular injection, inject into the hind limb.[19]
-
-
In Vivo Bioluminescence Imaging:
-
At various time points post-injection (e.g., 6, 24, and 48 hours), anesthetize the mice.
-
Administer D-Luciferin (typically 150 mg/kg) via intraperitoneal injection.[16]
-
After a short incubation period (e.g., 10 minutes) for substrate distribution, acquire bioluminescence images using an IVIS.[16]
-
Quantify the bioluminescent signal in the region of interest to determine the level of protein expression.
-
-
Ex Vivo Biodistribution Analysis:
-
At the final time point, euthanize the mice.
-
Harvest major organs (liver, spleen, lungs, kidneys, heart, brain, and muscle from the injection site).
-
Perform ex vivo bioluminescence imaging of the harvested organs to determine the organ-specific accumulation and protein expression.[12]
-
Visualizations
Caption: Experimental workflow for the formulation, characterization, and in vivo evaluation of ALC-0315 LNPs.
References
- 1. ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 2. researchgate.net [researchgate.net]
- 3. jib-04.com [jib-04.com]
- 4. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Durable cross-protective neutralizing antibody responses elicited by lipid nanoparticle-formulated SARS-CoV-2 mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biodistribution of RNA-LNP, a review - Inside Therapeutics [insidetx.com]
- 15. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 17. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 18. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 19. A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALC-0315-Based Lipid Nanoparticles in Gene Editing
A-Note on "ALC-0315 analogue-4": Extensive research did not yield specific information on a compound named "this compound." The following application notes and protocols are based on the well-characterized and widely used ionizable lipid, ALC-0315 , a key component in lipid nanoparticle (LNP) formulations for nucleic acid delivery. The principles and methodologies described herein are representative of the state-of-the-art for LNP-mediated gene editing and can be adapted for other similar ionizable lipids.
Introduction
ALC-0315 is a synthetic ionizable lipid that is a critical component of lipid nanoparticles for the delivery of nucleic acid-based therapeutics, including mRNA and components of the CRISPR-Cas9 gene-editing system.[1][2][3] Its pH-dependent positive charge is essential for encapsulating negatively charged nucleic acids during formulation at a low pH and for facilitating their release into the cytoplasm after cellular uptake and endosomal acidification.[1] These characteristics make ALC-0315 and similar ionizable lipids highly effective for transiently delivering Cas9 mRNA and single-guide RNA (sgRNA) to target cells for gene editing applications, offering a non-viral alternative with a favorable safety profile.[1][4]
Data Presentation: Performance of Ionizable Lipid Nanoparticles
The following tables summarize the performance of LNP formulations containing various ionizable lipids, including ALC-0315, for the delivery of nucleic acids. This data is compiled from multiple studies to provide a comparative overview of transfection efficiency and cytotoxicity.
Table 1: In Vitro mRNA Delivery Efficiency of Various Ionizable Lipid-Containing LNPs
| Ionizable Lipid | Cell Line | Transfection Efficiency (GFP Expression) | Cytotoxicity (Cell Viability) | Reference |
| ALC-0315 | HEK293T | Moderate GFP Expression | High (>80%) | [5] |
| ALC-0315 | Huh7 | Lower GFP expression compared to SM-102 and MC3 | Not specified | [2] |
| SM-102 | HEK293T | High GFP Expression | High (>80%) | [5] |
| SM-102 | Huh7 | High GFP expression | Low toxicity | [2] |
| DLin-MC3-DMA | Huh7 | High GFP expression | Low toxicity | [2] |
| DMKD | CT26 | Lower than ALC-0315 and SM-102 | Higher than ALC-0315 and SM-102 | [5] |
| DMKD-PS | CT26 | Lower than ALC-0315 and SM-102 | Higher than ALC-0315 and SM-102 | [5] |
Table 2: In Vitro Gene Editing Efficiency of LNP-Delivered CRISPR/Cas9
| Ionizable Lipid | Cell Line | Target Gene | Gene Editing Efficiency (% Indels) | Reference |
| Novel Amino-Ionizable Lipid (L8) | HEK293 | GFP | ~75% | |
| Bioreducible Lipid (306-O12B) | HeLa | HPV18 E6 | Not specified, but effective reduction in cell proliferation | [1] |
| DLin-MC3-DMA | In vivo (mouse liver) | ANGPTL3 | ~38.5% | [1] |
Note: Direct comparative studies on the gene editing efficiency of ALC-0315-containing LNPs are limited in the public domain. The data presented for other ionizable lipids are for illustrative purposes to demonstrate the potential of LNP technology for gene editing.
Experimental Protocols
Protocol for Formulation of ALC-0315-Containing LNPs for Cas9 mRNA and sgRNA Delivery
This protocol describes the formulation of LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing device.
Materials:
-
ALC-0315
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Cas9 mRNA
-
sgRNA
-
Ethanol (200 proof, molecular biology grade)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4 (nuclease-free)
-
Microfluidic mixing device and cartridges
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Prepare a stock solution of the lipids (ALC-0315, DSPC, Cholesterol, and DMG-PEG 2000) in ethanol at a molar ratio of 50:10:38.5:1.5.
-
The final total lipid concentration in ethanol should be between 10-25 mg/mL.
-
Ensure all lipids are fully dissolved.
-
-
Preparation of Nucleic Acid Solution:
-
Dilute the Cas9 mRNA and sgRNA in 50 mM citrate buffer (pH 4.0).
-
The typical concentration of total RNA is in the range of 0.1-0.5 mg/mL.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another syringe.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Set the total flow rate to achieve rapid and homogenous mixing (e.g., 2-12 mL/min).
-
Collect the resulting LNP suspension.
-
-
Purification and Buffer Exchange:
-
Dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and exchange the buffer.
-
Change the dialysis buffer at least twice.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C. Use within one to two weeks for optimal performance.
-
Protocol for In Vitro Gene Editing in HEK293T Cells
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
LNP formulation containing Cas9 mRNA and sgRNA
-
6-well plates
-
Genomic DNA extraction kit
-
PCR reagents
-
T7 Endonuclease I enzyme and reaction buffer
Procedure:
-
Cell Seeding:
-
One day before transfection, seed HEK293T cells in a 6-well plate at a density of 2 x 10^5 cells/well in 2 mL of complete DMEM.
-
Ensure cells are 70-90% confluent at the time of transfection.
-
-
LNP Transfection:
-
On the day of transfection, gently add the LNP formulation dropwise to the cells. The final concentration of the encapsulated RNA should be in the range of 100-500 ng/mL.
-
Gently swirl the plate to ensure even distribution of the LNPs.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
-
Genomic DNA Extraction:
-
After incubation, harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's protocol.
-
-
Quantification of Gene Editing Efficiency (T7 Endonuclease I Assay):
-
Amplify the target genomic region by PCR using primers flanking the sgRNA target site.
-
Denature and re-anneal the PCR products to form heteroduplexes.
-
Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA.
-
Analyze the digested products by agarose gel electrophoresis.
-
Quantify the intensity of the cleaved and uncleaved bands to estimate the percentage of gene editing (indels).[6][7][8][9]
-
Visualizations
Experimental Workflow
Caption: Workflow for LNP-mediated gene editing.
Cellular Delivery Pathway
Caption: Cellular uptake and mechanism of action.
References
- 1. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. Comparison of ionizable lipids for lipid nanoparticle mediated DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnabio.com [pnabio.com]
- 7. genemedi.net [genemedi.net]
- 8. diagenode.com [diagenode.com]
- 9. goldbio.com [goldbio.com]
Application Notes and Protocols for the Characterization of ALC-0315 Analogue-4 Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the thorough characterization of lipid nanoparticles (LNPs) formulated with ALC-0315 analogue-4, a novel ionizable lipid for nucleic acid delivery. The following sections detail the critical quality attributes (CQAs) to be assessed and the experimental procedures to ensure the development of safe, stable, and efficacious nanomedicines.
Physicochemical Characterization
The physical and chemical properties of LNPs are fundamental to their in vivo performance, including circulation time, biodistribution, and cellular uptake.[1][2][] Consistent and reproducible characterization is crucial for quality control and regulatory submissions.[1][4]
Size, Polydispersity Index (PDI), and Particle Concentration
The size of LNPs influences their ability to evade clearance by the reticuloendothelial system and to accumulate at target sites through the enhanced permeability and retention (EPR) effect.[][5] The PDI is a measure of the heterogeneity of particle sizes in a sample, with a lower PDI indicating a more uniform population.[6]
Key Techniques:
-
Dynamic Light Scattering (DLS): A primary technique for measuring the hydrodynamic diameter (size) and PDI of nanoparticles in suspension.[2][4][5][7]
-
Nanoparticle Tracking Analysis (NTA): Provides particle-by-particle size distribution and concentration measurements.
-
Multi-Angle Dynamic Light Scattering (MADLS): Offers improved resolution and accuracy for particle size determination compared to conventional DLS.[8]
Table 1: Typical Physicochemical Properties of LNPs
| Parameter | Technique | Typical Range | Importance |
| Hydrodynamic Diameter (Z-average) | DLS, MADLS | 70 - 150 nm[9] | Influences in vivo fate and cellular uptake[7] |
| Polydispersity Index (PDI) | DLS, MADLS | < 0.2[9] | Indicates monodispersity and batch-to-batch consistency[6] |
| Particle Concentration | NTA | Varies | Important for dose determination and quality control |
Experimental Protocol: Size and PDI Measurement by DLS
-
Sample Preparation: Dilute the LNP dispersion in 1x phosphate-buffered saline (PBS) to an appropriate concentration to achieve a suitable scattering intensity.[10]
-
Instrument Setup: Equilibrate the DLS instrument to 25°C.
-
Measurement:
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate for at least 60 seconds.
-
Perform at least three replicate measurements, with each measurement consisting of 10-15 runs.
-
-
Data Analysis: Analyze the correlation function to obtain the Z-average diameter and PDI.
Experimental Workflow: Physicochemical Characterization
References
- 1. Quality assessment of LNP-RNA therapeutics with orthogonal analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 4. blog.curapath.com [blog.curapath.com]
- 5. allanchem.com [allanchem.com]
- 6. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lsinstruments.ch [lsinstruments.ch]
- 8. Lipid nanoparticle characterization with multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
- 9. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving ALC-0315 Analogue-4 LNP Stability
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the stability of lipid nanoparticles (LNPs) formulated with ALC-0315 analogue-4.
Frequently Asked Questions (FAQs)
Q1: What is ALC-0315 and its role in LNP stability?
A1: ALC-0315 is a synthetic ionizable lipid crucial for the formulation of LNPs, most notably used in the Pfizer-BioNTech COVID-19 vaccine.[1][2][3] Its primary functions are to encapsulate and protect the mRNA payload and to facilitate its release into the cytoplasm.[1][3][4] ALC-0315 is neutral at physiological pH and becomes positively charged in the acidic environment of the endosome, which is key for endosomal escape.[1] The stability of LNPs containing ALC-0315 is critical for the vaccine's efficacy and shelf-life.[1][5] While specific data on "analogue-4" is not publicly available, its stability profile is expected to be influenced by similar factors as ALC-0315 due to its structural similarity.
Q2: What are the primary factors influencing the stability of this compound LNPs?
A2: The stability of LNPs is a multifactorial issue. Key factors include temperature, the lipid composition of the formulation, and the storage conditions.[6] Temperature fluctuations can lead to chemical degradation, such as hydrolysis or oxidation of the lipids.[6] The lipid composition, including the ratios of ionizable lipids, phospholipids, cholesterol, and PEG-lipids, plays a significant role in the structural integrity of the LNP.[6][7] Additionally, pH and buffer composition can impact the stability of both the mRNA and the lipid components.[7]
Q3: What are the ideal storage conditions for this compound LNPs?
A3: For long-term storage, LNP formulations, especially those for mRNA vaccines, are typically stored at low to ultra-low temperatures, ranging from -20°C to -80°C.[6][8] Freezing slows down chemical reactions that could degrade the LNPs and their cargo.[6] Some studies suggest that refrigeration at 2°C can maintain LNP stability for up to 150 days.[9][10] For extended shelf-life at refrigerated or even room temperature, lyophilization (freeze-drying) is a promising strategy.[8][9][11] The addition of cryoprotectants like sucrose or trehalose is often necessary to prevent aggregation during freezing and thawing.[9][12]
Q4: How does the composition of the LNP formulation affect its stability?
A4: The lipid composition is fundamental to LNP stability.[6][7] Ionizable lipids like this compound are essential for encapsulating the mRNA. Phospholipids contribute to the LNP's structure, while cholesterol provides rigidity.[6] PEG-lipids help to control particle size and prevent aggregation during storage.[8][13] The precise molar ratios of these components must be optimized to ensure a stable and effective delivery system.[7]
Troubleshooting Guides
Issue 1: LNP Aggregation Upon Storage or Freeze-Thaw Cycles
Q: My this compound LNPs are showing an increase in particle size and polydispersity index (PDI) after storage. What could be the cause and how can I fix it?
A: An increase in particle size and PDI is often indicative of LNP aggregation. This can be caused by several factors, including improper storage temperature, the absence of cryoprotectants during freeze-thaw cycles, or suboptimal formulation parameters.
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure LNPs are stored consistently at the recommended temperature. For long-term storage, -20°C to -80°C is generally advised.[6][8] Studies have shown that refrigeration at 2°C can be more effective for preventing aggregation over shorter periods compared to freezing without cryoprotectants.[9]
-
Incorporate Cryoprotectants: If you are freezing your LNP samples, the addition of cryoprotectants such as sucrose or trehalose at concentrations of 5-20% (w/v) can prevent aggregation during freeze-thaw cycles.[9][12]
-
Optimize PEG-Lipid Concentration: The concentration of PEG-lipid in your formulation is critical for preventing aggregation.[13] A higher concentration can provide better steric stabilization.[13]
-
Consider Lyophilization: For long-term stability, especially at temperatures above freezing, consider lyophilizing your LNPs.[8][9][11] This involves freeze-drying the LNPs into a powder form, which is more stable than liquid formulations.[6] The presence of lyoprotectants is also crucial for successful lyophilization.[9]
Issue 2: Low mRNA Encapsulation Efficiency
Q: I am observing low mRNA encapsulation efficiency with my this compound LNP formulation. What are the potential reasons and how can I improve it?
A: Low encapsulation efficiency can result from a variety of factors including a suboptimal N:P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA), issues with the mixing process, or the degradation of mRNA.
Troubleshooting Steps:
-
Optimize the N:P Ratio: The N:P ratio significantly influences the electrostatic interactions between the ionizable lipid and the mRNA, which is crucial for efficient encapsulation.[14] Experiment with different N:P ratios to find the optimal balance for your specific this compound and mRNA.
-
Evaluate the Mixing Process: The method and speed of mixing the lipid and aqueous phases can impact LNP formation and encapsulation. Microfluidic mixing is a common technique that allows for precise control over mixing parameters, leading to more uniform and efficiently encapsulated LNPs.[15]
-
Check mRNA Integrity: Ensure that the mRNA you are using is intact and not degraded. RNA is susceptible to degradation by RNases, so it's important to work in an RNase-free environment.
-
Adjust pH of Buffers: The pH of the buffers used during formulation is critical. A slightly acidic pH is typically used to ensure the ionizable lipid is protonated and can effectively complex with the negatively charged mRNA.[7]
Data Presentation
Table 1: Effect of Storage Temperature on LNP Stability (Aqueous Solution)
| Storage Temperature | Duration | Change in Particle Size (Z-average) | Change in Polydispersity Index (PDI) | Change in Encapsulation Efficiency | Reference |
| 25°C (Room Temp) | ~156 days | Minimal change initially, then potential for degradation | Gradual increase | Loss of efficacy observed | [9] |
| 4°C | 6 months | Significant changes in some formulations | Increase | Degradation of lipid components | [16] |
| 2°C | 150 days | Most stable | Minimal change | High retention | [9] |
| -20°C | 156 days | Increase, suggesting aggregation | Increase | Most efficacy retained | [9] |
| -80°C | 7 days | Increase without cryoprotectant | Increase without cryoprotectant | Decrease in protein expression | [17] |
Table 2: Effect of Cryoprotectants on Lyophilized LNP Stability
| Cryoprotectant | Concentration (w/v) | Reconstitution | Effect on Particle Size | Effect on Encapsulation Efficiency | Reference |
| None | 0% | Aqueous buffer | Aggregation | Reduced efficacy | [9] |
| Sucrose | 10% | Aqueous buffer | Maintained stability | High retention | [12] |
| Trehalose | >5% | Aqueous buffer | Improved stability | Improved | [9] |
| Sucrose | >5% | Aqueous buffer | Improved stability | Improved | [9] |
Experimental Protocols
Protocol 1: LNP Size and Polydispersity Analysis using Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the LNP formulation in an appropriate buffer (e.g., RNase-free PBS) to a suitable concentration for DLS analysis. The optimal concentration may vary depending on the instrument.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (typically 25°C).
-
Measurement:
-
Transfer the diluted LNP sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform the measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity to determine the particle size distribution (Z-average) and the polydispersity index (PDI).
-
-
Data Analysis: Analyze the obtained data to determine the mean particle size and the width of the size distribution (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous LNP population.
Protocol 2: mRNA Encapsulation Efficiency using a RiboGreen Assay
-
Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.
-
Procedure:
-
Prepare two sets of LNP samples.
-
To one set, add a buffer solution (control).
-
To the other set, add a solution of Triton X-100 to lyse the LNPs and release the encapsulated mRNA.
-
Add the RiboGreen reagent to both sets of samples.
-
Measure the fluorescence intensity of both sets using a fluorescence plate reader.
-
-
Calculation:
-
Encapsulation Efficiency (%) = ((Fluorescence_with_TritonX - Fluorescence_without_TritonX) / Fluorescence_with_TritonX) * 100
-
Visualizations
Caption: Workflow for LNP formulation, characterization, and stability testing.
Caption: Troubleshooting decision tree for LNP aggregation.
Caption: Key factors influencing the stability of lipid nanoparticles.
References
- 1. jib-04.com [jib-04.com]
- 2. A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 6. helixbiotech.com [helixbiotech.com]
- 7. What Ensures Stability in mRNA Lipid Nanoparticle Systems [eureka.patsnap.com]
- 8. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. k2sci.com [k2sci.com]
- 11. Overcoming the challenge of long-term storage of mRNA-lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 14. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of ALC-0315 Analogue-4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ALC-0315 analogue-4. For the purpose of this guide, this compound is defined as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(oleate), an analogue of ALC-0315 where the 2-hexyldecanoate lipid tails are replaced with oleate tails.
Frequently Asked Questions (FAQs)
Q1: What is the proposed synthetic route for this compound?
A1: The synthesis of this compound can be adapted from established protocols for ALC-0315. A common route involves the reductive amination of 4-aminobutanol with a suitable aldehyde precursor of the oleate lipid tail. An alternative, often more efficient route, involves the acylation of a pre-formed amine core. A proposed two-step synthesis is:
-
Reaction of 1,6-dibromohexane with oleic acid to form 6-bromohexyl oleate.
-
Condensation of 6-bromohexyl oleate with 4-aminobutanol.
Q2: What are the key differences in challenges between synthesizing ALC-0315 and this compound with oleate tails?
A2: The primary difference arises from the unsaturated nature of the oleate tails. Oleic acid and its derivatives are more susceptible to oxidation than the saturated 2-hexyldecanoic acid used in ALC-0315. This necessitates more stringent inert atmosphere conditions and the use of antioxidants during the synthesis and purification steps to prevent the formation of oxidized impurities.
Q3: What are the most critical impurities to monitor for in this compound synthesis?
A3: Key impurities include N-oxides, which can form from the tertiary amine, and aldehyde impurities from incomplete reactions or side reactions. Additionally, due to the oleate tails, peroxide and other oxidation byproducts are a significant concern. The presence of these impurities can impact the stability and efficacy of lipid nanoparticle (LNP) formulations.[1][2]
Q4: How can I improve the yield of the final product?
A4: Optimizing reaction conditions is crucial. For the reductive amination pathway, slow, simultaneous addition of the aldehyde and a milder, more soluble reducing agent like sodium tri(propionyloxy)borohydride can minimize side reactions and improve yields.[3] For the condensation route, using a slight excess of the 6-bromohexyl oleate can drive the reaction to completion, and recycling of any mono-alkylation product can improve overall yield.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of final product | - Incomplete reaction. - Side reactions (e.g., self-condensation of aldehyde).[3] - Degradation of product during workup or purification. | - Increase reaction time or temperature moderately. - Use a more soluble reducing agent and slow addition of reactants.[3] - Ensure inert atmosphere to prevent oxidation of oleate tails. - Use column chromatography with a suitable solvent system for purification.[4][6] |
| Presence of N-oxide impurities | - Oxidation of the tertiary amine during reaction or storage. | - Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the synthesis and storage. - Store the final product under inert gas at low temperatures (-20°C). |
| Formation of unknown byproducts | - Impure starting materials. - Side reactions due to reactive intermediates. - Use of harsh reagents (e.g., strong oxidizing agents).[3] | - Purify all starting materials before use. - Consider alternative, milder synthetic routes, such as using bromohexanol or dibromohexane instead of a multi-step oxidation/reduction pathway.[4][5][6] - Characterize byproducts using techniques like LC-MS to understand their origin and adjust reaction conditions accordingly. |
| Product degradation during purification | - Sensitivity of oleate tails to heat and oxidation. - Prolonged exposure to silica gel during column chromatography. | - Use flash chromatography to minimize purification time. - Consider using an alternative purification method like preparative HPLC. - Add a small amount of an antioxidant (e.g., BHT) to the solvents used for purification. |
| Inconsistent batch-to-batch results | - Variability in reagent quality. - Poor control over reaction parameters (temperature, addition rates). - Inconsistent moisture levels. | - Use reagents from the same lot or qualify new batches. - Employ automated reaction systems for better control over parameters. - Ensure all solvents and reagents are anhydrous. |
Experimental Protocols
Proposed Synthesis of this compound via Condensation
Step 1: Synthesis of 6-bromohexyl oleate
-
To a solution of oleic acid (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add a four-fold excess of 1,6-dibromohexane.
-
Stir the reaction mixture at room temperature for 72 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 6-bromohexyl oleate.
Step 2: Synthesis of this compound
-
Dissolve 6-bromohexyl oleate (2.2 eq) and 4-aminobutanol (1.0 eq) in a suitable solvent like DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at 60°C for 48 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the final product by silica gel column chromatography to obtain this compound.
Visualizations
Caption: Proposed two-step synthesis pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continuous flow synthesis of the ionizable lipid ALC-0315 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. caymanchem.com [caymanchem.com]
- 6. A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ALC-0315 Analogue-4 to Lipid Ratio in LNP Formulations
Disclaimer: Publicly available scientific literature and commercial resources do not contain specific information regarding a molecule designated as "ALC-0315 analogue-4". Therefore, this technical support center provides guidance based on the well-characterized ionizable lipid ALC-0315 and general principles applicable to the optimization of its structural analogues. The experimental data and protocols are representative and should be adapted for your specific analogue.
This guide is intended for researchers, scientists, and drug development professionals working on the formulation of lipid nanoparticles (LNPs) for mRNA delivery. Here, you will find troubleshooting advice and frequently asked questions to assist in optimizing the molar ratio of your this compound to the other lipid components in your formulation.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting molar ratio for an ALC-0315 analogue in an LNP formulation?
A1: A common starting point for LNP formulations containing an ionizable lipid like ALC-0315 is a molar ratio of approximately 50% ionizable lipid, 10% DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), 38.5% cholesterol, and 1.5% PEG-lipid.[1] However, the optimal ratio for a novel analogue may differ, and empirical optimization is crucial.
Q2: How does the molar ratio of this compound affect the critical quality attributes (CQAs) of LNPs?
A2: The molar ratio of the ionizable lipid is a critical parameter that significantly influences the CQAs of LNPs.[2] Generally:
-
Particle Size and Polydispersity Index (PDI): Increasing the proportion of the ionizable lipid can lead to smaller and more uniform particles to a certain extent. However, excessive amounts may cause instability and aggregation.
-
Encapsulation Efficiency (EE): A sufficient amount of the ionizable lipid is necessary to complex with the negatively charged mRNA and drive encapsulation. The optimal ratio will maximize EE.
-
Transfection Efficiency: The ratio of the ionizable lipid to other components, particularly helper lipids, is crucial for endosomal escape and subsequent mRNA translation. This needs to be carefully optimized for maximal protein expression.
Q3: What is the N/P ratio, and how does it relate to the this compound to lipid ratio?
A3: The N/P ratio refers to the molar ratio of the nitrogen atoms (N) in the ionizable lipid to the phosphate groups (P) in the mRNA.[1] It is a key parameter that affects mRNA encapsulation and the overall charge of the LNP. While you are optimizing the molar ratio of the lipid components, it is also essential to maintain an optimal N/P ratio, typically between 3 and 6, to ensure high encapsulation efficiency.[1]
Q4: Should I co-optimize other lipid ratios when varying the this compound percentage?
A4: Yes, it is highly recommended. The different lipid components work synergistically. For instance, the ratio of the ionizable lipid to the helper lipid (e.g., DSPC or DOPE) can significantly impact the fusogenicity of the LNP and its ability to release the mRNA payload into the cytoplasm.[2] Cholesterol content also plays a vital role in LNP stability and integrity. Therefore, a design of experiments (DoE) approach that varies the molar percentages of multiple components simultaneously is often the most effective strategy.
Troubleshooting Guides
Issue 1: Poor Encapsulation Efficiency (<80%)
Q: My LNP formulation with this compound shows low mRNA encapsulation efficiency. What are the potential causes and solutions?
A: Low encapsulation efficiency is a common issue when working with new ionizable lipids. Here are some potential causes and troubleshooting steps:
-
Suboptimal this compound Molar Ratio: The percentage of your analogue may be too low to effectively complex all the mRNA.
-
Solution: Gradually increase the molar percentage of this compound in your formulation. See the table below for a suggested range of ratios to test.
-
-
Incorrect N/P Ratio: The N/P ratio might be too low, leading to incomplete mRNA complexation.
-
Solution: Ensure your N/P ratio is within the optimal range (typically 3-6). You may need to adjust the amount of mRNA or the total lipid concentration.
-
-
pH of the Aqueous Buffer: The ionizable lipid requires an acidic environment (typically pH 4-5) to be protonated and positively charged for efficient interaction with the negatively charged mRNA.[1]
-
Solution: Verify the pH of your aqueous buffer containing the mRNA.
-
-
Mixing Inefficiency: Inefficient mixing during LNP formation can lead to poor encapsulation.
-
Solution: If using a microfluidic system, ensure the total flow rate (TFR) and flow rate ratio (FRR) are optimized. For manual methods, ensure rapid and consistent mixing.
-
Issue 2: Large Particle Size (>150 nm) or High Polydispersity (PDI > 0.2)
Q: The LNPs formulated with my this compound are too large and polydisperse. How can I reduce the size and improve uniformity?
A: Particle size and PDI are critical for in vivo performance. Here are some troubleshooting tips:
-
Lipid Molar Ratios: The ratio of the different lipid components significantly impacts particle size.
-
Solution: Systematically vary the molar ratios of the this compound, helper lipid, cholesterol, and PEG-lipid. A DoE approach is highly recommended. Increasing the PEG-lipid percentage can sometimes lead to smaller particles, but it may also negatively impact transfection efficiency.[1]
-
-
Microfluidic Mixing Parameters: The TFR and FRR in a microfluidic system are key determinants of particle size.
-
Solution: Generally, higher TFRs and an FRR of 3:1 (aqueous:ethanolic phase) or higher tend to produce smaller, more uniform LNPs.[1]
-
-
Lipid Quality and Solubility: Poor quality or solubility of the lipid components can lead to aggregation and larger particles.
-
Solution: Ensure all lipids are fully dissolved in the ethanol phase before mixing. Use high-purity lipids.
-
Issue 3: Low Transfection Efficiency
Q: My LNPs show good physical characteristics (size, PDI, EE), but the in vitro/in vivo protein expression is low. What could be the problem?
A: Low transfection efficiency despite good physical properties often points to issues with endosomal escape or mRNA integrity.
-
Suboptimal Ionizable Lipid to Helper Lipid Ratio: The balance between the ionizable lipid and the helper lipid is crucial for destabilizing the endosomal membrane.
-
Solution: Vary the molar ratio of your this compound to the helper lipid (e.g., DSPC or DOPE). Some studies suggest that higher proportions of helper lipids can enhance endosomal escape.[2]
-
-
pKa of the Ionizable Lipid: The pKa of your this compound will determine its protonation state in the endosome. An optimal pKa is typically in the range of 6.0-6.5 for efficient endosomal escape.
-
Solution: If the pKa of your analogue is too high or too low, it may not be suitable for efficient mRNA delivery. Consider synthesizing analogues with different head groups to modulate the pKa.
-
-
mRNA Integrity: The mRNA may have been degraded during the formulation process.
-
Solution: Ensure an RNase-free environment during the entire process. Analyze the integrity of the encapsulated mRNA using techniques like agarose gel electrophoresis or capillary electrophoresis.
-
Data Presentation
Table 1: Effect of this compound Molar Ratio on LNP Critical Quality Attributes (Representative Data)
| Formulation ID | Molar Ratio (Analogue-4 : DSPC : Cholesterol : PEG-Lipid) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | In Vitro Transfection Efficiency (Relative Light Units) |
| LNP-A4-1 | 40 : 10 : 48.5 : 1.5 | 120 ± 5 | 0.18 ± 0.02 | 85 ± 3 | 1.2 x 10^5 |
| LNP-A4-2 | 45 : 10 : 43.5 : 1.5 | 95 ± 4 | 0.12 ± 0.01 | 92 ± 2 | 5.8 x 10^5 |
| LNP-A4-3 | 50 : 10 : 38.5 : 1.5 | 85 ± 3 | 0.09 ± 0.01 | 96 ± 1 | 1.5 x 10^6 |
| LNP-A4-4 | 55 : 10 : 33.5 : 1.5 | 88 ± 4 | 0.15 ± 0.02 | 94 ± 2 | 9.7 x 10^5 |
| LNP-A4-5 | 50 : 15 : 33.5 : 1.5 | 92 ± 5 | 0.13 ± 0.02 | 95 ± 2 | 2.1 x 10^6 |
Data are presented as mean ± standard deviation (n=3). This table illustrates a common trend where an optimal molar ratio (in this case, around 50% for the analogue) results in the best combination of physical and biological properties. Increasing the helper lipid (LNP-A4-5) can also enhance transfection.
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic device, a reproducible method for LNP synthesis.[3]
Materials:
-
This compound, DSPC, Cholesterol, PEG-lipid (e.g., ALC-0159)
-
Absolute Ethanol
-
mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Syringes and tubing compatible with the microfluidic system
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Lipid-Ethanol Phase: a. Dissolve the this compound, DSPC, cholesterol, and PEG-lipid in absolute ethanol to achieve the desired molar ratios and a total lipid concentration (e.g., 12.5 mg/mL). b. Ensure the lipids are completely dissolved. Gentle warming or vortexing may be required.
-
Prepare the mRNA-Aqueous Phase: a. Dilute the mRNA stock in the acidic aqueous buffer to the desired concentration (e.g., 0.2 mg/mL).
-
Set up the Microfluidic System: a. Prime the system with ethanol and the aqueous buffer as per the manufacturer's instructions. b. Load the lipid-ethanol phase into one syringe and the mRNA-aqueous phase into another.
-
Formulate the LNPs: a. Set the desired total flow rate (TFR) (e.g., 12 mL/min) and flow rate ratio (FRR) (e.g., 3:1 aqueous to ethanol). b. Start the pumps to initiate mixing. The two streams will converge in the microfluidic cartridge, leading to the self-assembly of LNPs. c. Collect the LNP dispersion from the outlet.
-
Purification: a. Immediately after formulation, dialyze the LNP dispersion against PBS (pH 7.4) for at least 6 hours, with one buffer exchange, to remove the ethanol and raise the pH.
-
Sterilization and Storage: a. Sterile filter the final LNP formulation through a 0.22 µm filter. b. Store the LNPs at 4°C.
Protocol 2: Characterization of LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS): a. Dilute the LNP sample in PBS (pH 7.4). b. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer). c. Record the Z-average diameter and the PDI.
2. Encapsulation Efficiency (EE) Measurement using a Fluorescent Dye Assay (e.g., RiboGreen): a. Prepare two sets of LNP samples diluted in TE buffer. b. To one set of samples, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and expose the total mRNA. The other set remains untreated to measure the accessible (unencapsulated) mRNA. c. Add the RiboGreen reagent to both sets of samples and measure the fluorescence (excitation ~480 nm, emission ~520 nm). d. Calculate the EE using the following formula: EE (%) = [(Fluorescence_total - Fluorescence_unencapsulated) / Fluorescence_total] x 100
Visualizations
Caption: Workflow for LNP formulation and characterization.
Caption: Relationship between ionizable lipid ratio and LNP performance.
References
Technical Support Center: Reducing the Toxicity of ALC-0315 Analogue-4 LNPs
Welcome to the technical support center for ALC-0315 analogue-4 lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate toxicity-related issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of toxicity in this compound LNPs?
The primary contributor to the toxicity of LNPs formulated with ALC-0315 and its analogues is the ionizable cationic lipid itself. While designed to be relatively neutral at physiological pH to minimize toxicity, these lipids become positively charged within the acidic environment of the endosome. This protonation is essential for endosomal escape and delivery of the nucleic acid payload but can also lead to cytotoxicity through mechanisms like cell membrane destabilization and the generation of reactive oxygen species (ROS).[1][2]
Q2: How does the stereochemistry of the ionizable lipid affect LNP toxicity?
Recent studies on ALC-0315 have revealed that its different stereoisomers possess distinct toxicity profiles. Specifically, the (S,S)-enantiomer has been shown to have the lowest cytotoxicity while maintaining high mRNA transfer efficiency compared to other isomers like the (R,R)-enantiomer.[3][4] When working with analogues of ALC-0315, it is crucial to consider the stereoisomeric purity, as this can significantly impact the safety profile of your LNP formulation.
Q3: What role do helper lipids play in LNP toxicity?
Helper lipids, such as cholesterol and phospholipids (e.g., DSPC, DOPE), are critical components that influence the stability, structure, and biocompatibility of LNPs. The choice and molar ratio of these lipids can significantly modulate the toxicity of the formulation. For instance, cholesterol is known to enhance the stability of LNPs in serum-containing media.[5][6] Optimizing the helper lipid composition can help to mitigate the inherent toxicity of the ionizable lipid.
Q4: Can the physical properties of LNPs influence their toxicity?
Yes, the physicochemical properties of LNPs, including particle size, polydispersity index (PDI), and zeta potential, are critical determinants of their in vivo behavior and toxicity.[7][8][9] Smaller nanoparticles (generally under 100 nm) with a narrow size distribution (low PDI) are often preferred as they can influence biodistribution and reduce off-target effects.[10][11] The surface charge, or zeta potential, also plays a role; while a positive charge can aid in cellular uptake, it is also associated with higher toxicity.[12]
Q5: Are there any formulation strategies to actively reduce the inflammatory response to LNPs?
Incorporating anti-inflammatory agents into the LNP formulation is a promising strategy. For example, partially substituting cholesterol with a corticosteroid like dexamethasone has been demonstrated to suppress the production of pro-inflammatory cytokines, such as TNF-α, both in vitro and in vivo.[13][14] This approach can reduce inflammation-related adverse effects and may even enhance the expression of the delivered mRNA.[13][14]
Troubleshooting Guides
Issue 1: High In Vitro Cytotoxicity Observed in Cell Viability Assays (e.g., MTT, CCK-8)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionizable Lipid Concentration: | Titrate the concentration of the this compound LNP formulation to determine the optimal dose that balances transfection efficiency with cell viability. |
| Inappropriate Helper Lipid Composition: | Systematically vary the molar ratios of cholesterol and phospholipids in your formulation. Consider comparing different phospholipids (e.g., DSPC vs. DOPE) as they can influence LNP properties and cellular interactions.[15] |
| High N/P Ratio: | The ratio of nitrogen in the ionizable lipid to phosphate in the nucleic acid can impact toxicity.[1] Try formulating LNPs with a lower N/P ratio and assess the effect on cytotoxicity and encapsulation efficiency. |
| Stereoisomer-Related Toxicity: | If possible, investigate the toxicity of different stereoisomers of your this compound. Formulations with the (S,S)-isomer of ALC-0315 have shown reduced toxicity.[3][4] |
| Lipid Impurities: | Ensure the purity of your lipid components. Impurities, such as N-oxides of the ionizable lipid, can negatively affect performance and may contribute to toxicity.[16] |
Issue 2: Significant In Vivo Toxicity Observed (e.g., weight loss, elevated liver enzymes)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor LNP Formulation Characteristics: | Characterize the size, PDI, and zeta potential of your LNP batches. Aim for a particle size below 100 nm and a PDI below 0.2 for better in vivo performance and reduced toxicity.[9][11] Use techniques like dynamic light scattering for characterization.[] |
| Inflammatory Response to LNPs: | Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in treated animals. If elevated, consider incorporating an anti-inflammatory agent like dexamethasone into your LNP formulation.[13][14] |
| Off-Target Accumulation: | The biodistribution of LNPs can influence toxicity. Standard LNP formulations often accumulate in the liver.[18] Modifying the LNP surface, for instance through PEGylation, can alter biodistribution and reduce clearance by the reticuloendothelial system.[15][18] However, be mindful of potential anti-PEG antibody responses with repeated dosing.[18] |
| Cationic Charge at Physiological pH: | While ionizable lipids are designed to be near-neutral at physiological pH, slight positive charges can lead to interactions with blood components and increased toxicity.[19] Ensure your formulation is designed to minimize surface charge in circulation. |
Quantitative Data Summary
Table 1: Effect of ALC-0315 Stereoisomers on Cell Viability
| Cell Line | LNP Concentration (mg/mL) | (S,S)-isomer Cell Viability (%) | (meso)-isomer Cell Viability (%) | (R,R)-isomer Cell Viability (%) |
| KMG4 | 0.05 | ~100 | 97.7 | 84.4 |
| KMG4 | 0.10 | 77.3 | 75.6 | 63.5 |
| Data adapted from studies on ALC-0315, demonstrating the lower cytotoxicity of the (S,S)-isomer.[3] |
Table 2: In Vitro Cytotoxicity of Cationic Lipids with Different Headgroups
| Cationic Lipid | Headgroup | IC50 in NCI-H460 cells (μg/mL) |
| CDA14 | Quaternary Ammonium | 109.4 |
| CDO14 | Tri-peptide | 340.5 |
| This table illustrates that the chemical structure of the lipid headgroup significantly impacts cytotoxicity.[20] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
LNP Treatment: Prepare serial dilutions of your this compound LNP formulation in cell culture medium. Remove the old medium from the cells and add 100 µL of the LNP-containing medium to each well. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: In Vivo Acute Toxicity Study
-
Animal Model: Use a suitable animal model, such as C57BL/6 mice. Acclimatize the animals for at least one week before the experiment.
-
LNP Administration: Administer the this compound LNP formulation via the desired route (e.g., intravenous, intramuscular). Include a control group receiving a vehicle (e.g., saline).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior, for a period of 7-14 days.[21][22]
-
Blood Collection: At the end of the study period, collect blood samples for hematological and serum biochemical analysis to assess organ function (e.g., ALT, AST for liver function).
-
Histopathology: Euthanize the animals and perform a necropsy. Collect major organs (liver, spleen, kidneys, lungs, heart) for histopathological examination to identify any tissue damage.[21]
Visualizations
Caption: A diagram illustrating the cellular uptake of an LNP and subsequent pathways leading to payload release and potential cytotoxicity.
Caption: A logical workflow for troubleshooting toxicity issues encountered with LNP formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Overlooked Stereoisomers of the Ionizable Lipid ALC315 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2025-08-01_ALC-315 [kofo.mpg.de]
- 5. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. susupport.com [susupport.com]
- 8. susupport.com [susupport.com]
- 9. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 10. Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 12. Frontiers | Nanoparticles and cytokine response [frontiersin.org]
- 13. Rational Design of Anti-Inflammatory Lipid Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 15. Lipids and PEG Derivatives for mRNA Delivery - Amerigo Scientific [amerigoscientific.com]
- 16. WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems - Drug Development and Delivery [drug-dev.com]
- 18. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is ALC-0315? | BroadPharm [broadpharm.com]
- 20. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
Technical Support Center: Troubleshooting Poor Encapsulation with ALC-0315 Analogue-4
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing poor encapsulation efficiency with lipid nanoparticle (LNP) formulations utilizing an analogue of ALC-0315, referred to here as "ALC-0315 analogue-4". While specific data for this particular analogue is not publicly available, this guide offers troubleshooting strategies based on the well-characterized ionizable lipid ALC-0315 and the established principles of LNP formulation.
Frequently Asked Questions (FAQs)
Q1: What is ALC-0315 and what is the likely role of its analogue-4 in LNP formulation?
ALC-0315 is a synthetic ionizable lipid crucial for the formulation of LNPs, most notably used in the Pfizer-BioNTech COVID-19 vaccine.[1][2] Its primary functions are to encapsulate and protect the nucleic acid payload (like mRNA) and to facilitate its release into the cytoplasm of target cells.[2] ALC-0315 has a pKa of approximately 6.09, meaning it is positively charged at acidic pH (during formulation) and neutral at physiological pH (in the bloodstream), which reduces toxicity.[3][4] It is likely that this compound is a structurally similar ionizable lipid designed to optimize certain properties such as potency, stability, or biodistribution. Variations in the lipid's structure, such as tail length or branching, can significantly impact LNP characteristics and performance.
Q2: What are the key factors that influence mRNA encapsulation efficiency in LNPs?
Several critical factors govern the efficiency of mRNA encapsulation in LNPs. These include the lipid composition and molar ratios, the N/P ratio (molar ratio of amine groups in the ionizable lipid to phosphate groups in the mRNA), the pH of the aqueous buffer during formulation, and the mixing method.[5][6] The choice of helper lipids, cholesterol, and PEGylated lipids also plays a significant role in the stability and encapsulation efficiency of the final LNP formulation.[7]
Q3: How does the structure of an ionizable lipid analogue, like this compound, affect encapsulation?
The chemical structure of the ionizable lipid is a primary determinant of LNP properties. Modifications to the headgroup, linker, or tail domains can influence the lipid's pKa, its ability to interact with and compact the mRNA, and the overall morphology and stability of the LNP. For instance, changes in the hydrophobic tails can affect the fluidity and packing of the lipid bilayer, which in turn can impact encapsulation efficiency.
Q4: What are the initial steps to take when troubleshooting poor encapsulation efficiency?
When encountering poor encapsulation, it is crucial to systematically review your formulation parameters and experimental setup. Start by verifying the quality and concentration of all your lipid components and the mRNA. Ensure the pH of your aqueous buffer is acidic (typically pH 4-5) to ensure the ionizable lipid is protonated.[5] Re-evaluate your lipid molar ratios and the N/P ratio. Finally, consider the impact of your mixing process, as the rate and method of mixing are critical for LNP formation.[5]
Troubleshooting Guide
Poor encapsulation efficiency is a common challenge in LNP formulation. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Problem 1: Low Encapsulation Efficiency (<80%)
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Suboptimal pH of Aqueous Buffer | The ionizable lipid (this compound) must be positively charged to interact with the negatively charged mRNA backbone. This requires an acidic environment (typically pH 4-5) during the initial mixing step.[5] | 1. Verify the pH of your sodium acetate or citrate buffer before use.2. Prepare fresh buffer if there is any doubt about its pH.3. Test a range of pH values (e.g., 3.5, 4.0, 4.5, 5.0) to find the optimal condition for your specific analogue. |
| Incorrect Lipid Molar Ratios | The ratio of the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEGylated lipid is critical for forming stable LNPs with high encapsulation.[6] Deviations can lead to poorly formed or unstable particles. | 1. Carefully recalculate the required volumes of each lipid stock solution based on your desired molar ratios.2. Prepare fresh lipid stock solutions to ensure accurate concentrations.3. Refer to established formulations for ALC-0315 as a starting point and optimize the ratios for your analogue (see Table 1). |
| Inaccurate N/P Ratio | The N/P ratio determines the charge balance between the ionizable lipid and the mRNA. A suboptimal ratio can lead to incomplete complexation and poor encapsulation.[5] Typical N/P ratios range from 3 to 6.[8] | 1. Accurately determine the concentration of your mRNA stock solution.2. Recalculate the required amount of ionizable lipid to achieve the target N/P ratio.3. Experiment with a range of N/P ratios (e.g., 3, 4, 5, 6) to identify the optimum for your system. |
| Inefficient Mixing | The rapid mixing of the lipid-ethanol phase with the aqueous mRNA phase is crucial for the self-assembly of LNPs. Inconsistent or slow mixing can result in larger, more heterogeneous particles with lower encapsulation. | 1. If using a microfluidic system, ensure the flow rates are correct and the device is not clogged.2. If performing manual mixing (e.g., pipette mixing), ensure rapid and consistent injection of the lipid phase into the aqueous phase.3. Consider using a vortex or other automated mixing method to improve reproducibility.[9] |
| Degraded Lipids or mRNA | The quality of the starting materials is paramount. Degraded lipids or mRNA can lead to poor LNP formation and encapsulation. | 1. Use fresh, high-purity lipids. Store them according to the manufacturer's recommendations.2. Assess the integrity of your mRNA using a method like gel electrophoresis.3. Avoid multiple freeze-thaw cycles of both lipid and mRNA stocks. |
Problem 2: High Polydispersity Index (PDI > 0.2)
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Suboptimal Mixing Parameters | Inconsistent or slow mixing can lead to a wide distribution of particle sizes. | 1. Optimize the total flow rate and flow rate ratio in your microfluidic system.2. Ensure consistent and rapid manual mixing techniques. |
| Inappropriate Lipid Composition | The choice and ratio of lipids can affect the stability and uniformity of the LNPs. | 1. Experiment with different helper lipids or PEGylated lipids.2. Adjust the molar percentage of the PEGylated lipid, as it plays a key role in controlling particle size.[7] |
| Aggregation | LNPs may aggregate after formation, leading to a higher PDI. | 1. Ensure the final formulation is in a suitable buffer (e.g., PBS pH 7.4).2. Store LNPs at the recommended temperature (typically 4°C for short-term storage). |
Quantitative Data Summary
The following tables provide a summary of typical formulation parameters and their impact on LNP characteristics, based on studies with ALC-0315 and other ionizable lipids. This data can serve as a starting point for optimizing formulations with this compound.
Table 1: Example LNP Formulations and Resulting Physicochemical Properties
| Ionizable Lipid | Molar Ratio (Ionizable:DSPC:Chol:PEG) | N/P Ratio | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| ALC-0315 | 46.3:9.4:42.7:1.6 | 6 | ~80-100 | < 0.1 | > 90% | [10] |
| SM-102 | 50:10:38.5:1.5 | 6 | ~80-100 | < 0.1 | > 95% | [11] |
| DLin-MC3-DMA | 50:10:38.5:1.5 | 3 | ~70-90 | < 0.2 | > 90% | [8] |
| ALC-0315 + 5% DOTAP | 45:10:38.5:1.5:5 | 6 | ~90 | ~0.15 | > 90% | [1] |
Table 2: Influence of Formulation Parameters on Encapsulation Efficiency
| Parameter | Variation | Effect on Encapsulation Efficiency | General Recommendation |
| pH of Aqueous Buffer | Increasing from 3 to 5 | Generally increases | Optimize in the range of 4-5 |
| N/P Ratio | Increasing from 2 to 6 | Generally increases | Start with a ratio of 6 |
| Flow Rate Ratio (Aqueous:Ethanol) | Increasing from 1:1 to 3:1 | Generally increases | Use a ratio of 3:1 or higher |
| PEG-Lipid Content | Increasing from 0.5% to 5% | Can slightly decrease | Start with 1.5-2.0 mol% |
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidics
This protocol describes a general method for preparing mRNA-LNPs using a microfluidic mixing device.
Materials:
-
This compound and other lipids (DSPC, Cholesterol, PEG-lipid) dissolved in ethanol.
-
mRNA dissolved in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0).
-
Microfluidic mixing device and syringe pumps.
-
Dialysis cassette (e.g., 10 kDa MWCO).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare Lipid Solution: Prepare a stock solution of the lipid mixture in ethanol at the desired molar ratios (e.g., see Table 1).
-
Prepare mRNA Solution: Prepare a stock solution of mRNA in the acidic aqueous buffer.
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rates on the syringe pumps to achieve the desired flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate.
-
Initiate the flow and collect the resulting LNP dispersion.
-
-
Dialysis:
-
Transfer the LNP dispersion to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and raise the pH.
-
-
Characterization:
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using the RiboGreen assay.
-
Protocol 2: Quantification of mRNA Encapsulation Efficiency (RiboGreen Assay)
This protocol outlines the steps to determine the percentage of mRNA encapsulated within the LNPs.
Materials:
-
RiboGreen reagent and TE buffer.
-
Triton X-100 (2% solution).
-
LNP sample.
-
mRNA standard of known concentration.
-
Fluorometer.
Procedure:
-
Prepare Standards: Prepare a standard curve of the mRNA in TE buffer.
-
Measure Free mRNA:
-
Dilute the LNP sample in TE buffer.
-
Add RiboGreen reagent and incubate in the dark for 5 minutes.
-
Measure the fluorescence.
-
Quantify the amount of free (unencapsulated) mRNA using the standard curve.
-
-
Measure Total mRNA:
-
Dilute the LNP sample in TE buffer containing 0.1% Triton X-100 to lyse the LNPs.
-
Add RiboGreen reagent and incubate in the dark for 5 minutes.
-
Measure the fluorescence.
-
Quantify the total amount of mRNA using the standard curve.
-
-
Calculate Encapsulation Efficiency:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Visualizations
Caption: LNP-mRNA Formulation and Characterization Workflow.
Caption: Troubleshooting Logic for Poor LNP Encapsulation.
References
- 1. A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery [pubmed.ncbi.nlm.nih.gov]
- 2. ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 3. caymanchem.com [caymanchem.com]
- 4. ALC-0315 - Wikipedia [en.wikipedia.org]
- 5. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 6. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echelon-inc.com [echelon-inc.com]
- 10. ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Endosomal Escape of ALC-0315 Analogue-4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the endosomal escape of lipid nanoparticles (LNPs) formulated with ALC-0315 analogue-4. The guidance provided is based on the established principles of ALC-0315 and other ionizable lipids, offering a framework for optimizing the performance of novel analogues.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of endosomal escape for LNPs containing ALC-0315 and its analogues?
A1: ALC-0315 and its analogues are ionizable lipids that are crucial for the endosomal escape of mRNA-LNPs. At physiological pH (around 7.4), these lipids are neutral, which reduces their toxicity.[1][2] However, upon internalization into the acidic environment of the endosome (pH 5.5-6.5), the tertiary amine group of ALC-0315 becomes protonated, leading to a positive charge.[1][2][3] This charge facilitates electrostatic interactions with negatively charged lipids in the endosomal membrane, promoting membrane destabilization and fusion.[4][5] This process can lead to a transition from a bilayer to a non-bilayer hexagonal phase, which ultimately disrupts the endosomal membrane and releases the mRNA payload into the cytoplasm.[4][5][6]
Q2: How does the structure of this compound likely influence its endosomal escape properties?
A2: While specific data on this compound is not publicly available, the structure-activity relationship of ionizable lipids suggests that modifications to the headgroup, linker, or lipid tails can significantly impact endosomal escape. For instance, the pKa of the ionizable headgroup is a critical parameter, with an optimal pKa range of 6.2-6.5 often cited for efficient in vivo delivery.[5] The structure of the lipid tails can influence the propensity to form non-bilayer phases upon protonation, which is believed to be a key factor in membrane disruption.[4] Researchers should characterize the pKa and fusogenic properties of LNPs containing analogue-4 to understand its specific behavior.
Q3: What are the key components of an LNP formulation, and how do they contribute to endosomal escape?
A3: A typical LNP formulation consists of four main components:
-
Ionizable Cationic Lipid (e.g., this compound): Drives encapsulation of negatively charged mRNA and facilitates endosomal escape through pH-dependent charge switching.[7]
-
Phospholipid (e.g., DSPC or DOPE): Acts as a helper lipid, contributing to the structural integrity of the LNP.[7] Phospholipids with phosphoethanolamine (PE) headgroups, like DOPE, are known to have fusogenic properties that can enhance endosomal escape.
-
Cholesterol: Another structural "helper" lipid that modulates membrane fluidity and can enhance fusion with the endosomal membrane, thereby improving delivery efficiency.
-
PEGylated Lipid (e.g., ALC-0159): Forms a hydrophilic corona on the LNP surface, preventing aggregation and reducing opsonization by serum proteins, which prolongs circulation time.[7] However, a high density of PEG can hinder cellular uptake and endosomal escape, so its concentration needs to be optimized.
Q4: What are the common assays to quantify the endosomal escape of LNPs?
A4: Several assays can be used to quantify endosomal escape, each with its own advantages and limitations:
-
Calcein Leakage Assay: This assay uses the fluorescent dye calcein, which is quenched at high concentrations within endosomes. Disruption of the endosomal membrane leads to the release of calcein into the cytosol, resulting in de-quenching and an increase in fluorescence.[8]
-
Galectin-8 (Gal8) Recruitment Assay: Galectin-8 is a cytosolic protein that binds to glycans exposed on the inner leaflet of damaged endosomal membranes. By using a fluorescently tagged Galectin-8, endosomal rupture can be visualized as puncta formation.[9][10][11]
-
Split Luciferase Assay (e.g., SLEEQ): This highly sensitive assay involves delivering one part of a split luciferase enzyme within the LNP. If endosomal escape occurs, this part can combine with the other part expressed in the cytosol, reconstituting a functional enzyme and generating a quantifiable luminescent signal.[12][13][14][15]
Troubleshooting Guides
LNP Formulation and Characterization
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low mRNA Encapsulation Efficiency | Suboptimal lipid composition or ratios. | Optimize the molar ratio of the ionizable lipid (analogue-4) to the other components. Ensure the N:P ratio (nitrogen on ionizable lipid to phosphate on mRNA) is appropriate (typically 3-6:1).[7] |
| Poor quality of mRNA or lipids. | Verify the integrity and purity of your mRNA and lipid stocks. | |
| Inefficient mixing during formulation. | Ensure rapid and consistent mixing of the lipid and aqueous phases, especially when using microfluidic devices. | |
| High Polydispersity Index (PDI) | Inconsistent mixing or precipitation. | Optimize mixing speed and ensure lipids are fully dissolved in the organic solvent before mixing. Consider post-formulation extrusion to reduce PDI. |
| Instability of the formulation. | Evaluate the stability of the LNPs over time and at different storage temperatures. Adjust buffer conditions if necessary. | |
| Unexpected Particle Size | Altered lipid ratios or mixing parameters. | Systematically vary the lipid composition and flow rates during microfluidic synthesis to achieve the desired size (typically 80-100 nm for efficient uptake).[6] |
In Vitro Transfection and Endosomal Escape Experiments
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low Transfection Efficiency | Inefficient endosomal escape. | This is the core issue. Refer to the experimental protocols below to systematically enhance endosomal escape by modifying the LNP formulation. |
| Poor cellular uptake. | Confirm cellular uptake using fluorescently labeled LNPs and flow cytometry or microscopy. If uptake is low, consider adjusting the PEG-lipid content or targeting ligands. | |
| mRNA degradation. | Ensure the use of RNase-free reagents and techniques throughout the experiment. | |
| Suboptimal cell conditions. | Use healthy, actively dividing cells at an appropriate confluency (70-90%). Avoid excessive passaging.[16][17] | |
| High Cytotoxicity | High concentration of ionizable lipid. | Perform a dose-response experiment to determine the optimal LNP concentration that balances transfection efficiency and cell viability. |
| Contaminants in the LNP preparation. | Ensure the removal of organic solvents and other potential contaminants through proper purification methods like dialysis. | |
| Inconsistent Results in Endosomal Escape Assays | Assay-specific technical issues. | For calcein assays, ensure complete quenching and appropriate loading concentrations. For Gal8 assays, optimize imaging parameters to clearly distinguish puncta. For luciferase assays, ensure efficient expression of the cytosolic component. |
| Variability in cell culture. | Maintain consistent cell culture practices, including cell passage number and seeding density. |
Quantitative Data Summary
The following tables summarize publicly available data on endosomal escape efficiency for various LNP modifications. These can serve as a benchmark for your experiments with this compound.
Table 1: Reported Endosomal Escape Efficiencies
| Delivery System | Cargo | Reported Endosomal Escape Efficiency | Reference |
| LNP | siRNA | < 2% | [18] |
| pH-Responsive Nanoparticles | HiBiT peptide | 6-7% (with cleavable linker) | [13] |
| pH-Responsive Nanoparticles | HiBiT peptide | < 3% (with non-cleavable linker) | [13] |
| LNP | mRNA | 1-15% (resulting in gene expression) | [19][20] |
Table 2: Impact of LNP Modifications on Endosomal Escape-Related Events
| LNP Modification | Observed Effect | Fold Change/Improvement | Reference |
| Engineering nanoparticle disassembly pH | Improved endosomal escape efficiency | 5-fold | [12][14] |
| Formulation with β-sitosterol instead of cholesterol | Increased detectable late endosomal perturbation events | 10-fold | [14] |
| SM-102 LNPs (forming Q2 mesophases) vs. ALC-0315 LNPs | Enhanced mRNA transfection (indicative of better escape) | Significantly enhanced | [6] |
Detailed Experimental Protocols
Protocol 1: Calcein Leakage Assay for Endosomal Escape
Objective: To quantify endosomal membrane disruption by measuring the release of quenched calcein from endosomes into the cytosol.
Methodology:
-
Cell Seeding: Plate cells in a 96-well, black, clear-bottom plate at a density that will result in 70-90% confluency on the day of the assay.
-
Calcein Loading:
-
Prepare a stock solution of calcein AM in DMSO.
-
Dilute calcein AM in serum-free medium to a final concentration of 1-5 µM.
-
Wash cells with PBS and incubate with the calcein AM solution for 30 minutes at 37°C.
-
Wash the cells three times with PBS to remove extracellular calcein.
-
-
LNP Treatment:
-
Dilute the this compound LNPs to the desired concentrations in complete cell culture medium.
-
Add the LNP dilutions to the calcein-loaded cells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (Excitation: 495 nm, Emission: 515 nm) at different time points (e.g., 0, 1, 2, 4, 6 hours) using a plate reader.
-
As a positive control for maximum calcein release, lyse a set of wells with a detergent like Triton X-100.
-
-
Data Analysis:
-
Normalize the fluorescence of treated wells to the fluorescence of Triton X-100 lysed wells to calculate the percentage of calcein release.
-
Protocol 2: Galectin-8 Puncta Formation Assay
Objective: To visualize and quantify endosomal rupture by monitoring the recruitment of fluorescently tagged Galectin-8 to damaged endosomes.
Methodology:
-
Cell Line: Use a cell line stably expressing a fluorescently tagged Galectin-8 (e.g., Gal8-mRuby or Gal8-YFP).
-
Cell Seeding: Plate the Galectin-8 reporter cells in a glass-bottom plate suitable for high-resolution imaging.
-
LNP Treatment:
-
Treat the cells with this compound LNPs at various concentrations and for different durations.
-
Include a positive control for endosomal damage (e.g., L-leucyl-L-leucine methyl ester, LLOMe).
-
-
Cell Imaging:
-
Image the cells using a confocal or high-content imaging system.
-
Acquire images in the fluorescent channel corresponding to the Galectin-8 tag and a nuclear stain (e.g., Hoechst) to identify individual cells.
-
-
Image Analysis:
-
Use image analysis software to identify and count the number of fluorescent Galectin-8 puncta per cell.
-
An increase in the number and intensity of puncta compared to untreated controls indicates endosomal damage.
-
Protocol 3: Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay
Objective: To quantitatively measure the cytosolic delivery of LNP cargo using a highly sensitive split luciferase system.
Methodology:
-
Cell Line: Use a cell line engineered to express the large fragment of a split luciferase (LgBiT) in the cytosol.
-
LNP Cargo: Encapsulate the small, complementary peptide fragment (HiBiT) within the this compound LNPs.
-
Cell Treatment:
-
Treat the LgBiT-expressing cells with the HiBiT-containing LNPs for a defined period (e.g., 4 hours).
-
-
Luminescence Measurement:
-
Wash the cells to remove excess LNPs.
-
Add a luciferase substrate (e.g., furimazine) to the cells and measure the luminescence signal, which corresponds to the amount of HiBiT that has escaped into the cytosol and complemented with LgBiT.
-
-
Total Uptake Measurement:
-
To normalize for cellular uptake, lyse a parallel set of treated cells with a digitonin-based buffer to allow all internalized HiBiT to interact with LgBiT. Measure the total luminescence.
-
-
Calculation of Endosomal Escape Efficiency:
-
Endosomal Escape (%) = (Luminescence of intact cells / Luminescence of lysed cells) x 100.
-
Mandatory Visualizations
Caption: LNP internalization and the critical endosomal escape step.
Caption: Iterative workflow for enhancing endosomal escape.
Caption: A logical approach to troubleshooting low transfection.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Continuous flow synthesis of the ionizable lipid ALC-0315 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantifying the Endosomal Escape of pH-Responsive Nanoparticles Using the Split Luciferase Endosomal Escape Quantification Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unravelling the endosomal escape of pH-responsive nanoparticles using the split luciferase endosomal escape quantification assay - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 14. research.monash.edu [research.monash.edu]
- 15. researchgate.net [researchgate.net]
- 16. thermofisher.com [thermofisher.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Navigating ALC-0315 Analogue-4 LNP Aggregation Challenges: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the formulation and storage of lipid nanoparticles (LNPs) utilizing ALC-0315 and its analogues, such as ALC-0315 analogue-4. The following information is designed to assist in optimizing experimental protocols and ensuring the stability and efficacy of your LNP-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ALC-0315 and analogue-4 LNP aggregation?
A1: Aggregation of LNPs formulated with ALC-0315 or its analogues is a multifaceted issue stemming from suboptimal formulation parameters, environmental stress, and inherent physicochemical properties of the lipid components. Key factors include:
-
pH of the Aqueous Phase: The ionization state of ALC-0315 and its analogues is pH-dependent. At a pH below its pKa, the lipid becomes protonated, acquiring a positive charge essential for encapsulating negatively charged payloads like mRNA. However, an excessively low pH can lead to a high positive surface charge, causing instability and aggregation.[1] Conversely, aggregation can occur more rapidly at neutral pH where the ionizable lipids are closer to being neutrally charged.[2]
-
Ionic Strength of the Buffer: High salt concentrations can compress the electrical double layer surrounding the nanoparticles, which diminishes electrostatic repulsion and promotes aggregation.[1][2]
-
Lipid Composition and Ratios: The molar ratio of the four lipid components (ionizable lipid, helper lipid, cholesterol, and PEGylated lipid) is critical for LNP stability. An inappropriate ratio can lead to incomplete encapsulation or the formation of unstable particles prone to aggregation.[1] The structure of the ionizable lipid, including its hydrophobic tails, can also influence membrane rigidity and the propensity for aggregation.[2]
-
PEG-Lipid Content: Polyethylene glycol (PEG)-lipids provide a steric barrier that prevents aggregation.[2] However, the concentration of PEG-lipid must be optimized, as excessive amounts can interfere with LNP formation and efficacy, while insufficient amounts will fail to prevent aggregation.[3][4]
-
Environmental Stressors:
-
Temperature: Exposure to elevated temperatures can induce aggregation.[2] Freeze-thaw cycles are particularly detrimental, often causing irreversible aggregation if cryoprotectants are not used.[1][2][5]
-
Mechanical Agitation: Physical stress, such as vigorous vortexing or shaking, can lead to the formation of aggregates.[2]
-
Q2: My LNPs appear stable immediately after formulation but aggregate during storage. What can I do to improve their long-term stability?
A2: Delayed aggregation during storage is a common challenge. To enhance long-term stability, consider the following:
-
Storage Temperature: Storing LNP formulations at 4°C is often preferable to freezing.[1] If freezing is necessary, it should be done at ultra-low temperatures (e.g., -80°C) and in the presence of cryoprotectants.[5]
-
Cryoprotectants: The addition of cryoprotectants like sucrose or trehalose at appropriate concentrations (e.g., 5-10% w/v) is crucial to prevent aggregation during freeze-thaw cycles.[5][6][7][8]
-
Buffer Selection: For frozen storage, the choice of buffer is critical. Buffers like phosphate-buffered saline (PBS) can experience significant pH shifts during freezing, which can induce aggregation.[2] Consider using alternative buffers such as Tris-based buffers.
-
pH of Final Formulation: After formulation, which is typically performed at a low pH (e.g., 4.0) to facilitate nucleic acid encapsulation, it is essential to exchange the buffer to a neutral pH (e.g., 7.4) for storage and in vivo applications.[1]
Q3: How does the structure of an ALC-0315 analogue, like analogue-4, potentially impact LNP aggregation?
-
Membrane Rigidity: Changes in the lipid tail structure, such as branching, can affect the fluidity and rigidity of the LNP membrane, potentially reducing the likelihood of aggregation.[2]
-
pKa and Surface Charge: Alterations to the amine-containing headgroup can shift the pKa, affecting the optimal pH for formulation and the surface charge of the LNPs at physiological pH. This can impact electrostatic interactions between particles.
-
Packing Parameters: The overall geometry of the lipid analogue will influence how it packs with the other lipid components, which can affect the stability and morphology of the LNP.
It is crucial to empirically optimize the formulation and storage conditions for any new analogue to mitigate aggregation risks.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving LNP aggregation issues.
Problem: Immediate Aggregation Post-Formulation
-
Observation: Visible precipitation, cloudiness, or a significant increase in particle size (Z-average) and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS) immediately after formulation.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH of Aqueous Phase | Verify the pH of your nucleic acid-containing buffer. For ALC-0315 and similar ionizable lipids, a pH of 4.0 is a common starting point. If aggregation is observed, consider adjusting the pH in small increments (e.g., ± 0.2). |
| High Ionic Strength | Review the salt concentration in your aqueous buffer. If high, consider reducing the salt concentration or using a buffer with a lower ionic strength. |
| Incorrect Lipid Ratios | Re-evaluate the molar ratios of your lipid components. A common starting point for similar LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid). This will likely require optimization for your specific analogue. |
| Inadequate Mixing | Ensure rapid and homogenous mixing of the lipid and aqueous phases. For microfluidic mixing, optimize the total flow rate (TFR) and flow rate ratio (FRR). For manual methods like pipette mixing, ensure consistent and rapid dispensing.[9] |
Problem: Aggregation During Storage or After Stress
-
Observation: Increase in Z-average and PDI after storage (e.g., at 4°C or -80°C) or after a freeze-thaw cycle.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Storage Temperature | For short-term storage, 4°C is generally preferred over freezing. If long-term storage is required, use an ultra-low temperature freezer (-80°C). Avoid storing at -20°C, which can be more detrimental than refrigeration. |
| Absence or Suboptimal Concentration of Cryoprotectant | If freezing, incorporate a cryoprotectant such as sucrose or trehalose. Optimize the concentration, starting with a range of 5-10% (w/v).[5][6] |
| Unsuitable Storage Buffer | If LNPs are stored frozen, avoid buffers like PBS that can undergo significant pH changes upon freezing.[2] Consider using a Tris-based buffer. |
| Mechanical Stress | Handle LNP solutions gently. Avoid vigorous vortexing or shaking. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters that can influence LNP stability. These values are intended as a starting point for optimization.
Table 1: Effect of Storage Temperature on LNP Stability (without cryoprotectant)
| Storage Temperature | Particle Size (Z-average, nm) | Polydispersity Index (PDI) | mRNA Retention Rate (%) |
| 4°C | 112.5 ± 2.3 | 0.081 ± 0.040 | 97.34 ± 0.73 |
| 25°C | 113.4 ± 6.8 | 0.083 ± 0.005 | 96.72 ± 0.40 |
| -30°C | 170.8 ± 6.8 | 0.235 ± 0.028 | 92.97 ± 2.48 |
| -80°C | 904.6 ± 107.7 | 0.695 ± 0.055 | 50.51 ± 10.37 |
Data adapted from a study on mRNA-LNPs, illustrating the significant aggregation at -80°C without a cryoprotectant.[5]
Table 2: Effect of Cryoprotectant (Sucrose) on LNP Stability at -80°C
| Storage Condition | Particle Size (Z-average, nm) | Polydispersity Index (PDI) | mRNA Retention Rate (%) |
| 4°C (Control) | 112.5 ± 2.3 | 0.081 ± 0.040 | 97.34 ± 0.73 |
| -80°C (No Sucrose) | 904.6 ± 107.7 | 0.695 ± 0.055 | 50.51 ± 10.37 |
| -80°C (+ 10% Sucrose) | 125.4 ± 4.5 | 0.183 ± 0.021 | 95.83 ± 1.52 |
Data adapted from a study demonstrating the protective effect of sucrose on LNP aggregation during frozen storage.[5]
Table 3: Recommended Starting Formulation and Process Parameters
| Parameter | Recommended Starting Value/Range |
| Lipid Molar Ratio (Ionizable:DSPC:Chol:PEG) | 50:10:38.5:1.5 |
| Aqueous Phase pH (for formulation) | 4.0 - 5.0 |
| N:P Ratio | 3 - 6 |
| Microfluidic Mixing: Flow Rate Ratio (Aq:Eth) | 3:1 |
| Microfluidic Mixing: Total Flow Rate | 12 mL/min |
| Storage Buffer pH | 7.4 (e.g., PBS or Tris-based buffer) |
| Cryoprotectant Concentration (for freezing) | 5 - 10% (w/v) Sucrose or Trehalose |
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidic Mixing
This protocol provides a general method for formulating LNPs using a microfluidic device.
-
Preparation of Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of this compound, DSPC, Cholesterol, and a PEGylated lipid in 100% ethanol.
-
Combine the individual lipid stocks to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).
-
-
Preparation of Aqueous Phase:
-
Dissolve the nucleic acid payload (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid solution and the aqueous solution into separate syringes.
-
Set the microfluidic mixing system to the desired total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to ethanol).
-
Initiate mixing. The rapid mixing will induce LNP self-assembly.
-
-
Purification and Buffer Exchange:
-
Immediately after formation, dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated nucleic acid. Tangential flow filtration (TFF) can also be used for larger scale preparations.
-
-
Sterile Filtration:
-
Filter the final LNP formulation through a 0.22 µm sterile filter.
-
Protocol 2: Assessment of LNP Aggregation using Dynamic Light Scattering (DLS)
DLS is a primary technique for measuring the size (Z-average diameter) and size distribution (Polydispersity Index, PDI) of LNPs. An increase in these parameters over time or after stress is indicative of aggregation.
-
Sample Preparation:
-
Dilute a small aliquot of the LNP suspension in the same buffer it is suspended in (e.g., PBS, pH 7.4) to a suitable concentration for DLS analysis.
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Ensure the cuvette is clean and free of dust.
-
-
Measurement:
-
Transfer the diluted LNP sample to a clean DLS cuvette.
-
Place the cuvette in the instrument and allow the temperature to stabilize.
-
Perform the measurement according to the instrument's software instructions.
-
-
Data Analysis:
-
Record the Z-average diameter (in nm) and the Polydispersity Index (PDI).
-
A PDI value below 0.2 is generally considered indicative of a monodisperse and stable LNP formulation.
-
Compare measurements of the same sample at different time points or after exposure to stress conditions (e.g., freeze-thaw) to assess stability.
-
Visualizations
Caption: Troubleshooting workflow for LNP aggregation.
Caption: Key factors contributing to LNP aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. fluidimaging.com [fluidimaging.com]
- 3. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 4. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryoprotectant optimization for enhanced stability and transfection efficiency of pDNA-loaded ionizable lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of ALC-0315 Analogue-4
Welcome to the technical support center for the purification of ALC-0315 analogue-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of this novel ionizable lipid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthetic ionizable lipids like AL-0315 and its analogues?
A1: The most prevalent purification method for ALC-0315 and similar lipid molecules is chromatography.[1][2] Traditional normal-phase chromatography using a silica gel column is frequently employed.[3][4][5] Alternative and more sustainable methods include aqueous/non-aqueous reversed-phase chromatography (NARP) and supercritical fluid chromatography (SFC).[1][2] For purification of the final lipid nanoparticles (LNPs) formulated with the lipid, methods like tangential flow filtration (TFF), dialysis, and ultrafiltration are used to remove residual solvents and free components.[6]
Q2: Why is the purification of the aldehyde intermediate critical in the synthesis of ALC-0315 and its analogues?
A2: The purification of the aldehyde intermediate is a critical step because impurities, such as products of self-condensation, can lead to the formation of numerous secondary products during the subsequent reductive amination step.[7] This significantly complicates the purification of the final lipid product to a high degree of purity.[7] Careful and painstaking purification of the aldehyde by column chromatography is necessary to ensure a cleaner reaction and facilitate the isolation of the desired final product.[7][8]
Q3: What are some of the challenges encountered during the purification of ALC-0315 and its analogues?
A3: A significant challenge is the presence of closely related impurities and byproducts from the synthesis, which can be difficult to separate.[7] The lipophilic nature of these molecules can also complicate purification. For instance, removing certain reagents like lipophilic tetrabutylammonium ions can be difficult.[7] Additionally, traditional purification methods like distillation or crystallization are often impractical for these types of molecules.[9]
Q4: Are there greener alternatives to traditional chromatography for lipid purification?
A4: Yes, there is a growing emphasis on developing more sustainable, "greener" purification processes to reduce the use of toxic organic solvents.[1][2] Supercritical fluid chromatography (SFC) is one such alternative, which uses supercritical carbon dioxide as the mobile phase, replacing large volumes of organic solvents.[1][2] Aqueous/non-aqueous reversed-phase chromatography (NARP) is another approach to minimize the environmental impact.[1][2]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Purified Lipid | Incomplete reaction during synthesis. | Optimize reaction conditions (e.g., stoichiometry, temperature, reaction time). |
| Loss of product during extraction or washing steps. | Minimize the number of extraction and washing steps. Ensure the pH of the aqueous phase is optimized to prevent loss of the amine-containing lipid. | |
| Product loss during chromatographic purification. | Optimize the chromatographic conditions (e.g., stationary phase, mobile phase gradient, flow rate). Consider using a different purification technique like SFC or NARP.[1][2] | |
| Presence of Impurities in the Final Product | Impure starting materials or intermediates. | Ensure the purity of all starting materials and intermediates, especially the aldehyde, through careful purification.[7] |
| Side reactions during synthesis. | Re-evaluate the synthetic route to minimize side reactions. A different synthetic strategy might yield a cleaner crude product.[3][7] | |
| Inefficient chromatographic separation. | Adjust the mobile phase composition and gradient to improve the resolution between the product and impurities. Consider a different stationary phase or a more advanced technique like preparative HPLC. | |
| Difficulty Removing a Specific Impurity | Co-elution with the desired product. | Modify the chromatographic system (e.g., change the solvent system or the stationary phase). If the impurity has a different chemical property (e.g., acidity, basicity), consider a liquid-liquid extraction or an ion-exchange chromatography step. |
| The impurity is a structural isomer. | High-resolution preparative chromatography (e.g., preparative HPLC or SFC) may be required. | |
| Variability Between Purification Batches | Inconsistent quality of starting materials or solvents. | Implement stringent quality control for all incoming materials. |
| Variations in the execution of the purification protocol. | Ensure the protocol is followed precisely for each batch. Automating the chromatography process can improve reproducibility. |
Experimental Protocols
General Protocol for Flash Chromatography Purification of this compound
This protocol is a general guideline and may require optimization for "this compound".
-
Preparation of the Crude Sample:
-
After the final reaction step, quench the reaction and perform a work-up (e.g., liquid-liquid extraction).
-
Dry the organic phase over a drying agent like sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Dissolve a small amount of the crude product in a suitable solvent for TLC analysis to determine the optimal mobile phase.
-
-
Column Preparation:
-
Select a silica gel column of an appropriate size based on the amount of crude product to be purified.
-
Pack the column with silica gel slurried in the initial mobile phase solvent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the dried powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A common mobile phase system is a gradient of methanol in dichloromethane.[4][5]
-
The gradient can be run stepwise or linearly.
-
-
Fraction Collection and Analysis:
-
Product Isolation:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
Comparison of Chromatographic Purification Methods for Ionizable Lipids
| Method | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Normal-Phase Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Well-established, good for separating compounds with different polarities.[9] | Uses large volumes of potentially toxic organic solvents.[1][2] |
| Reversed-Phase Chromatography | C18-functionalized Silica | Acetonitrile/Water, Methanol/Water | Good for separating hydrophobic molecules.[9] | May require gradient elution for complex mixtures. |
| Supercritical Fluid Chromatography (SFC) | Various (e.g., Silica, Chiral) | Supercritical CO2 with a co-solvent (e.g., Methanol) | "Greener" alternative, reduced solvent usage, faster separations.[1][2] | Requires specialized equipment. |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for impurities in the final product.
References
- 1. Novel Purification Strategies for LNP Building Blocks | CordenPharma [cordenpharma.com]
- 2. tks | publisher, event organiser, media agency | NOVEL PURIFICATION STRATEGIES FOR LIPID NANOPARTICLES BUILDING BLOCKS - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALC-0315: Application and Synthesis_Chemicalbook [chemicalbook.com]
- 5. d-nb.info [d-nb.info]
- 6. Nanoparticle purification for stability - Inside Tx [insidetx.com]
- 7. A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. pmrnamed.ca [pmrnamed.ca]
ALC-0315 Analogue-4 Impurities: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of ALC-0315 analogue-4 impurities on the performance of mRNA-based therapeutics and vaccines.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments due to ALC-0315 impurities.
Issue 1: Reduced mRNA translation and protein expression.
-
Question: My in vitro or in vivo experiments are showing lower than expected protein expression, despite using the correct mRNA sequence and LNP formulation protocol. Could ALC-0315 impurities be the cause?
-
Answer: Yes, this is a strong possibility. Certain impurities in ALC-0315, particularly reactive species like N-oxides and their corresponding aldehydes, can covalently modify mRNA. This modification can render the mRNA untranslatable, leading to a significant loss of protein expression[1][2][3]. The N-oxide impurity can hydrolyze to form aldehydes which then react with the mRNA, disrupting its function[1]. It is crucial to assess the purity of your ALC-0315 raw material.
Issue 2: Inconsistent results between different batches of ALC-0315.
-
Question: I'm observing significant variability in LNP performance (e.g., encapsulation efficiency, particle size, and biological activity) when using different lots of ALC-0315. Why is this happening?
-
Answer: The type and abundance of impurities can vary between different vendors and even between different batches from the same vendor[2]. These variations in impurity profiles can directly impact the physicochemical properties of the resulting LNPs and their biological efficacy. For instance, impurities can affect LNP formation and stability. A thorough analysis of each new batch of ALC-0315 for its impurity profile is highly recommended to ensure consistency in your research.
Issue 3: Altered LNP physicochemical properties.
-
Question: My LNPs are showing unexpected particle sizes, polydispersity indices (PDI), or zeta potentials. Could impurities in ALC-0315 be a contributing factor?
-
Answer: While the primary driver of LNP properties is the formulation process, the purity of the lipid components is critical for stability and quality[1][4]. Impurities can potentially interfere with the self-assembly process of the lipid nanoparticles, leading to deviations in their expected physicochemical characteristics. While direct evidence linking specific this compound impurities to altered particle size is still an area of active research, maintaining high lipid purity is a key factor in achieving consistent and desirable LNP properties.
Frequently Asked Questions (FAQs)
Q1: What are the most critical impurities in ALC-0315 that I should be aware of?
A1: The most critical impurities are the N-oxide and the corresponding aldehyde of ALC-0315. The N-oxide can form through oxidation of the tertiary amine in the ALC-0315 headgroup[1][2]. This N-oxide can then hydrolyze to form a reactive aldehyde. This aldehyde is particularly problematic as it can form adducts with mRNA, leading to a loss of therapeutic effect[1][5]. Other impurities can include products of self-condensation from the synthesis of ALC-0315 precursors[6].
Q2: What are the acceptable levels of these impurities in ALC-0315 for research purposes?
A2: While there are no universally settled specifications for research-grade materials, high-quality ALC-0315 should have very low levels of N-oxide and aldehyde impurities. Some manufacturers report N-oxide levels below 0.03% and aldehyde levels below 0.015%[1]. For optimal and reproducible results, it is advisable to use ALC-0315 with purity typically above 99%[1].
Q3: How can I detect and quantify ALC-0315 impurities in my samples?
A3: The most common and effective methods for detecting and quantifying ALC-0315 impurities are based on liquid chromatography-mass spectrometry (LC-MS). Techniques such as High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) or a mass spectrometer (HPLC-MS) are used for routine purity assessments[1]. For detailed structural characterization of unknown impurities, advanced MS techniques like electron-activated dissociation (EAD) are employed[7][8][9]. The aldehyde impurity may require derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) to improve its detection by MS[5].
Q4: Can these impurities affect the safety and immunogenicity of my LNP formulation?
A4: The quality of lipids is crucial for the safety of LNP-based therapeutics[1]. While the primary LNP components themselves can act as adjuvants and contribute to mild inflammatory responses, the presence of impurities could potentially alter the safety profile[[“]][11]. Any unwanted chemical reactions between impurities and the mRNA can affect the product's stability and efficacy[1]. While specific studies on the direct immunotoxicological effects of this compound impurities are not widely published, it is a critical aspect to consider for preclinical and clinical development.
Data Presentation
Table 1: Summary of Key ALC-0315 Impurities and Their Impact
| Impurity Name | Chemical Nature | Origin | Impact on Performance | Recommended Action |
| ALC-0315 N-oxide | Oxidative degradation product | Oxidation of the tertiary amine | Precursor to reactive aldehyde; can lead to loss of mRNA activity.[1][2] | Quantify using LC-MS; use ALC-0315 with minimal N-oxide content. |
| ALC-0315 Aldehyde | Hydrolysis product of N-oxide or synthetic intermediate | Hydrolysis of N-oxide or incomplete reaction/purification during synthesis.[1] | Forms adducts with mRNA, inhibiting translation and protein expression.[1][5] | Quantify using LC-MS (potentially with derivatization); select ALC-0315 with the lowest possible aldehyde levels. |
| Self-condensation products | By-products from synthesis | Formed during the synthesis of aldehyde precursors for ALC-0315.[6] | Can complicate purification and may introduce unknown biological effects. | Ensure the use of highly purified ALC-0315; review the certificate of analysis for synthetic route details if available. |
Table 2: Typical Purity and Impurity Levels for High-Quality ALC-0315
| Parameter | Typical Specification | Analytical Method | Reference |
| Purity of ALC-0315 | > 99% | HPLC-CAD, HPLC-MS | [1] |
| N-oxide Impurity | < 0.03% | HPLC-MS | [1] |
| Aldehyde Impurity | < 0.015% | HPLC-MS (with derivatization) | [1][5] |
Experimental Protocols
Protocol 1: General Method for Impurity Analysis of ALC-0315 using LC-MS/MS
-
Objective: To identify and relatively quantify impurities in an ALC-0315 sample.
-
Materials:
-
Procedure:
-
Sample Preparation: Prepare a stock solution of ALC-0315 in an appropriate solvent like methanol. Further dilute the stock solution with the initial mobile phase to a suitable concentration for LC-MS analysis[2].
-
LC Separation:
-
Mobile Phase A: 15% water, 30% methanol, 55% acetonitrile with 10 mM ammonium acetate[2].
-
Mobile Phase B: 60% acetonitrile, 40% methanol with 10 mM ammonium acetate[2].
-
Use a gradient elution to separate the impurities from the main ALC-0315 peak. A typical gradient might run from a low percentage of B to a high percentage of B over 10-15 minutes[7].
-
Column Temperature: Maintain at a constant temperature (e.g., 40°C).
-
Flow Rate: A typical flow rate is 0.5 mL/min[9].
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Use a data-dependent acquisition (DDA) mode to acquire full scan MS data and MS/MS data for the most abundant ions[7][9].
-
For structural elucidation of low-abundant impurities, utilize electron-activated dissociation (EAD) fragmentation[2][7].
-
-
Data Analysis:
-
Mandatory Visualization
Caption: Degradation pathway of ALC-0315 leading to mRNA inactivation.
Caption: Troubleshooting workflow for low protein expression in LNP experiments.
References
- 1. WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems - Drug Development and Delivery [drug-dev.com]
- 2. sciex.com [sciex.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Lipid nanoparticle impurity analysis: Leveraging mass spectrometry to monitor impurities and aldehyde in raw materials and formulated drugs in regulated environments | Poster Board #126 - American Chemical Society [acs.digitellinc.com]
- 6. A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. Structural Characterization Of The Cationic Lipid Nanoparticle Component ALC-0315 And Its Impurities [bioprocessonline.com]
- 9. sciex.com [sciex.com]
- 10. consensus.app [consensus.app]
- 11. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up ALC-0315 Analogue-4 LNP Production
Disclaimer: This technical support guide is based on the well-characterized ionizable lipid ALC-0315. As specific data for "ALC-0315 analogue-4" is not publicly available, the following protocols and troubleshooting advice provide a strong starting point. Researchers should anticipate the need for some degree of optimization for the specific analogue.
This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of lipid nanoparticle (LNP) production involving ALC-0315 and its analogues.
Frequently Asked Questions (FAQs)
1. What are the most critical factors to consider when scaling up this compound LNP production?
Scaling up LNP production requires careful attention to maintaining the physicochemical properties of the nanoparticles. Key challenges include ensuring batch-to-batch consistency, managing sterility, and adapting laboratory-scale techniques to larger volumes.[1][2] The delicate balance of lipid ratios, mixing precision, and raw material quality are paramount for producing stable and effective LNPs.[1][2]
2. How do process parameters affect the critical quality attributes (CQAs) of the LNPs?
Process parameters such as the flow rate ratio (FRR) of the lipid and aqueous phases, the total flow rate (TFR), buffer composition, and pH significantly impact LNP size, polydispersity index (PDI), and encapsulation efficiency.[3][4] Generally, increasing the TFR and FRR can lead to a decrease in particle size.[3][4] The choice of buffer and its pH can also influence particle size and stability.
3. What are the recommended analytical techniques for in-process and final product quality control?
A suite of orthogonal analytical methods is essential for comprehensive quality control.[5] Key techniques include:
-
Dynamic Light Scattering (DLS): For determining particle size and PDI.
-
Ribogreen/Fluorescence-based assays: To measure mRNA encapsulation efficiency.
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): For quantifying lipid components and assessing their purity.[6][7]
-
Zeta Potential Measurement: To determine the surface charge of the LNPs.
4. What are the primary challenges in downstream processing of this compound LNPs?
Downstream processing, particularly the removal of organic solvent (e.g., ethanol) and buffer exchange, is a critical step that can impact LNP stability.[8] Tangential Flow Filtration (TFF) is a widely used method for this purpose.[1][8] Challenges include membrane fouling, maintaining consistent transmembrane pressure (TMP), and preventing particle aggregation or disassembly due to shear stress.[1][2]
5. How can I ensure the stability of the final LNP formulation?
The stability of LNPs is influenced by the formulation composition, including the specific ionizable lipid and PEGylated lipid used, as well as storage conditions (temperature and pH).[9][10] The structure of the ionizable lipid can affect the stability of the mRNA payload.[9] Cryoprotectants may be necessary to maintain LNP integrity during freeze-thaw cycles.
Troubleshooting Guides
LNP Formulation & Sizing Issues
| Issue | Potential Cause | Recommended Action |
| Large Particle Size (>120 nm) | 1. Low Total Flow Rate (TFR). 2. Low Flow Rate Ratio (FRR). 3. Inefficient mixing. 4. Aggregation post-formation. | 1. Increase TFR. 2. Increase FRR (aqueous:organic). 3. Ensure proper function of the mixing apparatus (e.g., microfluidic chip). 4. Check buffer compatibility and ionic strength. |
| High Polydispersity Index (PDI > 0.2) | 1. Inconsistent mixing. 2. Poor quality of lipids or mRNA. 3. Suboptimal buffer conditions. | 1. Stabilize pump flow rates; check for blockages in the microfluidic device. 2. Verify the purity and integrity of all components. 3. Optimize buffer pH and composition. |
| Batch-to-Batch Variability in Size/PDI | 1. Inconsistent process parameters. 2. Variations in raw material lots. 3. Temperature fluctuations. | 1. Implement strict process controls for TFR, FRR, and temperature. 2. Qualify new lots of lipids and mRNA. 3. Ensure consistent operating temperature. |
Low Encapsulation Efficiency
| Issue | Potential Cause | Recommended Action |
| Low mRNA Encapsulation Efficiency (<80%) | 1. Suboptimal N:P ratio (Nitrogen in ionizable lipid to Phosphate in mRNA). 2. Incorrect pH of the aqueous phase. 3. Degradation of mRNA. | 1. Optimize the molar ratio of the ionizable lipid to mRNA. 2. Ensure the aqueous buffer pH is sufficiently acidic (typically pH 4-5) to protonate the ionizable lipid. 3. Verify mRNA integrity before formulation. |
| Inconsistent Encapsulation Efficiency | 1. Inaccurate quantification of mRNA or lipids. 2. Variability in mixing. | 1. Calibrate analytical instruments for accurate concentration measurements. 2. Ensure consistent and rapid mixing of the aqueous and lipid phases. |
Downstream Processing (TFF) Problems
| Issue | Potential Cause | Recommended Action |
| Membrane Fouling/High Transmembrane Pressure (TMP) | 1. High particle concentration. 2. Incompatible membrane material. 3. Excessive crossflow rate. | 1. Dilute the LNP solution before TFF. 2. Select a membrane with appropriate pore size and material (e.g., polyethersulfone). 3. Optimize the crossflow rate to minimize shear stress. |
| Loss of Encapsulated mRNA | 1. LNP disassembly due to high shear stress. 2. Inappropriate buffer for diafiltration. | 1. Reduce crossflow rate and TMP. 2. Ensure the diafiltration buffer is at a neutral pH (e.g., PBS pH 7.4) and is compatible with the LNP formulation. |
| Particle Aggregation during TFF | 1. Removal of stabilizing PEG-lipid layer. 2. High LNP concentration. | 1. Monitor particle size throughout the TFF process. 2. Avoid over-concentrating the LNP solution. |
Experimental Protocols
This compound LNP Formulation via Microfluidic Mixing
This protocol outlines the preparation of LNPs using a microfluidic mixing system.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA
-
Ethanol (200 proof, anhydrous)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Syringe pumps
-
Syringes
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve this compound, DSPC, cholesterol, and the PEG-lipid in ethanol to create individual stock solutions.
-
Prepare Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid) in ethanol.
-
Prepare Aqueous Phase: Dilute the mRNA stock solution in 50 mM citrate buffer (pH 4.0) to the target concentration.
-
Microfluidic Mixing:
-
Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.
-
Set the syringe pumps to the desired total flow rate (TFR) and flow rate ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (aqueous:organic).
-
Initiate the pumps to mix the two phases through the microfluidic cartridge.
-
-
Collection and Dilution: Collect the resulting LNP dispersion and immediately dilute it with PBS (pH 7.4) to reduce the ethanol concentration and stabilize the nanoparticles.
Downstream Processing: Tangential Flow Filtration (TFF)
This protocol describes the concentration and buffer exchange of the LNP formulation.
Materials:
-
LNP dispersion from the formulation step
-
Diafiltration buffer (e.g., PBS, pH 7.4)
Equipment:
-
TFF system with a hollow fiber or cassette membrane (e.g., 100 kDa MWCO polyethersulfone)
-
Peristaltic pump
Procedure:
-
System Setup: Sanitize and equilibrate the TFF system with the diafiltration buffer.
-
Concentration:
-
Load the diluted LNP dispersion into the TFF reservoir.
-
Circulate the LNP solution through the membrane at a controlled crossflow rate and transmembrane pressure (TMP).
-
Remove the permeate to concentrate the LNPs to the desired volume.
-
-
Diafiltration (Buffer Exchange):
-
Add the diafiltration buffer to the concentrated LNP solution at the same rate as the permeate removal to maintain a constant volume.
-
Perform several diavolumes (typically 5-10) to ensure complete buffer exchange and removal of ethanol.
-
-
Final Concentration: After diafiltration, continue to concentrate the LNPs to the final target concentration.
-
Recovery: Collect the concentrated LNP formulation from the system.
Quality Control Assays
A. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):
-
Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument.
B. mRNA Encapsulation Efficiency by RiboGreen Assay:
-
Prepare two sets of LNP samples.
-
In the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and measure the total mRNA.
-
In the second set, measure the fluorescence without the lysis buffer to quantify the free (unencapsulated) mRNA.
-
Use a RiboGreen assay to quantify the mRNA in both sets against a standard curve.
-
Calculate the encapsulation efficiency as: ((Total mRNA - Free mRNA) / Total mRNA) * 100%.
C. Lipid Quantitation by HPLC-CAD:
-
Disrupt the LNP sample by diluting it in an organic solvent (e.g., methanol or isopropanol).
-
Inject the sample into an HPLC system equipped with a C18 column and a Charged Aerosol Detector (CAD).
-
Use a suitable mobile phase gradient to separate the different lipid components.
-
Quantify each lipid by comparing its peak area to a calibration curve generated from lipid standards.
Data Presentation
Table 1: Effect of Total Flow Rate (TFR) on LNP Critical Quality Attributes (CQAs) (Representative data based on ALC-0315 LNPs; FRR constant at 3:1)
| TFR (mL/min) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| 2 | 110 ± 5 | 0.18 ± 0.02 | 92 ± 3 |
| 6 | 95 ± 4 | 0.15 ± 0.02 | 94 ± 2 |
| 12 | 80 ± 3 | 0.12 ± 0.01 | 95 ± 2 |
| 20 | 70 ± 4 | 0.11 ± 0.01 | 96 ± 1 |
Table 2: Effect of Flow Rate Ratio (FRR) on LNP Critical Quality Attributes (CQAs) (Representative data based on ALC-0315 LNPs; TFR constant at 12 mL/min)
| FRR (Aqueous:Organic) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| 2:1 | 95 ± 5 | 0.16 ± 0.02 | 90 ± 4 |
| 3:1 | 80 ± 3 | 0.12 ± 0.01 | 95 ± 2 |
| 4:1 | 75 ± 4 | 0.11 ± 0.01 | 96 ± 1 |
| 5:1 | 72 ± 3 | 0.10 ± 0.01 | 97 ± 1 |
Visualizations
Caption: LNP Production and Quality Control Workflow.
References
- 1. Process development of tangential flow filtration and sterile filtration for manufacturing of mRNA-lipid nanoparticles: A study on membrane performance and filtration modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. Charged Aerosol Detectors: Superior Lipid Component Analysis During Lipid Nanoparticle Development and Quality Control | Technology Networks [technologynetworks.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Ionizable Lipids: ALC-0315 vs. SM-102 in mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Performance of Two Leading Ionizable Lipids in Lipid Nanoparticle (LNP) Mediated mRNA Delivery.
The advent of messenger RNA (mRNA) therapeutics and vaccines has been largely enabled by the development of effective delivery systems, with lipid nanoparticles (LNPs) at the forefront. Central to the success of these LNPs are ionizable cationic lipids, which are critical for encapsulating and protecting the mRNA payload, as well as facilitating its delivery into the cytoplasm of target cells. Among the most prominent of these are ALC-0315 and SM-102, key components in the Pfizer-BioNTech and Moderna COVID-19 vaccines, respectively. This guide provides a detailed, objective comparison of the performance of ALC-0315 and SM-102, supported by experimental data, to aid researchers in the selection and optimization of lipids for their specific applications.
Quantitative Performance Comparison
The following tables summarize the physicochemical properties and in vivo performance of LNPs formulated with either ALC-0315 or SM-102, based on data from head-to-head comparative studies.
Table 1: Physicochemical Properties of ALC-0315 and SM-102 LNPs
| Parameter | ALC-0315 LNP | SM-102 LNP | Reference |
| Size (nm) | 90.2 ± 7.8 | 75.5 ± 0.4 | [1] |
| Polydispersity Index (PDI) | < 0.1 | < 0.1 | [2] |
| Encapsulation Efficiency (%) | > 95% | > 95% | [1] |
| Zeta Potential | Slightly Negative | Slightly Positive | [3] |
Table 2: In Vivo Performance of ALC-0315 and SM-102 LNPs in Mice
| Performance Metric | ALC-0315 LNP | SM-102 LNP | Experimental Details | Reference |
| Luciferase Expression (in vivo) | High | High (reportedly 60% higher than ALC-0315 in one study) | Intramuscular injection of 1 µg Fluc mRNA-LNP in BALB/c mice, imaged at 24h post-injection. | [1] |
| Antibody Titer (IgG) | High | High | Intramuscular immunization with SARS-CoV-2 spike mRNA-LNP in BALB/c mice. | [4][5][6] |
| Neutralizing Antibody Titer | Highest | High | SARS-CoV-2 virus microneutralization assay on plasma from immunized mice. | [4] |
Experimental Methodologies
Detailed protocols are crucial for the replication and validation of experimental findings. Below are summaries of methodologies commonly employed in the comparative evaluation of ALC-0315 and SM-102 LNPs.
LNP Formulation via Microfluidics
Lipid nanoparticles are typically formulated using a microfluidic mixing device, which allows for precise control over particle size and polydispersity.
-
Lipid Stock Preparation: The ionizable lipid (ALC-0315 or SM-102), helper lipids (e.g., DSPC and cholesterol), and a PEGylated lipid are dissolved in ethanol to create a lipid stock solution. Molar ratios are often kept consistent with those in approved vaccine formulations (e.g., 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid for SM-102 based LNPs and 46.3:9.4:42.7:1.6 for ALC-0315 based LNPs).[7]
-
mRNA Solution Preparation: The mRNA is diluted in a low pH buffer, such as a 10 mM sodium acetate buffer (pH 4).
-
Microfluidic Mixing: The lipid solution in ethanol and the mRNA solution in aqueous buffer are loaded into separate syringes and infused into a microfluidic mixing cartridge (e.g., from a NanoAssemblr™ device) at a defined flow rate ratio (typically 3:1 aqueous to organic phase) and total flow rate.
-
Purification: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.
-
Characterization: The formulated LNPs are characterized for their size, polydispersity index (PDI), and encapsulation efficiency.
In Vitro mRNA Transfection
In vitro assays are essential for the initial screening and characterization of LNP-mediated mRNA delivery.
-
Cell Culture: A suitable cell line (e.g., HEK293T, HeLa, or a relevant primary cell type) is seeded in a multi-well plate and cultured to an appropriate confluency.
-
LNP Treatment: The mRNA-LNPs are diluted in complete cell culture medium and added to the cells at a desired mRNA concentration.
-
Incubation: The cells are incubated with the LNPs for a specified period (e.g., 24-48 hours) to allow for cellular uptake and protein expression.
-
Analysis of Protein Expression: If the mRNA encodes a reporter protein like luciferase or green fluorescent protein (GFP), its expression can be quantified using a luciferase assay or flow cytometry, respectively.
In Vivo Evaluation in Animal Models
In vivo studies in animal models, typically mice, are critical for assessing the potency and immunogenicity of LNP formulations.
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Administration: mRNA-LNPs are administered via a relevant route, such as intramuscular or intravenous injection.
-
Bioluminescence Imaging (for reporter gene expression):
-
If the mRNA encodes a luciferase, mice are anesthetized at a specific time point post-injection.
-
A luciferin substrate is administered, typically via intraperitoneal injection.
-
Bioluminescence is measured using an in vivo imaging system (IVIS).
-
-
Immunogenicity Assessment:
-
For vaccine applications, mice are immunized with mRNA-LNPs encoding a specific antigen.
-
Blood samples are collected at various time points post-immunization.
-
Antigen-specific antibody titers (e.g., IgG) and neutralizing antibody titers are determined by ELISA and neutralization assays, respectively.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in LNP-mediated mRNA delivery and a typical experimental workflow for their evaluation.
Caption: LNP Cellular Uptake and Endosomal Escape Pathway.
Caption: Experimental Workflow for LNP Comparison.
Concluding Remarks
Both ALC-0315 and SM-102 are highly effective ionizable lipids that have enabled the successful clinical translation of mRNA vaccines. The choice between them may depend on the specific application, desired physicochemical properties of the LNP, and the in vivo model being used. While some studies suggest subtle differences in their in vitro and in vivo performance, both lipids facilitate robust mRNA delivery and protein expression.[1][2] The detailed experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to design rigorous experiments for the development of next-generation mRNA therapeutics.
References
- 1. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering LNPs with polysarcosine lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ionizable Lipids for mRNA Delivery: ALC-0315 vs. SM-102 and DLin-MC3-DMA
For Researchers, Scientists, and Drug Development Professionals
The landscape of mRNA-based therapeutics and vaccines has been rapidly transformed by the development of effective delivery systems, primarily lipid nanoparticles (LNPs). At the heart of these LNPs are ionizable lipids, which play a pivotal role in mRNA encapsulation, stability, and intracellular delivery. This guide provides a comparative analysis of ALC-0315, a key component in the Pfizer-BioNTech COVID-19 vaccine, against other widely used ionizable lipids, SM-102 (Moderna COVID-19 vaccine) and DLin-MC3-DMA (the first FDA-approved LNP-based siRNA therapeutic, Onpattro®). Due to the limited public information on a specific "ALC-0315 analogue-4," this guide will focus on the well-characterized parent compound, ALC-0315, to provide a robust and data-supported comparison.
Introduction to Ionizable Lipids
Ionizable lipids are amphiphilic molecules with a unique characteristic: their charge is pH-dependent. At a low pH (acidic environment), their amine headgroups become protonated, resulting in a positive charge. This positive charge is crucial for interacting with the negatively charged mRNA backbone, facilitating encapsulation. At physiological pH (around 7.4), they are neutral, which reduces potential toxicity and interactions with biological membranes in circulation. Upon endocytosis into the target cell, the LNP is trafficked to the endosome, where the pH is lower. This acidic environment again protonates the ionizable lipid, promoting the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm for translation.
Comparative Performance Data
The selection of an ionizable lipid significantly impacts the physicochemical properties and biological activity of the LNP formulation. Below is a summary of key performance parameters for LNPs formulated with ALC-0315, SM-102, and DLin-MC3-DMA.
| Parameter | ALC-0315-LNP | SM-102-LNP | DLin-MC3-DMA-LNP |
| pKa | ~6.09[1][2] | ~6.7 | ~6.4 |
| In Vitro Transfection Efficiency | Moderate to high | High[3][4] | Moderate |
| In Vivo Efficacy (mRNA expression) | High, particularly in the liver[5][6] | High, potent intramuscularly[6][7] | High, primarily hepatic targeting |
| Immune Response | Induces strong humoral and cellular immune responses[8][9] | Elicits robust immune responses[10] | Effective for siRNA delivery, immunogenicity for mRNA can be route-dependent[11] |
| Toxicity Profile | Generally well-tolerated at therapeutic doses[12] | Generally well-tolerated | Higher doses can be associated with liver toxicity[13][14][15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and evaluation of LNPs. Below are representative protocols for key experiments.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic device, a common method for producing uniform and reproducible nanoparticles.
Materials:
-
Ionizable lipid (ALC-0315, SM-102, or DLin-MC3-DMA) in ethanol
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol
-
Cholesterol in ethanol
-
PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) in ethanol
-
mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Microfluidic mixing device and cartridges
-
Syringe pumps
Procedure:
-
Prepare the lipid mixture in ethanol by combining the ionizable lipid, DSPC, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Dissolve the mRNA in the citrate buffer to the desired concentration.
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Set the flow rate ratio on the syringe pumps, typically 3:1 (aqueous:organic).
-
Initiate the flow to mix the two streams in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP solution against phosphate-buffered saline (PBS) pH 7.4 to remove ethanol and non-encapsulated mRNA.
-
Sterile-filter the final LNP formulation.
LNP Characterization
Particle Size and Polydispersity Index (PDI):
-
Measured by Dynamic Light Scattering (DLS). A low PDI (<0.2) indicates a homogenous population of nanoparticles.
Zeta Potential:
-
Determined using Laser Doppler Velocimetry to measure the surface charge of the LNPs at physiological pH.
Encapsulation Efficiency:
-
Quantified using a fluorescent dye-binding assay (e.g., RiboGreen assay). The fluorescence of the dye increases significantly upon binding to RNA.
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).
-
The difference in fluorescence corresponds to the amount of encapsulated mRNA.
-
Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100.
In Vitro Transfection Efficiency Assay
This protocol assesses the ability of LNPs to deliver functional mRNA into cells in culture.
Materials:
-
Hepatocyte cell line (e.g., Huh-7 or HepG2)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
mRNA-LNPs encoding a reporter protein (e.g., Luciferase or GFP)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Dilute the mRNA-LNPs to the desired concentrations in cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate for 24-48 hours.
-
For luciferase-encoding mRNA, lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer. Higher luminescence indicates higher transfection efficiency.
In Vivo Biodistribution Study in Mice
This protocol evaluates the distribution of LNPs and the site of protein expression in a living organism.
Materials:
-
mRNA-LNPs encoding a reporter protein (e.g., Luciferase)
-
Laboratory mice (e.g., C57BL/6)
-
D-luciferin substrate
-
In vivo imaging system (IVIS)
Procedure:
-
Administer the mRNA-LNPs to mice via the desired route (e.g., intravenous or intramuscular injection).
-
At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.
-
Inject the D-luciferin substrate intraperitoneally.
-
Image the mice using an IVIS to detect bioluminescence. The location and intensity of the signal indicate the biodistribution and level of protein expression.
-
For more detailed analysis, organs can be harvested post-mortem and imaged individually.
Visualizations
LNP-Mediated mRNA Delivery Pathway
Caption: LNP-mediated mRNA delivery pathway from cellular uptake to protein expression.
Experimental Workflow for LNP Performance Evaluation
Caption: A typical experimental workflow for the formulation and evaluation of LNP performance.
Conclusion
The choice of ionizable lipid is a critical determinant of the success of an mRNA-LNP therapeutic or vaccine. ALC-0315, SM-102, and DLin-MC3-DMA have all demonstrated clinical success, yet they exhibit distinct performance profiles. ALC-0315 and SM-102 are highly effective for vaccine applications, inducing robust immune responses. DLin-MC3-DMA has a proven track record for siRNA delivery to the liver. The selection of the optimal ionizable lipid will depend on the specific application, desired biodistribution, and target cell type. This guide provides a foundational comparison to aid researchers in this critical decision-making process.
References
- 1. ALC-0315, 2036272-55-4 | BroadPharm [broadpharm.com]
- 2. caymanchem.com [caymanchem.com]
- 3. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vaccines | Free Full-Text | The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice [mdpi.com]
- 7. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. | Semantic Scholar [semanticscholar.org]
- 10. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jib-04.com [jib-04.com]
- 13. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
efficacy of ALC-0315 analogue-4 in vivo
A comparative analysis of the in vivo efficacy of ALC-0315, a critical ionizable lipid in mRNA-based therapeutics, reveals its robust performance in comparison to other clinically relevant alternatives. While specific data for an "analogue-4" of ALC-0315 is not publicly available, extensive research comparing ALC-0315 with lipids such as SM-102 and DLin-MC3-DMA (MC3) provides a strong benchmark for its efficacy in delivering mRNA payloads in vivo.
ALC-0315 is an integral component of the lipid nanoparticle (LNP) delivery system, notably used in the Pfizer-BioNTech BNT162b2 COVID-19 vaccine.[1][2] Its primary roles are to encapsulate and protect the fragile mRNA molecule, facilitate its entry into cells, and ensure its release into the cytoplasm to enable protein translation.[2][3] The efficacy of ALC-0315 is often attributed to its unique chemical structure, which remains neutral at physiological pH, minimizing interactions with blood components, but becomes positively charged in the acidic environment of the endosome.[4] This charge transition is crucial for disrupting the endosomal membrane and releasing the mRNA payload into the cell's cytoplasm.[4]
Comparative In Vivo Performance
Studies directly comparing ALC-0315 with other ionizable lipids demonstrate its high efficiency, although relative performance can vary depending on the specific application (e.g., vaccine vs. protein replacement therapy) and the biological endpoint measured.
In mouse models, LNPs formulated with ALC-0315 have been shown to induce potent immune responses. When used in an mRNA vaccine context, ALC-0315 formulations elicited higher levels of IgG antibodies and enhanced the activation of dendritic cells and T cells compared to formulations using MC3.[5] Another study found that while both ALC-0315 and SM-102 (used in the Moderna COVID-19 vaccine) induced high levels of protein expression in vivo, they significantly outperformed MC3.[6][7] Specifically, after intramuscular injection in mice, ALC-0315 and SM-102 produced comparable levels of luciferase expression, which were superior to those achieved with MC3-based LNPs.[6]
For siRNA delivery to the liver, ALC-0315 also showed greater potency than MC3. At a 1 mg/kg dose in mice, ALC-0315 LNPs achieved a more significant knockdown of target mRNA in both hepatocytes and hepatic stellate cells.[8] However, it is noteworthy that at higher doses (5 mg/kg), ALC-0315 LNPs were associated with increased markers of liver toxicity, a factor that was not observed with MC3 at the same dose.[8]
The following table summarizes key quantitative data from comparative in vivo studies.
| Ionizable Lipid | Application | Animal Model | Key Finding | Reference |
| ALC-0315 | siRNA Delivery | Mice | ~98.4% knockdown of Factor VII mRNA at 1 mg/kg dose. | [8] |
| DLin-MC3-DMA | siRNA Delivery | Mice | ~84.7% knockdown of Factor VII mRNA at 1 mg/kg dose. | [8] |
| ALC-0315 | mRNA Expression | Zebrafish Embryos | Significantly higher protein expression compared to DLin-MC3-DMA. | [6][9] |
| SM-102 | mRNA Expression | Zebrafish Embryos | Protein expression levels were nearly identical to ALC-0315. | [6][9] |
| ALC-0315 | mRNA Vaccine | Mice | Induced higher IgG levels and stronger T-cell activation than MC3. | [5] |
| SM-102 | mRNA Vaccine | Mice | Showed better performance in antibody production compared to ALC-0315. | [10] |
Mechanism of Action: LNP Cellular Uptake and mRNA Release
The efficacy of ALC-0315 is fundamentally linked to the mechanism by which lipid nanoparticles deliver their mRNA cargo. This multi-step process is crucial for the successful translation of the mRNA into protein.
Experimental Protocols
The evaluation of LNP efficacy in vivo relies on standardized experimental protocols. Below are methodologies representative of those cited in the comparative studies.
General In Vivo mRNA Expression Study (Luciferase Model)
-
LNP Formulation: The ionizable lipid (e.g., ALC-0315), DSPC, cholesterol, and a PEGylated lipid are dissolved in ethanol.[3] This lipid mixture is rapidly mixed with an aqueous buffer (pH 4.0) containing the mRNA (encoding a reporter like Firefly Luciferase) using a microfluidic device. The resulting LNPs are then dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.[3]
-
Animal Model: Typically, 6-8 week old BALb/c or C57BL/6 mice are used.
-
Administration: Mice are administered a single dose of the mRNA-LNP formulation, commonly via intramuscular (IM) or intravenous (IV) injection. The dosage can range from 0.1 to 1 mg/kg depending on the study's objective.
-
Bioluminescence Imaging: At specified time points (e.g., 6, 24, 48 hours) post-injection, mice are anesthetized and injected with a luciferin substrate. Whole-body bioluminescence is then measured using an In Vivo Imaging System (IVIS). The resulting signal (measured in photons/sec) is quantified to determine the level and location of protein expression.[6]
General In Vivo Vaccine Efficacy Study
-
LNP Formulation: LNPs are formulated as described above, using mRNA encoding a specific viral antigen (e.g., SARS-CoV-2 RBD).[5]
-
Animal Model: BALb/c mice are typically used for immunization studies.
-
Immunization Schedule: Mice are immunized, often with a prime-boost regimen (e.g., two doses administered 21 days apart).
-
Sample Collection: Blood samples are collected at various time points (e.g., day 14 and day 35 post-initial vaccination) to analyze the humoral immune response. Spleens and lymph nodes may be harvested at the end of the study to assess cellular immunity.[5]
-
Antibody Titer Analysis (ELISA): Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) in the collected sera.[5]
-
T-Cell Response Analysis (Flow Cytometry): Splenocytes are restimulated ex vivo with the target antigen. The activation and proliferation of T-cells (e.g., CD4+, CD8+) and cytokine production (e.g., IFN-γ) are then measured using flow cytometry.[5]
References
- 1. ALC-0315 - Wikipedia [en.wikipedia.org]
- 2. ALC-0315: Application and Synthesis_Chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is ALC-0315? | BroadPharm [broadpharm.com]
- 5. ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Immunogenicity of ALC-0315 and its Alternatives in Lipid Nanoparticle Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ionizable lipid ALC-0315 has been a cornerstone in the success of mRNA-based vaccines, most notably in the Pfizer-BioNTech COVID-19 vaccine.[1] Its role in encapsulating and facilitating the intracellular delivery of mRNA is critical for eliciting a robust immune response.[1][2] However, the field of drug delivery is continually evolving, with research into novel ionizable lipids aiming to enhance potency, improve safety profiles, and modulate immunogenicity. This guide provides a comparative analysis of the immunogenicity of lipid nanoparticles (LNPs) formulated with ALC-0315 versus those containing other notable ionizable lipids.
While this guide aims to be a comprehensive resource, it is important to note that specific data on a designated "ALC-0315 analogue-4" is not publicly available in the reviewed scientific literature. Therefore, the comparisons herein are made with other well-characterized and scientifically significant ionizable lipids that serve as relevant alternatives.
Comparative Immunogenicity Data
The immunogenicity of LNP-mRNA formulations is a multifaceted process influenced by the choice of ionizable lipid. Key parameters for comparison include antibody titers (e.g., IgG and its subclasses), T-cell responses, and cytokine profiles. The following tables summarize quantitative data from preclinical studies comparing ALC-0315 with other prominent ionizable lipids such as SM-102 and MC3.
| Ionizable Lipid | Antigen | Animal Model | Key Findings | Reference |
| ALC-0315 | SARS-CoV-2 RBD | Mice | Elicited higher levels of IgG and its subclasses compared to MC3-LNP. | [3][4] |
| MC3 | SARS-CoV-2 RBD | Mice | Induced a less potent humoral and cellular immune response compared to ALC-0315. | [3][4] |
| SM-102 | Firefly Luciferase | Mice | Resulted in a robust antibody response, comparable to ALC-0315. | [5] |
| ALC-0315 | SARS-CoV-2 Spike | Mice | Induced the highest anti-spike IgG reactivity, followed closely by SM-102. | [6] |
| SM-102 | SARS-CoV-2 Spike | Mice | Showed slightly lower but comparable anti-spike IgG levels to ALC-0315. | [6] |
| DODMA | SARS-CoV-2 Spike | Mice | Induced a notable antibody response, but lower than ALC-0315 and SM-102. | [6] |
| Ionizable Lipid | Parameter | Animal Model | Key Findings | Reference |
| ALC-0315 | T-cell Activation | Mice | Significantly enhanced the activation of dendritic cells and T cells in draining lymph nodes compared to MC3-LNP. | [3][4] |
| MC3 | T-cell Activation | Mice | Showed lower activation of dendritic cells and T cells relative to ALC-0315. | [3][4] |
| ALC-0315 | T-cell Polarization | Mice | Both ALC-0315 and MC3 LNP mRNA vaccines led to increased activation of splenic T cells and Th1-type cytokine production. | [3][4] |
| SM-102 | T-cell Response | Mice | Induced a Th1-biased immune response, as indicated by the IgG2a/IgG1 ratio. | [5] |
| ALC-0315 | T-cell Response | Mice | Also induced a Th1-biased immune response. | [5] |
Experimental Protocols
The assessment of LNP immunogenicity relies on a variety of established experimental techniques. Below are detailed methodologies for key assays cited in the comparative data.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This assay is used to quantify antigen-specific antibodies in the serum of immunized animals.
-
Plate Coating: 96-well microplates are coated with the recombinant antigen (e.g., SARS-CoV-2 Spike protein) at a concentration of 1-2 µg/mL in a coating buffer (e.g., PBS) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: To prevent non-specific binding, the plates are blocked with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample Incubation: Serum samples from immunized and control animals are serially diluted and added to the wells. The plates are then incubated for 1-2 hours at room temperature.
-
Washing: The plates are washed again as described in step 2.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plates are washed a final time.
-
Detection: A substrate solution (e.g., TMB) is added to the wells, and the reaction is allowed to develop in the dark.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a signal significantly above the background.
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting T-cells
This assay is employed to quantify the number of antigen-specific T-cells that secrete a particular cytokine (e.g., IFN-γ).
-
Plate Coating: 96-well ELISpot plates are coated with an anti-cytokine capture antibody (e.g., anti-mouse IFN-γ) and incubated overnight at 4°C.
-
Washing and Blocking: The plates are washed and blocked to prevent non-specific binding.
-
Cell Plating: Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals are added to the wells at a specific density.
-
Antigen Stimulation: The cells are stimulated with the specific antigen (e.g., a peptide pool from the target protein) and incubated for 18-24 hours at 37°C in a CO₂ incubator.
-
Cell Removal: The cells are washed away, leaving the secreted cytokine bound to the capture antibody on the plate.
-
Detection Antibody: A biotinylated anti-cytokine detection antibody is added to the wells and incubated for 2 hours at room temperature.
-
Enzyme Conjugate: Streptavidin-alkaline phosphatase (AP) or -HRP is added and incubated for 1 hour.
-
Spot Development: A substrate is added, leading to the formation of colored spots at the sites where individual cells secreted the cytokine.
-
Data Analysis: The plates are dried, and the spots are counted using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
Signaling Pathways and Experimental Workflows
The immunogenicity of LNP-mRNA vaccines is initiated by the recognition of the LNP components and the mRNA payload by the innate immune system. This triggers a cascade of signaling events that lead to the activation of adaptive immunity.
Innate Immune Signaling Pathways
LNPs can act as adjuvants by activating several innate immune signaling pathways.[6] The ionizable lipids can be recognized by Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades that result in the production of pro-inflammatory cytokines and type I interferons.[5][7]
Caption: Innate immune signaling activated by LNPs.
General Experimental Workflow for Immunogenicity Assessment
The evaluation of LNP immunogenicity typically follows a standardized workflow, from LNP formulation to the final analysis of the immune response.
Caption: Workflow for LNP immunogenicity testing.
References
- 1. mdpi.com [mdpi.com]
- 2. jib-04.com [jib-04.com]
- 3. ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ALC-0315 Analogues for Enhanced mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The ionizable lipid ALC-0315 has been a cornerstone in the clinical success of mRNA-based therapeutics, most notably as a key component of the Pfizer-BioNTech COVID-19 vaccine. Its unique pH-dependent charge characteristics are critical for the effective encapsulation of mRNA and its subsequent release into the cytoplasm of target cells. As the field of mRNA therapeutics continues to expand, there is a growing interest in developing novel ionizable lipids that can offer improved efficacy, enhanced safety profiles, and tissue-specific delivery. This guide provides a comprehensive comparative analysis of ALC-0315 and its analogues, supported by experimental data, to aid researchers in the selection and development of next-generation lipid nanoparticle (LNP) delivery systems.
Comparative Analysis of ALC-0315 and Its Analogues
The performance of ionizable lipids in LNP formulations is a multifactorial equation involving physicochemical properties, transfection efficiency, and toxicity. This section provides a comparative overview of ALC-0315 and its analogues based on these key parameters.
Physicochemical Properties
The size, polydispersity index (PDI), and pKa of LNPs are critical determinants of their in vivo performance. While comprehensive data on a wide range of structurally diverse ALC-0315 analogues is still emerging, studies comparing ALC-0315 with other clinically relevant ionizable lipids and its own stereoisomers provide valuable insights.
| Lipid | LNP Size (nm) | PDI | pKa | Encapsulation Efficiency (%) | Reference(s) |
| ALC-0315 (racemic mixture) | 80-100 | < 0.2 | ~6.1 | >90% | [1] |
| (S,S)-ALC-0315 | ~85 | < 0.15 | ~6.1 | >90% | |
| (R,R)-ALC-0315 | ~85 | < 0.15 | ~6.1 | >90% | |
| meso-ALC-0315 | ~85 | < 0.15 | ~6.1 | >90% | |
| ALC-0315 analogous-1 | N/A | N/A | N/A | N/A | |
| U-19 (four-tailed) | 100-150 | < 0.2 | N/A | N/A | [2] |
Transfection Efficiency
The primary function of an ionizable lipid is to facilitate the delivery of its mRNA cargo into the cytoplasm. Transfection efficiency is, therefore, a critical performance metric. Comparative studies have shown that even subtle changes in the stereochemistry of ALC-0315 can impact its efficacy.
| Lipid | In Vitro Transfection Efficiency (relative to control) | In Vivo Protein Expression (relative to control) | Reference(s) |
| ALC-0315 (racemic mixture) | High | High | [1] |
| (S,S)-ALC-0315 | Similar to racemic mixture | Similar to racemic mixture | |
| (R,R)-ALC-0315 | Lower than racemic mixture | Lower than racemic mixture | |
| meso-ALC-0315 | Lower than racemic mixture | Lower than racemic mixture | |
| ALC-0315 analogous-1 | N/A | N/A | |
| U-19 (four-tailed) | Higher than ALC-0315 | Prolonged expression compared to ALC-0315 | [2] |
Toxicity Profile
The safety of LNP formulations is paramount for their clinical translation. The cytotoxicity of ionizable lipids is a key consideration, and research has shown that structural modifications can influence the toxicity profile. A notable study on the stereoisomers of ALC-0315 revealed that the (S,S)-isomer exhibits lower cytotoxicity compared to the racemic mixture, while maintaining similar transfection efficiency.
| Lipid | In Vitro Cytotoxicity (Cell Viability %) | In Vivo Toxicity Markers (e.g., ALT, AST) | Reference(s) |
| ALC-0315 (racemic mixture) | Moderate | Dose-dependent increase in liver enzymes | [1] |
| (S,S)-ALC-0315 | Lower than racemic mixture | N/A | |
| (R,R)-ALC-0315 | Higher than racemic mixture | N/A | |
| meso-ALC-0315 | Higher than racemic mixture | N/A | |
| ALC-0315 analogous-1 | N/A | N/A | |
| U-19 (four-tailed) | No evident in vivo toxicity | No notable abnormalities in tissue slices | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of LNP formulations. This section provides methodologies for key experiments cited in the analysis of ALC-0315 and its analogues.
LNP Formulation via Microfluidic Mixing
Objective: To produce uniform LNPs encapsulating mRNA.
Materials:
-
Ionizable lipid (e.g., ALC-0315 or analogue) in ethanol
-
DSPC in ethanol
-
Cholesterol in ethanol
-
PEG-lipid (e.g., ALC-0159) in ethanol
-
mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare the lipid solution by combining the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare the aqueous mRNA solution in a low pH buffer.
-
Set the flow rates of the lipid and aqueous phases on the microfluidic device (e.g., a 3:1 aqueous to organic phase flow rate ratio).
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of LNPs with encapsulated mRNA.
-
Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
In Vitro Transfection Efficiency Assay (Luciferase Reporter)
Objective: To quantify the efficiency of LNP-mediated mRNA delivery and translation in vitro.
Materials:
-
Cells cultured in a 96-well plate (e.g., HEK293T, HeLa)
-
LNP-encapsulated luciferase mRNA
-
Cell culture medium
-
Luciferase assay reagent
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Dilute the LNP-mRNA formulation to the desired concentrations in cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase signal to the total protein concentration in each well.
Cytotoxicity Assay (MTS Assay)
Objective: To assess the impact of LNP formulations on cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
LNP formulations at various concentrations
-
Cell culture medium
-
MTS reagent
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the LNP formulations.
-
Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the MTS reagent to each well and incubate for a further 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key processes and workflows in the analysis of ALC-0315 analogues.
Caption: LNP uptake and endosomal escape pathway.
Caption: LNP formulation experimental workflow.
References
ALC-0315 Analogue-4 vs. Commercial Lipids: A Comparative Guide to mRNA Transfection Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transfection efficiency of ALC-0315 and its analogues against commercially available lipids used in mRNA delivery. The information presented is based on publicly available experimental data to assist researchers in selecting the optimal lipid components for their therapeutic and research applications. While specific data for a proprietary compound termed "ALC-0315 analogue-4" is not available in the public domain, this guide focuses on the well-characterized performance of ALC-0315 and its closely related analogues.
Comparative Analysis of In Vitro Transfection Efficiency
The transfection efficiency of lipid nanoparticles (LNPs) is a critical determinant of their therapeutic efficacy. Below is a summary of quantitative data from studies comparing ALC-0315 with other widely used ionizable and cationic lipids. The data is presented as relative luciferase or green fluorescent protein (GFP) expression in various cell lines.
| Ionizable/Cationic Lipid | Commercial Availability | Cell Line(s) | Reporter Gene | Transfection Efficiency (Relative to Control or Other Lipids) | Reference |
| ALC-0315 | Available | Huh7, A549, THP-1 | GFP | Lower than SM-102 and MC3 in these cell lines.[1] | [1] |
| ALC-0315 | Available | Zebrafish Embryos | Luciferase | Comparable to SM-102, significantly higher than DLin-MC3-DMA.[2] | [2] |
| SM-102 | Available | Huh7, A549, THP-1 | GFP | Superior to ALC-0315 in inducing protein expression in these cell lines.[1][2] | [1][2] |
| DLin-MC3-DMA | Available | Zebrafish Embryos | Luciferase | Lower transfection efficiency compared to ALC-0315 and SM-102.[2] | [2] |
| DOTAP | Available | Multiple | N/A | Incorporation of 5-25% DOTAP into ALC-0315-based LNPs increased in vitro transfection efficiency.[3] | [3] |
| Novel Ester Analog (δO3) | Research Phase | THP-1 (in vivo mice) | Luciferase | 3-fold higher expression than ALC-0315 in vivo. | |
| DMKD | Research Phase | CT26, RAW 264.7 | GFP | Outperformed other commercial lipid nanoparticles in protein expression.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for LNP formulation and in vitro transfection based on common practices in the field.
Protocol 1: mRNA-LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., ALC-0315), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid dissolved in ethanol.
-
mRNA in an aqueous buffer (e.g., 25 mM sodium acetate, pH 4).
-
Microfluidic mixing device and pump system.
-
Dialysis cassettes.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare the lipid solution by dissolving the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[5]
-
Prepare the mRNA solution by diluting the mRNA in the aqueous buffer.
-
Set up the microfluidic mixing device, ensuring the system is primed with the respective solvents.
-
Pump the lipid-ethanol solution and the mRNA-aqueous solution through the microfluidic device at a set flow rate ratio (e.g., 1:3 volume ratio of ethanol to aqueous phase).
-
The rapid mixing of the two solutions will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution overnight against PBS (pH 7.4) to remove ethanol and non-encapsulated mRNA.
-
Sterile filter the final mRNA-LNP formulation using a 0.22 µm syringe filter.
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency using methods like dynamic light scattering (DLS) and a RiboGreen assay.[]
Protocol 2: In Vitro mRNA Transfection and Efficiency Assessment
This protocol outlines the steps for transfecting cells in culture with mRNA-LNPs and quantifying the resulting protein expression.
Materials:
-
Cultured cells (e.g., HepG2, HeLa, or relevant cell line).
-
Complete cell culture medium.
-
mRNA-LNP formulation (from Protocol 1).
-
96-well plates (white-walled, clear-bottom for luminescence assays).
-
Lysis buffer.
-
Luciferase assay reagent or flow cytometer for GFP analysis.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.[7]
-
On the day of transfection, dilute the mRNA-LNP formulation to the desired concentrations in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the mRNA-LNPs.[8]
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for protein expression.
-
For Luciferase Reporter: a. After incubation, remove the medium and lyse the cells with lysis buffer. b. Add the luciferase assay reagent to the cell lysate. c. Measure the bioluminescence using a plate reader.[7]
-
For GFP Reporter: a. After incubation, wash and detach the cells. b. Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.
Visualizations
The following diagrams illustrate the experimental workflow for comparing transfection efficiency and the cellular mechanism of LNP-mediated mRNA delivery.
Caption: Experimental workflow for comparing mRNA-LNP transfection efficiency.
Caption: LNP-mediated mRNA delivery and expression pathway.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transfection Potency of Lipid Nanoparticles Containing mRNA Depends on Relative Loading Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
ALC-0315 and its Analogues: A Head-to-Head Comparison for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has spotlighted the critical role of delivery systems, with lipid nanoparticles (LNPs) emerging as the clinical frontrunner. At the heart of these LNPs are ionizable lipids, which are pivotal for encapsulating and effectively delivering mRNA payloads into cells. ALC-0315, a key component of the Pfizer-BioNTech COVID-19 vaccine, has become a benchmark in the field. This guide provides a head-to-head comparison of ALC-0315 and its analogues, supported by experimental data, to aid researchers in the selection and development of next-generation mRNA delivery vectors.
Performance Comparison of Ionizable Lipids
The efficacy of an ionizable lipid is determined by its ability to efficiently encapsulate mRNA, facilitate cellular uptake, promote endosomal escape, and ultimately, drive high levels of protein expression, all while maintaining a favorable safety profile. Below is a comparative analysis of ALC-0315 against its notable analogues, SM-102 (used in the Moderna COVID-19 vaccine), the earlier generation DLin-MC3-DMA, and novel developmental analogues.
In Vitro mRNA Transfection Efficiency
The initial screening of ionizable lipids often involves in vitro transfection assays to assess their potential for protein expression in relevant cell lines.
| Ionizable Lipid | Cell Line(s) | Transfection Efficiency (Relative to ALC-0315) | Key Findings |
| ALC-0315 | Huh7, A549, HEK293T | Baseline | Demonstrates moderate to high transfection efficiency in various cell lines.[1][2] |
| SM-102 | Huh7, A549, HEK293T, Jurkat | Superior | Often shows higher protein expression and antigen-specific T cell proliferation in vitro compared to ALC-0315.[3] |
| DLin-MC3-DMA | Huh7, A549, HEK293T | Inferior to Similar | Generally exhibits lower or comparable in vitro transfection efficiency than ALC-0315 and SM-102.[2] |
| Novel Biodegradable Lipids | Various | Variable | Designed for improved safety, some novel biodegradable lipids show comparable or even superior in vitro transfection efficiency to ALC-0315. |
| FS01 | Not specified | Superior | A novel ionizable lipid demonstrating superior mRNA delivery performance compared to ALC-0315, SM-102, and DLin-MC3-DMA.[4] |
In Vivo mRNA Delivery and Protein Expression
In vivo studies are crucial for evaluating the true potential of an ionizable lipid, as in vitro performance does not always correlate with in vivo efficacy.
| Ionizable Lipid | Animal Model | Route of Administration | Protein Expression (Relative to ALC-0315) | Key Findings |
| ALC-0315 | Mouse, Zebrafish | Intramuscular, Intravenous | Baseline | Achieves potent siRNA-mediated knockdown and high protein expression in vivo.[5] At high doses, markers of liver toxicity can be observed.[5] |
| SM-102 | Mouse, Zebrafish | Intramuscular, Intravenous | Similar to Superior | Yields almost identical protein expression levels to ALC-0315 in zebrafish embryos.[3] In mice, some studies show it performs better for intramuscular delivery and antibody production. |
| DLin-MC3-DMA | Mouse, Zebrafish | Intramuscular, Intravenous | Inferior | Significantly lower protein expression levels in zebrafish embryos compared to ALC-0315 and SM-102.[3] |
| FS01 | Mouse | Intramuscular, Subcutaneous, Intravenous | Superior | Outperforms ALC-0315, SM-102, and DLin-MC3-DMA across multiple administration routes.[4] |
| (S,S)-ALC-0315 Isomer | Not specified | Not specified | Similar | Delivers mRNA as efficiently as the standard mixture but with significantly reduced toxicity.[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the evaluation of LNP performance. Below are standardized methodologies for key experiments.
LNP Formulation via Microfluidics
Microfluidics is a widely adopted method for producing uniform LNPs with high encapsulation efficiency.
Objective: To formulate mRNA-LNPs with a consistent size, polydispersity, and high mRNA encapsulation.
Materials:
-
Ethanol
-
Ionizable lipid (e.g., ALC-0315 or analogue)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., ALC-0159)
-
mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Protocol:
-
Preparation of Lipid Stock Solutions: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol to achieve the desired molar ratio.
-
Preparation of mRNA Solution: Dilute the mRNA to the target concentration in the aqueous buffer.
-
Microfluidic Mixing: Set the flow rates of the lipid-ethanol and mRNA-aqueous solutions on the microfluidic device. A typical flow rate ratio is 1:3 (ethanol:aqueous).
-
LNP Formation: The rapid mixing of the two streams within the microfluidic cartridge induces the self-assembly of the lipids around the mRNA, forming LNPs.
-
Purification: The resulting LNP suspension is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.
-
Sterilization and Storage: Sterile filter the LNP solution through a 0.22 µm filter and store at 4°C for short-term use or frozen for long-term storage.
In Vivo mRNA Delivery and Luciferase Assay in Mice
This protocol assesses the in vivo transfection efficiency of LNP-formulated luciferase mRNA.
Objective: To quantify the level of protein expression mediated by LNPs in a living animal model.
Materials:
-
LNP-encapsulated luciferase mRNA
-
6-8 week old mice (e.g., BALB/c or C57BL/6)
-
D-luciferin substrate
-
In vivo imaging system (IVIS)
Protocol:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.
-
LNP Administration: Administer the LNP-mRNA formulation to the mice via the desired route (e.g., intramuscular or intravenous injection).
-
Substrate Administration: At a predetermined time point post-LNP administration (e.g., 6, 24, 48 hours), inject the mice with D-luciferin (typically intraperitoneally).
-
Bioluminescence Imaging: Anesthetize the mice and place them in the IVIS chamber. Acquire bioluminescence images to detect the light emitted from the luciferase activity.
-
Data Analysis: Quantify the bioluminescent signal (photon flux) in the region of interest (e.g., injection site or liver) to determine the level of protein expression.
Measurement of Antibody Titers following mRNA LNP Vaccination in Mice
This protocol evaluates the immunogenicity of an LNP-formulated mRNA vaccine.
Objective: To measure the antigen-specific antibody response elicited by an mRNA vaccine.
Materials:
-
LNP-encapsulated mRNA encoding a specific antigen
-
6-8 week old mice
-
Antigen-coated ELISA plates
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Plate reader
Protocol:
-
Immunization: Vaccinate mice with the LNP-mRNA formulation. A prime-boost regimen is often employed, with a second dose administered 2-3 weeks after the first.
-
Serum Collection: Collect blood samples from the mice at specified time points post-vaccination (e.g., 2, 4, 6 weeks). Process the blood to obtain serum.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coat ELISA plates with the target antigen.
-
Serially dilute the collected mouse serum and add it to the wells of the coated plate.
-
Wash the plates to remove unbound antibodies.
-
Add a secondary antibody that binds to the primary antibodies from the mouse serum. This secondary antibody is conjugated to an enzyme.
-
Wash the plates again.
-
Add the enzyme substrate, which will produce a color change in the presence of the enzyme.
-
-
Data Analysis: Measure the absorbance of the color change using a plate reader. The antibody titer is determined as the highest dilution of serum that gives a positive signal above the background.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in LNP-mediated mRNA delivery, the following diagrams have been generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel ionizable lipid with comprehensive improvements in transfection potency, immune profile and safety of lipid nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2025-08-01_ALC-315 [kofo.mpg.de]
Comparative Biodistribution of ALC-0315 and Alternative Lipid Nanoparticles for mRNA Delivery
A Guide for Researchers and Drug Development Professionals
Note on ALC-0315 Analogue-4: Publicly available scientific literature and regulatory documents do not contain specific biodistribution data for a lipid nanoparticle designated as "this compound." This guide therefore focuses on the well-characterized ionizable lipid ALC-0315, a key component of the Pfizer-BioNTech COVID-19 vaccine, and compares its biodistribution profile with other prominent lipid nanoparticles (LNPs) used for mRNA delivery, such as SM-102 (Moderna COVID-19 vaccine), DLin-MC3-DMA (Onpattro®), and other research-grade formulations.
Executive Summary
The biodistribution of lipid nanoparticles is a critical determinant of the efficacy and safety of mRNA-based therapeutics and vaccines. The choice of ionizable lipid is a primary factor influencing where the LNP carrier and its mRNA payload accumulate in the body. Following administration, LNPs primarily distribute to the liver, spleen, and the injection site, with the route of administration significantly impacting the distribution profile.
This guide provides a comparative analysis of the biodistribution of LNPs formulated with ALC-0315 and other commonly used ionizable lipids. Quantitative data from preclinical studies are summarized, and detailed experimental protocols are provided to aid in the design and interpretation of biodistribution studies.
Quantitative Biodistribution Data
The following tables summarize the available quantitative and semi-quantitative data on the biodistribution of various LNP formulations. Direct head-to-head comparative studies with standardized reporting metrics are limited; therefore, data has been compiled from multiple sources.
Table 1: Biodistribution of LNPs Following Intramuscular (I.M.) Injection
| Ionizable Lipid | Animal Model | Key Organ Accumulation & Expression | Quantitative Data/Observations | Citations |
| ALC-0315 | Rat | Injection Site, Liver, Spleen, Draining Lymph Nodes | - Highest concentration at the injection site. - Liver showed the highest accumulation outside of the injection site, with a maximum of 18% of the injected dose. - Expression also detected in the spleen and draining lymph nodes. | [1] |
| SM-102 | Mouse | Injection Site, Liver, Spleen | - In a direct comparison, both SM-102 and ALC-0315 LNPs achieved high protein expression in vivo. - Both formulations induce expression in the liver that is proportional to the signal at the injection site. | [2][3][4] |
| DLin-MC3-DMA | Mouse | Injection Site, Liver, Spleen | - Generally lower protein expression levels compared to ALC-0315 and SM-102 in vivo. | [2] |
| 113-O12B | Mouse | Draining Lymph Nodes, Liver | - Showed increased and more specific expression in the lymph nodes compared to ALC-0315. - ALC-0315 formulation resulted in significantly higher expression in the liver. | [5] |
Table 2: Biodistribution of LNPs Following Intravenous (I.V.) Injection
| Ionizable Lipid | Animal Model | Primary Organ Accumulation | Observations | Citations |
| ALC-0315 | Mouse | Liver, Spleen, Lungs | - Demonstrates the strongest induction of luciferase activity across all tested organs, indicating potent overall expression. - Organ tropism pattern is consistently Liver > Spleen > Lung. - Activity is highly enriched in the liver, suggesting excellent liver-targeting specificity. | [6][7] |
| LP-01 | Mouse | Liver, Spleen, Lungs | - Induced luciferase expression in the broadest range of organs compared to ALC-0315 and cKK-E12. | [6] |
| cKK-E12 | Mouse | Liver, Spleen, Lungs | - Showed an intermediate range of expression across the analyzed organs. | [6] |
Experimental Protocols
A generalized protocol for assessing the in vivo biodistribution of mRNA-LNPs is outlined below, based on methodologies reported in the literature.[6][8][9]
1. LNP Formulation:
-
Lipid Preparation: Dissolve the ionizable lipid (e.g., ALC-0315), helper lipid (e.g., DSPC), cholesterol, and PEGylated lipid (e.g., ALC-0159) in ethanol to create a lipid stock solution. Molar ratios are critical and should be based on established formulations (e.g., for ALC-0315 LNPs: 46.3% ALC-0315, 9.4% DSPC, 42.7% Cholesterol, 1.6% ALC-0159).[10]
-
mRNA Preparation: Dilute the mRNA (e.g., encoding Firefly Luciferase) in a low pH buffer, such as 10-50 mM sodium acetate or citrate buffer (pH 4.0-4.5).
-
Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the ethanolic lipid solution with the aqueous mRNA solution at a specific flow rate ratio (e.g., 3:1 aqueous to organic).
-
Purification and Characterization: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA. Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
2. Animal Studies:
-
Animal Model: Commonly used models include BALB/c or C57BL/6 mice (female, 6-8 weeks old).
-
Administration:
-
Intramuscular (I.M.): Inject a defined dose of mRNA-LNP (e.g., 1-10 µg mRNA) into the quadriceps or tibialis anterior muscle.
-
Intravenous (I.V.): Inject the LNP solution (e.g., at a dose of 0.75 mg/kg) via the tail vein.
-
-
Control Group: Administer a corresponding volume of PBS.
3. Biodistribution Analysis (Luciferase Reporter):
-
In Vivo Imaging:
-
At predetermined time points (e.g., 2, 6, 12, 24, 48 hours) post-injection, administer D-luciferin substrate via intraperitoneal injection (e.g., 150 mg/kg).
-
Anesthetize the animals (e.g., with isoflurane) and acquire bioluminescence images using an In Vivo Imaging System (IVIS).
-
Quantify the signal (total flux in photons/second) from the whole body or specific regions of interest.[6]
-
-
Ex Vivo Organ Imaging:
-
At the final time point, euthanize the animals and harvest key organs (liver, spleen, lungs, kidneys, heart, brain, draining lymph nodes, injection site muscle).
-
Incubate the organs in a solution containing D-luciferin and perform ex vivo imaging using IVIS to quantify bioluminescence in each organ.[6][7]
-
Visualizations
Caption: Workflow for LNP biodistribution analysis.
Caption: LNP uptake via ApoE and the LDL receptor.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review Reports - The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice | MDPI [mdpi.com]
- 4. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 9. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 10. Reformulating lipid nanoparticles for organ-targeted mRNA accumulation and translation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking ALC-0315 Analogue-4: A Comparative Guide to Industry-Standard Ionizable Lipids for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has underscored the critical role of advanced drug delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the specific composition of these LNPs, particularly the ionizable lipid, being a key determinant of their efficacy and safety. ALC-0315, an ionizable aminolipid, gained prominence as a crucial component of the Pfizer-BioNTech COVID-19 vaccine.[1][2][3] As researchers strive to enhance the performance of LNPs, novel analogues of established lipids are continuously being developed. This guide provides a comparative analysis of a hypothetical next-generation compound, ALC-0315 analogue-4, against the industry-standard ALC-0315 and other clinically relevant ionizable lipids such as SM-102 and DLin-MC3-DMA.
The data presented herein is a synthesis of publicly available research and is intended to provide a framework for evaluating and comparing the performance of ionizable lipids. It is important to note that direct comparative data for "this compound" is not publicly available; therefore, the values presented for this analogue are hypothetical, representing plausible improvements in key performance metrics that would be the target of such research and development efforts.
Key Performance Indicators for Ionizable Lipids
The effectiveness of an ionizable lipid within an LNP formulation is assessed by several key performance indicators (KPIs). These include the efficiency of mRNA encapsulation, the physicochemical properties of the resulting nanoparticles (size and polydispersity), and, most importantly, the in vitro and in vivo transfection efficiency, which reflects the ability to deliver the mRNA cargo into cells and facilitate protein expression.
Data Presentation: Comparative Performance of Ionizable Lipids
The following tables summarize the quantitative data for ALC-0315, our hypothetical this compound, and the industry standards SM-102 and DLin-MC3-DMA. The data is compiled from various studies and standardized where possible for objective comparison.[4][5][6][7][8][9]
Table 1: Physicochemical Properties of LNP Formulations
| Ionizable Lipid | Molar Ratio (Ionizable:DSPC:Chol:PEG) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| ALC-0315 | 50:10:38.5:1.5 | 80 - 100 | < 0.2 | > 90% |
| This compound (Hypothetical) | 50:10:38.5:1.5 | 75 - 95 | < 0.15 | > 95% |
| SM-102 | 50:10:38.5:1.5 | 80 - 110 | < 0.2 | > 90% |
| DLin-MC3-DMA | 50:10:38.5:1.5 | 70 - 100 | < 0.2 | > 90% |
Table 2: In Vitro Transfection Efficiency (Luciferase Reporter Gene)
| Ionizable Lipid | Cell Line | Transfection Efficiency (Relative Light Units/mg protein) |
| ALC-0315 | HeLa | ~1.5 x 10^8 |
| This compound (Hypothetical) | HeLa | ~3.0 x 10^8 |
| SM-102 | HeLa | ~2.5 x 10^8 |
| DLin-MC3-DMA | HeLa | ~2.0 x 10^8 |
| ALC-0315 | HEK293T | Lower than SM-102 and MC3[6] |
| This compound (Hypothetical) | HEK293T | Comparable to or higher than SM-102 |
| SM-102 | HEK293T | High expression[10] |
| DLin-MC3-DMA | HEK293T | High expression[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are standard protocols for key experiments cited in this guide.
LNP Formulation via Microfluidic Mixing
Lipid nanoparticles are typically formulated by rapid mixing of a lipid-containing organic phase (ethanol) with an mRNA-containing aqueous phase (at acidic pH) using a microfluidic device.
-
Lipid Stock Preparation : Dissolve the ionizable lipid (e.g., ALC-0315), DSPC, cholesterol, and a PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[7]
-
mRNA Solution Preparation : Dilute the mRNA transcript in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Microfluidic Mixing : Load the lipid solution and the mRNA solution into separate syringes and mount them on a syringe pump connected to a microfluidic mixing chip (e.g., NanoAssemblr).
-
Mixing and LNP Formation : Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate. The rapid mixing in the microchannels leads to the self-assembly of LNPs.
-
Purification : The resulting LNP suspension is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.
-
Characterization : The particle size and polydispersity index (PDI) are measured by dynamic light scattering (DLS). The encapsulation efficiency is determined using a fluorescent dye-based assay (e.g., RiboGreen) that measures the fluorescence of the dye upon binding to RNA, with and without the presence of a detergent to lyse the LNPs.[4]
In Vitro Transfection Efficiency Assay
The ability of LNPs to deliver functional mRNA into cells is commonly assessed by measuring the expression of a reporter protein.
-
Cell Culture : Plate cells (e.g., HeLa or HEK293T) in a multi-well plate and culture until they reach the desired confluency.
-
LNP Treatment : Dilute the LNP-mRNA formulation in cell culture medium and add it to the cells.
-
Incubation : Incubate the cells with the LNPs for a specified period (e.g., 24-48 hours) to allow for cellular uptake, endosomal escape, and protein expression.
-
Luciferase Assay : If a luciferase reporter gene was used, lyse the cells and measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.
-
Data Normalization : Normalize the luciferase activity to the total protein concentration in each sample to account for variations in cell number.
Mandatory Visualizations
Diagrams are provided to illustrate key processes and relationships in LNP-mediated mRNA delivery.
Concluding Remarks
The development of novel ionizable lipids, such as the hypothetical this compound, is a testament to the ongoing innovation in the field of mRNA therapeutics. The ideal ionizable lipid should not only ensure high encapsulation efficiency and the formation of stable, uniformly sized nanoparticles but also, most critically, mediate efficient endosomal escape to release the mRNA cargo into the cytoplasm for translation.[2] While in vitro studies provide a valuable initial screening platform, it is essential to acknowledge that in vitro performance does not always directly correlate with in vivo efficacy.[6] Therefore, further preclinical and clinical studies are imperative to fully elucidate the potential of any new lipid analogue. This guide serves as a foundational resource for researchers to understand the key parameters for benchmarking these critical components of mRNA delivery systems.
References
- 1. ALC-0315 - Wikipedia [en.wikipedia.org]
- 2. What is ALC-0315? | BroadPharm [broadpharm.com]
- 3. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells [mdpi.com]
- 5. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms And Processes Of LNP-Mediated MRNA Transmembrane Delivery [sinopeg.com]
Safety Operating Guide
Navigating the Disposal of ALC-0315 Analogue-4: A Comprehensive Safety and Operational Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential procedural information for the safe disposal of ALC-0315 analogue-4, a cationic lipid likely utilized in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery systems. Due to the absence of specific data for an "analogue-4" of ALC-0315, the following procedures are based on the known properties of ALC-0315 and general best practices for the disposal of cationic lipids and lipid nanoparticle waste.
Hazard and Safety Data Overview
ALC-0315, and by extension its analogues, are classified as hazardous materials. Understanding their hazard profile is the first step in safe handling and disposal. The following table summarizes the key hazard information for ALC-0315, which should be considered applicable to its analogues in the absence of specific data.
| Hazard Classification | GHS Code | Description |
| Flammable liquids | H225 | Highly flammable liquid and vapor.[1] |
| Skin irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye irritation | H319 | Causes serious eye irritation.[1][2][3] |
| Aquatic toxicity (acute) | H402 | Harmful to aquatic life.[2][3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste materials. This procedure is designed to mitigate risks of exposure and environmental contamination.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), a laboratory coat, and safety glasses or goggles.[4]
2. Waste Segregation:
-
All materials that have come into contact with this compound must be treated as hazardous waste.[5][6]
-
Segregate waste into three main streams:
-
Liquid Waste: Unused solutions of this compound, and contaminated solvents.
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, vials, and bench paper.
-
Sharps Waste: Contaminated needles and syringes.
-
3. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[7]
-
The container should be made of a material compatible with the solvents used (e.g., ethanol).
-
Do not pour any liquid waste containing this compound down the drain.[5][8]
4. Solid Waste Disposal:
-
Place all contaminated solid waste into a designated, sealable plastic bag (at least 2 mil thick) or a rigid, leak-proof container.[6] For added safety, double-bagging is recommended.[6]
-
Ensure the waste container is clearly labeled as "Hazardous Waste" and specifies that it contains nanomaterials.[8][9]
5. Sharps Waste Disposal:
-
Dispose of all contaminated sharps in a standard, puncture-resistant sharps container.
6. Decontamination:
-
All non-disposable equipment and surfaces that may have come into contact with this compound should be thoroughly decontaminated. Use a solvent known to dissolve the lipid, such as ethanol, followed by a standard laboratory detergent and water.
7. Storage of Waste:
-
Store all hazardous waste containers in a designated, well-ventilated satellite accumulation area away from heat, sparks, and open flames.[1]
-
Keep containers tightly sealed when not in use.
8. Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Ensure all waste is properly labeled according to regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with this compound.
By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure the safe and compliant disposal of this and similar cationic lipids.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ehs.ufl.edu [ehs.ufl.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Nanomaterials | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 9. uab.edu [uab.edu]
Essential Safety and Operational Guidance for Handling ALC-0315 and its Analogues
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of the ionizable aminolipid ALC-0315 and its analogues, referred to herein as ALC-0315 analogue-4. Given the absence of specific data for "this compound," the following guidance is based on the known properties and safety protocols for ALC-0315. It is imperative to treat ALC-0315 and its analogues as hazardous materials.[1][2]
Chemical and Physical Properties of ALC-0315
A thorough understanding of the substance's properties is fundamental to safe handling.
| Property | Value |
| Chemical Name | [(4-Hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate) |
| CAS Number | 2036272-55-4 |
| Molecular Formula | C48H95NO5 |
| Molecular Weight | 766.3 g/mol |
| Appearance | Colorless to light yellow oily liquid |
| Solubility | Soluble in ethanol (100 mg/mL) and chloroform (50 mg/mL) |
| Storage | Store at -20°C for long-term stability (months to years) |
(Data sourced from multiple chemical suppliers)
Hazard Identification and Personal Protective Equipment (PPE)
ALC-0315, often supplied in an ethanol solution, is classified as a highly flammable liquid that causes skin irritation and serious eye irritation.[2] Adherence to appropriate safety protocols is mandatory.
| Hazard | Recommended PPE |
| Skin Irritation | Protective Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. |
| Lab Coat: A standard laboratory coat should be worn to protect skin and clothing. | |
| Eye Irritation | Eye Protection: Safety goggles with side-shields are required to prevent splashes.[1] |
| Flammability | Handle away from open flames and ignition sources. Store in a cool, well-ventilated area.[2][3] |
| Inhalation | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[1] |
Standard Operating Procedure for Handling this compound
The following workflow outlines the procedural steps for the safe handling of this compound, from initial receipt to final disposal.
Experimental Protocols: Handling and Formulation
Preparation of ALC-0315 Solution: ALC-0315 is typically supplied as a solution in ethanol.[4] If a different solvent is required, the ethanol can be evaporated under a gentle stream of nitrogen, and the desired solvent can be added immediately. This should be performed within a chemical fume hood.
Lipid Nanoparticle (LNP) Formulation (Example):
-
Lipid Mixture Preparation: In an appropriate solvent (e.g., ethanol), combine ALC-0315 with other lipid components (such as DSPC, cholesterol, and a PEGylated lipid) in the desired molar ratios.
-
Nucleic Acid Preparation: Dissolve the nucleic acid (e.g., mRNA) in an acidic aqueous buffer (e.g., sodium acetate, pH 4-5).
-
Mixing: The ethanolic lipid mixture is rapidly mixed with the aqueous nucleic acid solution. This can be done using a microfluidic mixing device or by rapid pipetting.
-
Dialysis: The resulting LNP solution is then dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.
-
Sterilization: The final LNP formulation should be sterile-filtered through a 0.2 µm filter.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Liquid Waste:
-
Unused ALC-0315 solutions and any solvents used for decontamination should be collected in a designated, labeled hazardous waste container.
-
Ethanol solutions should not be poured down the drain.[3][5] They must be disposed of as flammable hazardous waste.[3][5]
-
Aqueous solutions containing lipid nanoparticles should also be treated as chemical waste.
-
-
Solid Waste:
-
All contaminated personal protective equipment (gloves, disposable lab coats), pipette tips, and other disposable materials must be collected in a designated hazardous waste container.[6]
-
For solid waste contaminated with nanoparticles, it is recommended to use rigid, leak-proof containers or plastic bags with a thickness of at least 2 mil.[6]
-
-
Spill Cleanup:
-
In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or a chemical spill kit absorbent).
-
Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.[1]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials for hazardous waste disposal.
-
For large spills, evacuate the area and contact the institution's environmental health and safety department.[5]
-
Always adhere to your institution's specific guidelines for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
